3-(1,1-Difluoropropyl)pyridine
Description
Properties
IUPAC Name |
3-(1,1-difluoropropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-2-8(9,10)7-4-3-5-11-6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIGYYZPCODXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1,1-Difluoropropyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine nucleus, a privileged structure in numerous therapeutic agents, gains significant pharmacological advantages when functionalized with fluorine-containing moieties.[1][2][3] This guide provides a comprehensive technical overview of 3-(1,1-Difluoropropyl)pyridine, a valuable building block for drug discovery. We will explore its core chemical and physical properties, plausible synthetic routes, characteristic spectral signatures, and inherent reactivity. Furthermore, this document will contextualize the compound's significance by examining the role of fluorinated pyridines in enhancing pharmacokinetic and pharmacodynamic profiles, thereby underscoring its potential in the development of next-generation therapeutics.
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine ring is one of the most ubiquitous azaheterocycles in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve the solubility of parent molecules.[2][4] The introduction of fluorine atoms or fluoroalkyl groups can dramatically modulate these properties in a predictable manner.[5]
Key advantages conferred by fluorine incorporation include:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[1]
-
Increased Binding Affinity: Fluorine can alter the electronic properties (pKa) of the pyridine nitrogen, fine-tuning its ability to interact with biological targets. It can also participate in favorable orthogonal multipolar interactions with protein backbones.
-
Modulated Lipophilicity: Strategic placement of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.[5]
The 1,1-difluoroalkyl group, in particular, serves as a bioisostere for a carbonyl group or a hydroxyl group, offering a stable, non-metabolizable mimic that can participate in hydrogen bonding. 3-(1,1-Difluoropropyl)pyridine thus represents a key synthetic intermediate, providing a pyridine core pre-functionalized with this influential moiety.
Physicochemical and Structural Properties
While specific experimental data for 3-(1,1-Difluoropropyl)pyridine is not widely published, its properties can be reliably inferred from the parent pyridine scaffold and related fluorinated analogues.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Basis |
|---|---|---|
| CAS Number | 1186194-56-8 | |
| Molecular Formula | C₈H₉F₂N | - |
| Molecular Weight | 157.16 g/mol | |
| Appearance | Colorless to yellow liquid (Predicted) | Analogy to Pyridine[6] |
| Boiling Point | ~160-180 °C (Estimated) | Increased from Pyridine (115 °C)[6][7] due to higher molecular weight and polarity. |
| Density | ~1.1 - 1.2 g/mL (Estimated) | Increased from Pyridine (~0.98 g/mL)[6][7] due to the mass of fluorine atoms. |
| Solubility | Soluble in common organic solvents (e.g., Ether, THF, CH₂Cl₂). Miscibility with water is likely lower than pyridine. | Analogy to Pyridine[6] |
| pKa (of Pyridinium) | ~3.5 - 4.5 (Estimated) | Lower than Pyridine (~5.2)[7] due to the strong electron-withdrawing effect of the -C(F)₂CH₂CH₃ group. |
Synthesis and Manufacturing
Proposed Synthetic Workflow: Deoxofluorination
The core transformation is the conversion of a ketone to a geminal difluoride. This is most commonly achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or one of its more stable modern analogues.
Diagram 1: Proposed Synthesis of 3-(1,1-Difluoropropyl)pyridine
Caption: Proposed synthetic pathway via deoxofluorination.
Experimental Protocol (Exemplary)
Disclaimer: This protocol is a representative example based on known chemical transformations and should be adapted and optimized under appropriate laboratory safety protocols.
Objective: To synthesize 3-(1,1-Difluoropropyl)pyridine from 3-propionylpyridine.
Materials:
-
3-Propionylpyridine (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add 3-propionylpyridine (1.0 eq) and dissolve in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution via syringe. Maintain the internal temperature below -70 °C during the addition. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. Self-Validating System: The cessation of bubbling indicates that the excess reactive fluorinating agent has been neutralized.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(1,1-Difluoropropyl)pyridine.
Reactivity and Chemical Behavior
The chemical behavior of 3-(1,1-Difluoropropyl)pyridine is dictated by the interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing 1,1-difluoropropyl group.
Diagram 2: Key Reactivity Features
Caption: Electronic influences on the reactivity of the pyridine core.
-
Basicity of the Pyridine Nitrogen: The gem-difluoro group is a powerful inductive electron-withdrawing group. This effect significantly reduces the electron density on the pyridine ring and, consequently, the basicity of the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid is expected to be substantially lower than that of pyridine itself (pKa ≈ 5.2).[7] This reduced basicity is a critical consideration in drug design, as it influences how the molecule interacts with physiological targets and its solubility at different pH values.
-
Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient compared to benzene. The addition of the difluoropropyl substituent further deactivates the ring towards electrophilic attack. Reactions such as nitration, sulfonation, or Friedel-Crafts acylation would be extremely difficult and require forcing conditions, likely proceeding with low yield.
-
Nucleophilic Aromatic Substitution (SNAr): While the parent molecule itself is not primed for SNAr, the presence of the electron-withdrawing group would strongly activate any leaving groups (like halides) positioned at the C2, C4, or C6 positions of the ring for displacement by nucleophiles.
Spectral Characterization
Definitive characterization of 3-(1,1-Difluoropropyl)pyridine relies on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-9.0 ppm). The proton at C2 will likely be the most downfield. All will show complex splitting patterns due to H-H and H-F coupling. - Propyl Group: A triplet for the -CH₃ group (~δ 1.0-1.3 ppm) and a triplet of triplets for the -CH₂- group (~δ 2.0-2.5 ppm) due to coupling with both the methyl protons and the two fluorine atoms. |
| ¹³C NMR | - Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm). - Propyl Group: The carbon bearing the fluorine atoms (-CF₂-) will appear as a triplet (~δ 120-130 ppm) due to one-bond C-F coupling. The -CH₂- and -CH₃ carbons will appear upfield. |
| ¹⁹F NMR | A single signal, likely a triplet, due to coupling with the adjacent methylene (-CH₂-) protons. The chemical shift will be characteristic of a difluoroalkyl group. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 157. - Key Fragments: Loss of an ethyl group (-CH₂CH₃, m/z = 128), and fragmentation patterns characteristic of the pyridine ring (e.g., loss of HCN). |
For reference, the ¹H NMR spectrum of the parent pyridine in CDCl₃ shows signals at approximately δ 8.6 (H-2, H-6), δ 7.6 (H-4), and δ 7.2 (H-3, H-5).[8] The introduction of the substituent at the 3-position will break this symmetry, leading to four distinct aromatic signals.
Safety and Handling
No specific Safety Data Sheet (SDS) is available for 3-(1,1-Difluoropropyl)pyridine. Therefore, handling precautions must be based on data from analogous structures, such as pyridine, 3-fluoropyridine, and other fluorinated organic compounds.[9][10]
-
Hazard Classification (Inferred):
-
Flammable Liquid: Pyridine and its derivatives are flammable.[9][11] Keep away from heat, sparks, and open flames.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritant: Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to the liver and kidneys.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
-
-
Handling and Storage:
Conclusion and Future Outlook
3-(1,1-Difluoropropyl)pyridine is a specialized chemical building block with significant potential for drug discovery and development. Its utility stems from the unique combination of a privileged pyridine scaffold and the influential 1,1-difluoropropyl moiety, which acts as a stable and effective bioisostere. While detailed characterization data is sparse, its properties and reactivity can be confidently predicted from established chemical principles. The synthetic protocols and safety guidelines outlined in this document provide a solid foundation for researchers looking to incorporate this valuable intermediate into their synthetic programs. As the demand for more metabolically robust and potent therapeutic agents grows, the application of precisely functionalized building blocks like 3-(1,1-Difluoropropyl)pyridine is set to expand, paving the way for novel treatments across a range of diseases.
References
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MATERIAL SAFETY DATA SHEET - PYRIDINE. (2011). J.T. Baker. [Link]
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SAFETY DATA SHEET - Hydrogen fluoride pyridine complex. (2025). Thermo Fisher Scientific. [Link]
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Pyridine Solvent Properties. Gaylord Chemical. [Link]
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TABLE 3-2, Physical and Chemical Properties of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). (1992). [Link]
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]
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Preparation of difluorpyridine compounds. (1985). European Patent Office. EP 0146924 A2. [Link]
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Pyridine, 3-fluoro-. NIST WebBook. [Link]
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The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025). Acme Bioscience. [Link]
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3-Fluoropyridine. PubChem. [Link]
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Pyridine synthesis. Organic Chemistry Portal. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]
- 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. (1995).
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Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. [Link]
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1H NMR data (400MHz, pyridine-d5, 363K) obtained for 1-heptaacetate. University of St Andrews. [Link]
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13C NMR Spectrum (1D, 125 MHz, Pyridine-d5, simulated). NP-MRD. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. [Link]
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Pyridine, 3-fluoro-. NIST WebBook. [Link]
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3-(Difluoromethyl)pyridine. PubChem. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]
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Pyridine. NIST WebBook. [Link]
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Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST WebBook. [Link]
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An In-depth Technical Guide to 3-(1,1-Difluoropropyl)pyridine (CAS: 1186194-56-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rising Prominence of Gem-Difluoroalkyl Groups in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of bioactive molecules.[1][2] Among the various fluorinated motifs, the gem-difluoroalkyl group has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities, offering a powerful tool for fine-tuning the properties of drug candidates. This guide provides a comprehensive technical overview of 3-(1,1-Difluoropropyl)pyridine, a heterocyclic building block poised for significant applications in the development of novel therapeutics.
Physicochemical Properties of 3-(1,1-Difluoropropyl)pyridine
While extensive experimental data for 3-(1,1-Difluoropropyl)pyridine is not widely published, its key physicochemical properties can be reliably estimated based on its structure and data from analogous compounds. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source/Basis |
| CAS Number | 1186194-56-8 | [3][4] |
| Molecular Formula | C₈H₉F₂N | [3][4] |
| Molecular Weight | 157.16 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid (predicted) | Analogous to similar pyridines[5] |
| Boiling Point | Estimated: 180-190 °C | Extrapolated from pyridine and fluorinated analogs[6] |
| Density | Estimated: 1.1 - 1.2 g/mL | Based on 3-(Difluoromethyl)pyridine (1.242 g/mL) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Limited solubility in water. | General solubility of pyridine derivatives[5] |
| Purity | Typically ≥97% | [3][4] |
Synthesis of 3-(1,1-Difluoropropyl)pyridine: A Mechanistic Approach
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-(1,1-Difluoropropyl)pyridine.
Step-by-Step Experimental Protocol
Step 1: Preparation of 3-Pyridylmagnesium bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-bromopyridine (1.0 eq) in anhydrous THF via the dropping funnel.
-
Maintain a gentle reflux by external heating if necessary. The reaction is typically complete when most of the magnesium has been consumed.
Causality: The Grignard reagent is a potent nucleophile, essential for forming the carbon-carbon bond with the electrophilic carbonyl of the difluoroester. Anhydrous conditions are critical as Grignard reagents are highly reactive with water.
Step 2: Reaction with Ethyl 2,2-difluorobutanoate
-
Cool the freshly prepared 3-pyridylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2,2-difluorobutanoate (1.0 eq) in anhydrous THF via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Causality: The nucleophilic attack of the Grignard reagent on the ester carbonyl forms an intermediate ketone. The gem-difluoro group is stable under these conditions.
Step 3: Wolff-Kishner Reduction of the Intermediate Ketone
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate ketone.
-
To the crude ketone, add diethylene glycol, hydrazine hydrate (excess), and potassium hydroxide (catalytic).
-
Heat the mixture to a high temperature (typically 180-200 °C) to effect the reduction of the carbonyl group to a methylene group.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purify the final product, 3-(1,1-Difluoropropyl)pyridine, by column chromatography on silica gel.
Causality: The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones and is tolerant of the difluoroalkyl and pyridine moieties.
Applications in Drug Discovery and Medicinal Chemistry
The 3-(1,1-difluoropropyl)pyridine scaffold is a valuable building block for the synthesis of novel drug candidates due to the advantageous properties conferred by the fluorinated pyridine motif.
Bioisosteric Replacement
The gem-difluoroalkyl group is a well-established bioisostere of a carbonyl group. This substitution can enhance metabolic stability by blocking oxidative metabolism at that position, a common liability for many drug candidates.
Modulation of Physicochemical Properties
The introduction of the difluoropropyl group can significantly impact the lipophilicity (logP) and acidity (pKa) of the parent molecule.[1] This allows for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for oral bioavailability and overall drug efficacy.[7]
Enhanced Target Binding
The strong C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and potency.[2]
Logical Relationship in Drug Design
Caption: Impact of the 3-(1,1-difluoropropyl)pyridine scaffold on drug properties.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 3-(1,1-Difluoropropyl)pyridine is not widely available, the handling and safety precautions should be based on those for similar fluorinated pyridine compounds.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Fire Safety: Fluorinated organic compounds can be flammable. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or foam).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-(1,1-Difluoropropyl)pyridine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a pyridine core and a gem-difluoropropyl group offers a powerful platform for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. While further research is needed to fully elucidate its specific applications, the foundational principles of fluorine chemistry in drug design strongly suggest its potential in the development of next-generation pharmaceuticals.
References
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An In-depth Technical Guide to the Synthesis of 3-(1,1-Difluoropropyl)pyridine
Foreword: The Significance of the Gem-Difluoroalkyl Moiety in Modern Drug Discovery
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the gem-difluoroalkyl group (R-CF₂-R') has emerged as a particularly valuable bioisostere for carbonyl groups, offering enhanced chemical stability and improved pharmacokinetic profiles.[1] This guide provides a comprehensive overview of a robust synthetic strategy for 3-(1,1-Difluoropropyl)pyridine, a heterocyclic building block with significant potential in the development of novel therapeutics and agrochemicals.
Strategic Overview: A Two-Stage Approach
The synthesis of 3-(1,1-Difluoropropyl)pyridine is most effectively approached through a two-stage process. This strategy leverages readily available starting materials and employs a well-established deoxofluorination reaction as the key transformation step. The overall synthetic pathway is outlined below:
Figure 1: Overall synthetic strategy for 3-(1,1-Difluoropropyl)pyridine.
This guide will first detail a reliable method for the preparation of the key intermediate, 3-propionylpyridine, followed by an in-depth exploration of its deoxofluorination to yield the target compound.
Part 1: Synthesis of the Key Intermediate: 3-Propionylpyridine
The synthesis of 3-propionylpyridine can be efficiently achieved through the reaction of a 3-pyridyl Grignard reagent with propionitrile, followed by acidic hydrolysis. This method is advantageous due to the commercial availability of the starting materials and the generally high yields obtained.
Reaction Scheme:
Figure 2: Reaction scheme for the synthesis of 3-propionylpyridine.
Experimental Protocol: Synthesis of 3-Propionylpyridine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| 3-Bromopyridine | 158.00 | 15.8 g | 0.10 |
| Propionitrile | 55.08 | 5.51 g | 0.10 |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
| Hydrochloric Acid (2 M) | - | 100 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - |
| Sodium Sulfate, anhydrous | - | As needed | - |
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (2.67 g, 0.11 mol).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 3-bromopyridine (15.8 g, 0.10 mol) in anhydrous THF (50 mL).
-
Add a small portion of the 3-bromopyridine solution to the magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propionitrile:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of propionitrile (5.51 g, 0.10 mol) in anhydrous THF (20 mL) dropwise to the stirred Grignard solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C and slowly add 2 M hydrochloric acid (100 mL) to quench the reaction and hydrolyze the intermediate imine.
-
Separate the aqueous layer and extract the organic layer with 2 M hydrochloric acid (2 x 30 mL).
-
Combine the aqueous layers and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-propionylpyridine.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-propionylpyridine.
-
Expected Yield: 65-75%
Part 2: Deoxofluorination of 3-Propionylpyridine
The key step in the synthesis of 3-(1,1-Difluoropropyl)pyridine is the deoxofluorination of the carbonyl group of 3-propionylpyridine. This transformation replaces the carbon-oxygen double bond with two carbon-fluorine single bonds. Several reagents can accomplish this, with (Diethylamino)sulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) being the most common.[2][3][4] Deoxo-Fluor is often preferred due to its higher thermal stability compared to DAST.[3]
Causality Behind Reagent Choice:
Deoxofluorinating agents like DAST and Deoxo-Fluor are effective for this transformation due to the electrophilic nature of the sulfur atom and the nucleophilicity of the fluoride ions. The reaction proceeds through the formation of a key intermediate, a fluoro oxosulfonium salt, which then undergoes nucleophilic attack by fluoride. The pyridine nitrogen can be protonated under the reaction conditions, which can influence the reactivity of the carbonyl group. It is crucial to perform the reaction under anhydrous conditions, as these reagents react violently with water.
Reaction Scheme:
Figure 3: General mechanism of deoxofluorination of a ketone.
Experimental Protocol: Synthesis of 3-(1,1-Difluoropropyl)pyridine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Propionylpyridine | 135.16 | 1.35 g | 0.01 |
| Deoxo-Fluor | 221.24 | 3.32 g | 0.015 |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - |
| Sodium Sulfate, anhydrous | - | As needed | - |
Procedure:
-
Reaction Setup:
-
To a flame-dried 50 mL flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-propionylpyridine (1.35 g, 0.01 mol) and anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Deoxofluorinating Agent:
-
Slowly add Deoxo-Fluor (3.32 g, 0.015 mol) to the stirred solution via syringe. A slight exotherm may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Caution: The quenching process can be vigorous.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-(1,1-Difluoropropyl)pyridine.
-
Expected Yield: 50-70%
Table 1: Summary of Reaction Parameters
| Reaction Stage | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |
| Grignard Reaction | 3-Bromopyridine, Mg, Propionitrile | THF | 0 °C to rt | 3-4 hours | 65-75% |
| Deoxofluorination | 3-Propionylpyridine, Deoxo-Fluor | DCM | 0 °C to rt | 12-24 hours | 50-70% |
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).
-
Deoxofluorinating Agents: DAST and Deoxo-Fluor are corrosive and react violently with water, releasing toxic hydrogen fluoride. These reagents should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be quenched carefully at low temperatures.
-
Solvents: Tetrahydrofuran and dichloromethane are flammable and volatile. Handle in a well-ventilated area away from ignition sources.
Conclusion
The synthesis of 3-(1,1-Difluoropropyl)pyridine presented in this guide provides a reliable and scalable route to this valuable fluorinated building block. The two-stage approach, involving the formation of a key ketone intermediate followed by deoxofluorination, offers a practical pathway for researchers in drug discovery and materials science. By understanding the underlying principles of each reaction and adhering to the detailed protocols and safety precautions, scientists can confidently produce this compound for further investigation and application.
References
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Molander, G. A.; Lang, S. B.; Wiles, R. J.; Kelly, C. B. Photoredox Generation of Carbon-Centered Radicals Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics. Angew. Chem. Int. Ed.2017 , 56 (45), 14077–14081. [Link]
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Middleton, W. J. New Fluorinating Reagents. Dialkylaminosulfur Fluorides. J. Org. Chem.1975 , 40 (5), 574–578. [Link]
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Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxyfluorinating Agent with Enhanced Thermal Stability. J. Org. Chem.1999 , 64 (19), 7048–7054. [Link]
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Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]
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The Doyle Group. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. [Link]
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Wikipedia. Diethylaminosulfur trifluoride. [Link]
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Lal, G. S.; Lobach, E.; Evans, A. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. J. Org. Chem.2000 , 65 (16), 4830–4832. [Link]
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Common Organic Chemistry. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). [Link]
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Singh, R. P.; Shreeve, J. M. DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ChemInform2003 , 34 (15). [Link]
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Organic Syntheses. Diethylaminosulfur Trifluoride. [Link]
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O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.2008 , 37, 308-319. [Link]
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Hudlicky, M. Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. Org. React.1988 , 35, 513-637. [Link]
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A Framework for Elucidating the Mechanism of Action of Novel Fluorinated Pyridine Derivatives: The Case of 3-(1,1-Difluoropropyl)pyridine
Disclaimer: As of the date of this publication, there is no publicly available scientific literature detailing the mechanism of action, pharmacological profile, or specific biological targets of the compound 3-(1,1-Difluoropropyl)pyridine. The existence of this molecule is noted in chemical supplier databases, but its biological activity remains uncharacterized.[1] This guide, therefore, serves as an expert-level framework outlining the systematic, multi-stage experimental strategy that would be employed to discover and validate the mechanism of action for a novel compound of this class. It is designed for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities.
Introduction: The Scientific Rationale for Investigation
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs targeting a wide array of diseases.[2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[2] The strategic incorporation of fluorine atoms, a common practice in modern drug development, can profoundly alter a molecule's physicochemical and pharmacological properties. Fluorination is known to enhance metabolic stability, improve target binding affinity, and modulate lipophilicity, thereby optimizing pharmacokinetic profiles.[3][4]
The compound 3-(1,1-Difluoropropyl)pyridine presents an intriguing subject for investigation. The geminal difluoro group on the propyl substituent creates a strong dipole and can act as a bioisostere for a carbonyl group, potentially influencing interactions with biological targets. Given the established therapeutic importance of fluorinated pyridine derivatives, which exhibit activities ranging from anticancer to anti-Alzheimer's, a rigorous investigation into the biological effects of this specific molecule is scientifically warranted.[3][4]
This document outlines a comprehensive, field-proven roadmap for such an investigation. We will proceed from broad, unbiased phenotypic screening to specific target identification, binding characterization, and functional pathway analysis. Each proposed step is designed to be self-validating, incorporating the necessary controls and logical progressions required to build a robust and defensible mechanistic hypothesis.
Part 1: Initial Biological Evaluation via Phenotypic Screening
The first step in characterizing a novel compound with an unknown mechanism is to determine if it has any biological effect in a relevant system. Phenotypic screening, which measures the compound's effect on cell behavior (e.g., viability, proliferation), offers an unbiased approach to discovering potential therapeutic activities.
Rationale for Experimental Design
We hypothesize that, like many other pyridine derivatives, 3-(1,1-Difluoropropyl)pyridine may possess antiproliferative properties. Therefore, a logical starting point is to screen the compound against a diverse panel of human cancer cell lines. This approach maximizes the probability of identifying a responsive cell type, which can provide initial clues about the compound's potential mechanism and therapeutic indication. The NCI-60 panel or a similar diverse set of cell lines would be appropriate.
Workflow for Antiproliferative Screening
The following diagram illustrates the high-level workflow for the initial screening phase.
Caption: High-level workflow for phenotypic screening of a novel compound.
Detailed Protocol: Cell Viability MTS Assay
-
Cell Seeding: Plate cells from a diverse cancer panel (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well microplates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X working concentration series of 3-(1,1-Difluoropropyl)pyridine in complete growth medium by serial dilution from a DMSO stock. Ensure the final DMSO concentration will be ≤ 0.1% to avoid solvent toxicity.
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: After subtracting background absorbance, normalize the data to the vehicle-treated wells (100% viability) and calculate the concentration that inhibits cell growth by 50% (IC50) using non-linear regression analysis.
Part 2: Target Identification and Mechanistic Validation
A confirmed "hit" from the phenotypic screen (i.e., potent and selective activity in one or more cell lines) necessitates the identification of the specific molecular target(s). This is the most critical phase for defining the mechanism of action.
Strategy for Target Deconvolution
Multiple advanced techniques can be employed to identify the protein(s) to which the compound binds. These include:
-
Affinity-Based Proteomics: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation. Changes in protein stability across a temperature gradient in the presence of the compound can identify direct targets.
-
Computational Approaches: If the compound shares structural similarity to known pharmacophores, docking studies against libraries of protein structures can generate testable hypotheses.
For this guide, we will assume a hypothetical outcome: CETSA analysis reveals that 3-(1,1-Difluoropropyl)pyridine stabilizes a G-protein coupled receptor (GPCR), "Receptor X," a common target class for pyridine-containing drugs.
Validation Step 1: Confirming Direct Binding
The next logical step is to confirm direct, specific binding to the hypothesized target. The radioligand displacement assay is the gold-standard method for quantifying the binding affinity of an unlabeled compound.
Caption: Hypothetical antagonistic action on a GPCR-cAMP signaling pathway.
Detailed Protocol: HTRF® cAMP Functional Assay
This protocol describes how to determine if the compound acts as an antagonist at Receptor X.
-
Cell Culture: Use a cell line stably expressing Receptor X. Seed cells into a 384-well plate and incubate overnight.
-
Compound Addition: Pre-treat cells with a dose-response of 3-(1,1-Difluoropropyl)pyridine for 15-30 minutes.
-
Agonist Stimulation: Add a known agonist for Receptor X at its EC80 concentration (the concentration that elicits 80% of the maximal response). This ensures the assay is sensitive to inhibition.
-
Incubation: Incubate for the optimal time for cAMP production (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and add the HTRF® (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
Final Incubation: Incubate in the dark for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the test compound. Fit the data to determine the IC50 for functional inhibition.
Part 3: Synthesizing the Mechanistic Data
The final step is to integrate the data from all experimental stages to build a coherent narrative of the compound's mechanism of action. The quantitative data should be summarized for clear interpretation.
Hypothetical Data Summary Table
| Assay Type | Cell Line / System | Endpoint Measured | Result (Hypothetical) |
| Phenotypic Screen | HCT116 (Colon Cancer) | Cell Viability (IC50) | 75 nM |
| Target Binding | HEK293-Receptor X Membranes | Binding Affinity (Ki) | 25 nM |
| Functional Assay | HEK293-Receptor X Cells | cAMP Inhibition (IC50) | 90 nM |
Conclusion and Future Directions
This guide has presented a rigorous, logical, and technically detailed framework for determining the mechanism of action of a novel compound, 3-(1,1-Difluoropropyl)pyridine. By progressing from broad phenotypic observation to specific target binding and functional validation, researchers can build a strong, evidence-based understanding of a compound's biological activity.
Upon successful completion of this workflow and the establishment of a primary mechanism, future research would expand to:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.
-
Off-Target Profiling: Screening the compound against a broad panel of receptors and enzymes to ensure target specificity and identify potential liabilities.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., colon cancer xenografts) to validate the mechanism in a physiological context.
This systematic approach ensures that research and development efforts are guided by robust scientific data, paving the way for the potential translation of a novel chemical entity into a therapeutic agent.
References
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Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]
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Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, Volume 15, 4349–4373. [Link]
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CP Lab Safety. (n.d.). 3-(1,1-Difluoropropyl)pyridine, 97% Purity, C8H9F2N, 250 mg. Retrieved January 19, 2026, from [Link]
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Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Various Authors. (Various Dates). Patents and research articles related to the synthesis of fluorinated pyridines. [Link],
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The Ascendant Role of 3-(1,1-Difluoropropyl)pyridine Derivatives in Modern Drug Discovery: A Technical Guide
Foreword: The Strategic Imperative of Fluorination in Pyridine Scaffolds
To the discerning researcher in medicinal chemistry, the pyridine ring is a cornerstone of drug design, celebrated for its versatile reactivity and presence in a multitude of FDA-approved therapeutics.[1] The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a transformative approach to amplify therapeutic potential. Fluorine's unique electronic properties—high electronegativity and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3] This guide delves into a particularly promising class of these compounds: the 3-(1,1-difluoropropyl)pyridine derivatives. The geminal difluoro group on the propyl substituent presents a fascinating bioisostere for a carbonyl group, offering altered electronic and conformational properties that can be exploited for targeted drug action. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to exploring the synthesis, biological evaluation, and therapeutic application of these novel chemical entities.
I. Synthetic Strategies for 3-(1,1-Difluoropropyl)pyridine Derivatives: A Rational Approach
The synthesis of 3-(1,1-difluoropropyl)pyridine derivatives requires a multi-step approach, leveraging modern organic chemistry techniques. While a single, universally applicable protocol does not exist, the following outlines a logical and adaptable synthetic workflow, grounded in established methodologies for the synthesis of fluorinated pyridines.
Conceptual Synthetic Workflow
The synthesis can be conceptually broken down into two key phases: the construction of the fluorinated sidechain and its subsequent coupling to a functionalized pyridine ring.
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An In-depth Technical Guide to the Structure-Activity Relationship of 3-(1,1-Difluoropropyl)pyridine
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often yielding compounds with superior pharmacological profiles.[1][2][3] This guide delves into the putative structure-activity relationship (SAR) of 3-(1,1-difluoropropyl)pyridine, a fluorinated pyridine derivative. In the absence of direct, comprehensive studies on this specific molecule, this analysis is built upon established principles for analogous compounds, particularly those targeting nicotinic acetylcholine receptors (nAChRs). We will explore the probable role of the pyridine core, the significance of the 3-position linkage, and the critical influence of the gem-difluoro moiety on the molecule's interaction with its likely biological target. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the key structural determinants of activity for this class of compounds and outlines the experimental workflows necessary to validate these hypotheses.
Introduction: The Prominence of Fluorinated Pyridines and Nicotinic Receptors
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs.[4][5] Its basic nitrogen atom can serve as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties such as solubility and metabolic stability.[5] The introduction of fluorine atoms to the pyridine ring or its substituents can further modulate these characteristics. Fluorine's high electronegativity and small size can alter the pKa of the pyridine nitrogen, influence metabolic stability, and enhance binding affinity to target proteins.[1][2]
Nicotinic acetylcholine receptors (nAChRs) are members of the Cys-loop family of ligand-gated ion channels and are widely expressed in the central and peripheral nervous systems.[6][7] These receptors are implicated in a variety of physiological processes, including cognition, reward, and inflammation, making them attractive targets for therapeutic intervention in neurological and inflammatory disorders.[6][8][9] The SAR of nAChR modulators is a rich and extensively studied field, providing a solid foundation for understanding the potential activity of novel pyridine derivatives.[10][11]
Inferred Biological Target: Nicotinic Acetylcholine Receptors
Based on the extensive literature on pyridine-based bioactive compounds, the most probable biological targets for 3-(1,1-difluoropropyl)pyridine are the nAChRs. Numerous studies have detailed the design and synthesis of pyridine-containing ligands as agonists, antagonists, and allosteric modulators of various nAChR subtypes, such as α7 and α4β2.[6][7][11][12] The 3-substituted pyridine motif is a common feature in many known nAChR ligands, including nicotine itself. Therefore, this guide will proceed under the well-supported hypothesis that 3-(1,1-difluoropropyl)pyridine is a modulator of nAChRs.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-(1,1-difluoropropyl)pyridine can be dissected by considering the contributions of its three key structural components: the pyridine core, the 3-position propyl linker, and the gem-difluoro group.
The Pyridine Core: A Critical Anchor
The pyridine ring is fundamental to the activity of many nAChR ligands. The nitrogen atom is often crucial for binding, typically forming a hydrogen bond with a key residue in the receptor's binding pocket. The position of substituents on the pyridine ring significantly influences selectivity and potency. For nAChR agonists, a 3-substituted pyridine is a classic pharmacophore.
The 3-Position Linker: The Propyl Chain
The nature of the substituent at the 3-position dictates the molecule's size, shape, and flexibility, which in turn affect how it fits into the binding pocket. For 3-(1,1-difluoropropyl)pyridine, the propyl chain provides a certain degree of conformational flexibility. The length and branching of this alkyl chain are critical parameters that can be tuned to optimize binding.
The Gem-Difluoro Group: A Bioisosteric Powerhouse
The 1,1-difluoro substitution on the propyl group is arguably the most influential feature of the molecule from a medicinal chemistry perspective. This modification has several profound effects:
-
Metabolic Stability: The strong carbon-fluorine bonds at the benzylic-like position are resistant to oxidative metabolism, which is a common metabolic pathway for alkyl chains. This can lead to an improved pharmacokinetic profile.[2]
-
Conformational Effects: The gem-difluoro group can influence the preferred conformation of the propyl chain due to steric and electronic effects.
-
Binding Interactions: While not a classic hydrogen bond donor, the polarized C-F bonds can participate in favorable electrostatic interactions with the protein backbone or side chains. The difluoromethyl group can also act as a bioisostere for a carbonyl oxygen or a hydroxyl group, potentially forming non-canonical hydrogen bonds.
-
Lipophilicity: Fluorination generally increases lipophilicity, which can impact cell permeability and plasma protein binding.
Hypothesized Binding Interactions with the nAChR
Extrapolating from known nAChR agonist binding modes, it is likely that the pyridine nitrogen of 3-(1,1-difluoropropyl)pyridine forms a critical hydrogen bond with a key residue in the aromatic box of the receptor's binding site. The difluoropropyl group would then extend into a more hydrophobic sub-pocket, where the fluorine atoms could engage in favorable dipole-dipole or other electrostatic interactions.
Experimental Protocols for SAR Determination
To empirically determine the SAR for 3-(1,1-difluoropropyl)pyridine, a systematic medicinal chemistry campaign would be required. This involves the synthesis of analogs and their evaluation in a cascade of in vitro and in vivo assays.
Synthesis of Analogs
The synthesis of 3-(1,1-difluoropropyl)pyridine and its analogs would likely involve standard organic chemistry transformations. The introduction of the difluoro group can be achieved through various fluorination methods.
Representative Synthetic Scheme: A plausible synthetic route could start from a pyridine-3-carboxaldehyde derivative, followed by the addition of an appropriate organometallic reagent and subsequent fluorination of the resulting alcohol.
In Vitro Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor subtype.
Protocol: [³H]-Epibatidine Binding Assay for α4β2 nAChR
-
Preparation of Membranes: Cell membranes expressing the human α4β2 nAChR are prepared.
-
Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS), is used.
-
Incubation: Membranes are incubated with a fixed concentration of [³H]-epibatidine and varying concentrations of the test compound (e.g., 3-(1,1-difluoropropyl)pyridine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.
-
Data Analysis: IC₅₀ values are calculated by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Functional Assays
Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or allosteric modulator. Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing the target nAChR is a common technique.[12]
Protocol: TEVC Assay in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., α7 or α4 and β2).
-
Electrophysiological Recording: After 2-5 days of expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Compound Application: The test compound is applied to the oocyte via a perfusion system.
-
Data Acquisition: The resulting current is recorded and measured.
-
Data Analysis: Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Data Summary Table
To systematically build an SAR, the data for a series of analogs would be compiled in a table.
| Compound | Modification | α4β2 Ki (nM) | α7 EC₅₀ (µM) |
| 1 | 3-(1,1-Difluoropropyl)pyridine | Hypothetical | Hypothetical |
| 2 | 3-(Propyl)pyridine | Hypothetical | Hypothetical |
| 3 | 3-(1-Fluoropropyl)pyridine | Hypothetical | Hypothetical |
| 4 | 2-Fluoro-3-(1,1-difluoropropyl)pyridine | Hypothetical | Hypothetical |
| 5 | 3-(1,1-Difluoroethyl)pyridine | Hypothetical | Hypothetical |
Conclusion and Future Directions
While a definitive SAR for 3-(1,1-difluoropropyl)pyridine is yet to be published, a robust, data-driven hypothesis can be constructed based on the extensive knowledge of pyridine-based nAChR modulators. The pyridine core likely serves as a critical pharmacophoric element for receptor binding, while the 1,1-difluoropropyl group is predicted to enhance metabolic stability and modulate binding affinity through specific electronic and steric interactions.
Future work should focus on the synthesis of a focused library of analogs to systematically probe the SAR around this core scaffold. Key questions to address include the optimal length of the alkyl chain, the impact of the number and position of fluorine atoms, and the effect of substitutions on the pyridine ring. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the SAR and advancing our understanding of this promising chemical space.
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- 12. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1,1-Difluoropropyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed exploration of the spectroscopic characterization of 3-(1,1-Difluoropropyl)pyridine, a molecule of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering in-depth analysis and field-proven insights into the application of key analytical techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices, the inherent self-validating nature of the protocols, and authoritative references are central pillars of this guide, ensuring a robust and reliable resource for professionals in the field.
Introduction: The Significance of Fluorinated Pyridines
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. In the context of drug development, fluorination can enhance metabolic stability, improve binding affinity, and modulate pKa. Pyridine and its derivatives are fundamental heterocyclic scaffolds found in numerous pharmaceuticals and functional materials.[1] The combination of a pyridine ring with a difluorinated alkyl chain, as seen in 3-(1,1-Difluoropropyl)pyridine, presents a unique molecular architecture with potential applications stemming from the synergistic effects of these two moieties.
Accurate and unambiguous structural elucidation is paramount in the development of novel chemical entities. Spectroscopic characterization provides the foundational data for confirming molecular identity, assessing purity, and understanding electronic and structural properties. This guide will provide a multi-faceted spectroscopic "fingerprint" of 3-(1,1-Difluoropropyl)pyridine, empowering researchers to confidently identify and utilize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds like 3-(1,1-Difluoropropyl)pyridine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a complete analysis.[2]
¹H NMR Spectroscopy
Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Expected ¹H NMR Data for 3-(1,1-Difluoropropyl)pyridine:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | d | 1H | H-2 (Pyridine) |
| ~8.6 | s | 1H | H-6 (Pyridine) |
| ~7.8 | dt | 1H | H-4 (Pyridine) |
| ~7.4 | dd | 1H | H-5 (Pyridine) |
| ~2.2 | tq | 2H | -CH₂- |
| ~1.0 | t | 3H | -CH₃ |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.
Causality in ¹H NMR: The protons on the pyridine ring appear in the aromatic region (7.0-9.0 ppm) due to the deshielding effect of the ring current. The electron-withdrawing nature of the nitrogen atom and the difluoropropyl group will influence the precise chemical shifts of the aromatic protons. The methylene (-CH₂) protons are expected to show a triplet of quartets due to coupling with both the adjacent methyl (-CH₃) protons and the two fluorine atoms. The methyl protons will appear as a triplet due to coupling with the methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(1,1-Difluoropropyl)pyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[3]
-
Data Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]
Logical Relationship: ¹H NMR Coupling
Caption: Simplified coupling network in the ¹H NMR spectrum.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the presence of fluorine, C-F coupling will be observed, providing valuable structural information.[4]
Expected ¹³C NMR Data for 3-(1,1-Difluoropropyl)pyridine:
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment |
| ~150 | d | C-2 (Pyridine) |
| ~148 | s | C-6 (Pyridine) |
| ~135 | d | C-4 (Pyridine) |
| ~124 | d | C-5 (Pyridine) |
| ~130 | t | C-3 (Pyridine) |
| ~120 | t | C(F)₂ |
| ~35 | t | -CH₂- |
| ~8 | s | -CH₃ |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.[5]
Causality in ¹³C NMR: The carbon attached to the two fluorine atoms will appear as a triplet due to ¹JCF coupling. The carbons of the pyridine ring will also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the carbon and fluorine atoms.[2] The use of ¹H broadband decoupling is standard practice to simplify the spectrum by removing ¹H-¹³C couplings.[6]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.[6] Dissolve in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans is usually necessary due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[7][8]
Expected ¹⁹F NMR Data for 3-(1,1-Difluoropropyl)pyridine:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -90 to -110 | t | -CF ₂- |
Note: Chemical shifts are referenced to CFCl₃ at 0 ppm.[9]
Causality in ¹⁹F NMR: The two fluorine atoms are chemically equivalent and will therefore give a single signal. This signal will be split into a triplet due to coupling with the two protons of the adjacent methylene group. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and differentiating between different fluorine environments.[7]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Similar sample concentration as for ¹H NMR is sufficient.
-
Instrument Setup: Use a probe capable of observing ¹⁹F, typically a broadband or a dedicated fluorine probe.
-
Data Acquisition: Acquire the spectrum with or without proton decoupling. Acquiring both can be informative.
-
Processing: Process the data and reference it to an external or internal standard (e.g., CFCl₃).
Workflow: Integrated NMR Analysis
Caption: Workflow for structural elucidation using integrated NMR data.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.[10]
Expected Mass Spectrometry Data for 3-(1,1-Difluoropropyl)pyridine:
-
Molecular Ion (M⁺): m/z = 157.07
-
Key Fragmentation Ions:
-
m/z = 128 ([M-C₂H₅]⁺) - Loss of the ethyl group.
-
m/z = 96 ([M-C₂H₅F]⁺) - Loss of a fluoroethyl radical.
-
m/z = 78 ([Pyridine]⁺) - Formation of the pyridine radical cation.
-
Causality in Mass Spectrometry: The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral fragments. The bond between the pyridine ring and the difluoropropyl group is a likely site of cleavage. The loss of the ethyl group is a common fragmentation pathway for propyl-substituted aromatics.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that often preserves the molecular ion.[11]
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.[10]
-
Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Fragmentation Pathway
Caption: A plausible fragmentation pathway for 3-(1,1-Difluoropropyl)pyridine.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups.[12]
Expected IR Absorption Bands for 3-(1,1-Difluoropropyl)pyridine:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Strong | C=C and C=N ring stretching |
| 1250-1050 | Strong | C-F stretch |
Causality in IR Spectroscopy: The C-F bonds will give rise to strong absorption bands in the fingerprint region of the spectrum. The aromatic C-H and ring stretching vibrations are characteristic of the pyridine moiety.[13][14]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a solution in a suitable solvent, or as a KBr pellet for solid samples.[12]
-
Data Acquisition: Record the spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like pyridine derivatives, characteristic π → π* and n → π* transitions can be observed.[15][16][17]
Expected UV-Vis Absorption Maxima for 3-(1,1-Difluoropropyl)pyridine:
| Wavelength (λmax, nm) | Transition |
| ~250-260 | π → π |
| ~280-290 | n → π |
Note: The exact λmax values and molar absorptivities are dependent on the solvent.[15]
Causality in UV-Vis Spectroscopy: The pyridine ring is the primary chromophore in the molecule. The difluoropropyl substituent may cause a slight shift in the absorption maxima compared to unsubstituted pyridine due to its electronic effects.[18]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over the appropriate wavelength range (typically 200-400 nm) using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Conclusion: A Unified Spectroscopic Picture
The comprehensive spectroscopic characterization of 3-(1,1-Difluoropropyl)pyridine through the synergistic application of ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, IR, and UV-Vis spectroscopy provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a robust and self-validating dataset. This in-depth guide, grounded in established scientific principles and practical methodologies, serves as an authoritative resource for researchers working with this and related fluorinated pyridine derivatives.
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- Supporting Inform
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- Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal.
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- Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv
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An In-depth Technical Guide to the NMR Spectral Data of 3-(1,1-Difluoropropyl)pyridine
Introduction: Unveiling the Structure of a Novel Fluorinated Pyridine Derivative
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 3-(1,1-Difluoropropyl)pyridine is a compound of interest, combining the bio-isosteric properties of the pyridine ring with the unique electronic and conformational effects of a geminal difluoroalkyl group. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount analytical technique for unambiguously determining the three-dimensional structure of such molecules in solution.[1][2]
This in-depth technical guide provides a comprehensive analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for 3-(1,1-Difluoropropyl)pyridine. As a Senior Application Scientist, the following discourse is built not on mere data reporting, but on a foundation of mechanistic interpretation and field-proven insights into the causal relationships between molecular structure and spectral appearance. Every prediction and protocol herein is designed to be a self-validating system, grounded in authoritative spectroscopic principles.
Predicted ¹H NMR Spectral Data: A Story of Couplings
The ¹H NMR spectrum of 3-(1,1-Difluoropropyl)pyridine is anticipated to be a rich tapestry of information, with signals corresponding to the protons of the pyridine ring and the difluoropropyl side chain. The key to deciphering this spectrum lies in understanding the intricate spin-spin coupling interactions, particularly the through-bond couplings between protons and fluorine atoms (JHF).
The pyridine ring protons are expected to appear in the aromatic region, typically between δ 7.0 and 8.7 ppm. Their specific chemical shifts and multiplicities will be influenced by the electron-withdrawing nature of the 1,1-difluoropropyl substituent. The most deshielded proton is likely to be H-2, being in the ortho position to the nitrogen atom.
The difluoropropyl side chain will present two distinct proton environments: the methylene group (-CH₂-) and the terminal methyl group (-CH₃).
-
Methylene Protons (-CH₂-): These protons are adjacent to both the geminal difluorinated carbon and the methyl group. Consequently, their signal is predicted to be a triplet of triplets (tt) . The triplet splitting arises from coupling to the two equivalent fluorine atoms on the adjacent carbon (a geminal ²JHF coupling), and the further triplet splitting is due to coupling with the three protons of the methyl group (a vicinal ³JHH coupling).
-
Methyl Protons (-CH₃): These protons are coupled to the adjacent methylene protons, which will split their signal into a triplet (t) .
Predicted ¹³C NMR Spectral Data: The Impact of Fluorine
The proton-decoupled ¹³C NMR spectrum will reveal the carbon framework of the molecule. The presence of fluorine atoms profoundly influences the ¹³C chemical shifts and introduces characteristic JCF couplings, which are invaluable for structural assignment.[3]
-
C-α (CF₂): The carbon atom directly bonded to the two fluorine atoms is expected to be significantly deshielded and will appear as a triplet due to the large one-bond carbon-fluorine coupling (¹JCF). The magnitude of ¹JCF in geminal difluoroalkanes is typically in the range of 240-320 Hz.[4]
-
Pyridine Ring Carbons: The carbons of the pyridine ring will also exhibit smaller, long-range couplings to the fluorine atoms (²JCF, ³JCF, and ⁴JCF). These couplings provide crucial connectivity information.
-
Propyl Chain Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons will also show couplings to the fluorine atoms, with the magnitude of the coupling constant generally decreasing with the number of bonds separating the nuclei.
Predicted ¹⁹F NMR Spectral Data: A Direct Window into the Fluorine Environment
¹⁹F NMR spectroscopy is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms.[2] For 3-(1,1-Difluoropropyl)pyridine, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum.
This signal will be split by the two adjacent methylene protons (²JHF), resulting in a triplet . The chemical shift is anticipated to be in the typical range for geminal difluoroalkyl groups.
Summary of Predicted NMR Spectral Data
The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for 3-(1,1-Difluoropropyl)pyridine. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) for ¹H and ¹³C, and to CFCl₃ for ¹⁹F.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | Pyridine H-2 | ~ 8.6 | d | ³JHH ≈ 4-5 |
| Pyridine H-6 | ~ 8.5 | d | ³JHH ≈ 8 | |
| Pyridine H-4 | ~ 7.8 | dt | ³JHH ≈ 8, ⁴JHH ≈ 2 | |
| Pyridine H-5 | ~ 7.3 | ddd | ³JHH ≈ 8, 5; ⁴JHH ≈ 1 | |
| -CH₂- | ~ 2.2 | tt | ³JHH ≈ 7, ²JHF ≈ 15 | |
| -CH₃ | ~ 1.0 | t | ³JHH ≈ 7 | |
| ¹³C | Pyridine C-2 | ~ 150 | d | |
| Pyridine C-6 | ~ 148 | d | ||
| Pyridine C-4 | ~ 136 | d | ||
| Pyridine C-5 | ~ 123 | d | ||
| Pyridine C-3 | ~ 135 | t | ²JCF ≈ 20-30 | |
| -CF₂- | ~ 125 | t | ¹JCF ≈ 240-260 | |
| -CH₂- | ~ 35 | t | ²JCF ≈ 20-25 | |
| -CH₃ | ~ 12 | t | ³JCF ≈ 4-6 | |
| ¹⁹F | -CF₂- | ~ -90 to -120 | t | ²JHF ≈ 15 |
Visualizing NMR Connectivity
The following diagram illustrates the structure of 3-(1,1-Difluoropropyl)pyridine and the key through-bond J-coupling interactions that give rise to the predicted spectral features.
Caption: Key J-coupling interactions in 3-(1,1-Difluoropropyl)pyridine.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of 3-(1,1-Difluoropropyl)pyridine, a standardized and rigorous experimental protocol is essential. The following steps provide a robust workflow for sample preparation and data acquisition.
1. Sample Preparation:
-
Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with limited solubility, other solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄ can be used. Be aware that solvent choice can influence chemical shifts.[5]
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference or a secondary internal standard may be used if the primary reference is not suitable.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
2. NMR Spectrometer Setup and Calibration:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei to ensure efficient radiofrequency pulse transmission and signal detection.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.
-
Shimming: Shim the magnetic field to achieve a homogeneous field across the sample volume. This is crucial for obtaining sharp lines and high resolution.
3. Data Acquisition:
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse sequence).
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
The spectral width should be large enough to encompass the expected chemical shift range of organofluorine compounds.
-
A sufficient number of scans should be acquired for good signal-to-noise.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): To correlate directly bonded ¹H and ¹³C nuclei.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is essential for assigning quaternary carbons and piecing together the molecular structure.
-
¹H-¹⁹F HETCOR: To directly observe correlations between protons and fluorine atoms, confirming JHF couplings.[7]
-
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift axis using the TMS signal (or other appropriate reference).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants.
Conclusion: A Predictive Framework for Structural Elucidation
This technical guide provides a comprehensive, predictive framework for the analysis of the ¹H, ¹³C, and ¹⁹F NMR spectral data of 3-(1,1-Difluoropropyl)pyridine. By integrating fundamental NMR principles with data from analogous fluorinated compounds, we have established a robust set of expected spectral parameters. The detailed experimental protocol further ensures that researchers can acquire high-quality data for this and other novel fluorinated molecules. This approach, blending predictive analysis with rigorous experimental methodology, empowers scientists in drug discovery and chemical research to confidently and efficiently elucidate the structures of complex molecules.
References
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E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.). Retrieved January 19, 2026, from [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Go up. Retrieved January 19, 2026, from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved January 19, 2026, from [Link]
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13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.). Retrieved January 19, 2026, from [Link]
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15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved January 19, 2026, from [Link]
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Standard Operating Procedure H-NMR. (n.d.). Retrieved January 19, 2026, from [Link]
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SOP data acquisition - R-NMR. (n.d.). Retrieved January 19, 2026, from [Link]
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Analysis of the NMR Spectrum of Pyridine. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 19, 2026, from [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Fluorine NMR. (n.d.). Retrieved January 19, 2026, from [Link]
-
Carbon–fluorine two-dimensional NMR correlation spectra. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 15). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 3-(1,1-Difluoropropyl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved drugs, valued for its ability to enhance potency, metabolic stability, and solubility.[1][2] The incorporation of gem-difluoroalkyl groups is a modern strategy to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability, thereby improving their pharmacokinetic profiles.[3][4][5] 3-(1,1-Difluoropropyl)pyridine represents a novel chemical entity at the intersection of these two valuable pharmacophoric elements. With no established biological targets, this compound presents a compelling case for a systematic and multi-pronged target identification and validation campaign. This guide provides a comprehensive, experience-driven framework for elucidating the mechanism of action of 3-(1,1-Difluoropropyl)pyridine, moving from broad, hypothesis-driven screening to rigorous, definitive target validation. It is designed not as a rigid protocol, but as a strategic roadmap for drug discovery professionals.
Introduction: The Scientific Rationale for Investigating 3-(1,1-Difluoropropyl)pyridine
The promise of 3-(1,1-Difluoropropyl)pyridine as a potential therapeutic agent stems from the proven success of its constituent chemical motifs.
-
The Pyridine Core: As a privileged structure in drug discovery, the pyridine ring is a versatile azaheterocycle found in drugs spanning oncology, infectious diseases, and neurology.[1][6] Its nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility, crucial for favorable drug-like properties.[2] Pyridine-containing drugs have been developed against a wide array of targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[1][7][8]
-
The gem-Difluoroalkyl Group: The substitution of a methylene group with a difluoromethylene (CF2) group profoundly alters a molecule's electronic and metabolic properties. The strong inductive effect of the fluorine atoms can influence the acidity or basicity of nearby functional groups.[4] Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing a compound's half-life.[3][4]
The combination of these features in 3-(1,1-Difluoropropyl)pyridine suggests it could possess novel pharmacological activities. The immediate challenge, and the focus of this guide, is to systematically identify which protein or proteins it interacts with to exert a biological effect.
A Strategic Framework for Target Identification
Given that 3-(1,1-Difluoropropyl)pyridine is a novel chemical entity, a multi-faceted approach is required to identify its molecular target(s). This process can be conceptualized as a funnel, starting with broad, unbiased methods and progressively narrowing down to specific, validated interactions. A combination of computational, direct biochemical, and genetic methods offers the most robust path forward.[9][10][11]
Caption: Overall strategy for target identification and validation.
Phase 1: Hypothesis Generation - Casting a Wide Net
The initial phase focuses on generating hypotheses about the compound's potential targets and biological effects through a combination of computational and experimental screening.
In Silico Target Prediction
Computational methods leverage the compound's structure to predict potential protein interactions based on similarities to known ligands and binding pockets.[12][13][14] This is a cost-effective first step to prioritize subsequent experimental work.
| Method | Principle | Expected Outcome | Tools/Databases |
| Ligand-Based Screening | Compares the 2D/3D structure of 3-(1,1-Difluoropropyl)pyridine to databases of compounds with known targets. | A ranked list of potential targets based on chemical similarity. | SuperTarget, PubChem, ChEMBL[14] |
| Structure-Based Docking | Models the binding of the compound into the 3D structures of known protein targets (e.g., kinases, GPCRs). | Prediction of binding affinity and mode for specific protein families. | AutoDock, Schrödinger Suite |
| Machine Learning Models | Uses AI/ML algorithms trained on large drug-target interaction datasets to predict novel interactions.[15][16] | A probability score for the compound interacting with a wide range of targets. | PADME, DeepConv-DTI[15] |
Phenotypic Screening
Phenotypic screening involves testing the compound across a diverse range of cell-based assays to identify a measurable biological effect without a preconceived target.[17] This approach is powerful for discovering unexpected mechanisms of action.
Experimental Protocol: High-Throughput Phenotypic Screen
-
Cell Line Selection: Choose a panel of diverse human cancer cell lines (e.g., NCI-60 panel) or disease-relevant cell models.
-
Assay Plate Preparation: Seed cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Add 3-(1,1-Difluoropropyl)pyridine in a dose-response manner (e.g., 10-point curve from 10 nM to 100 µM). Include DMSO as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
Incubation: Incubate cells for a standard period (e.g., 72 hours).
-
Viability Readout: Measure cell viability using a robust assay such as CellTiter-Glo® (Promega) which quantifies ATP levels.
-
Data Analysis: Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A potent and selective effect in a particular cell line or subset of lines provides a strong starting point for target deconvolution.
Phase 2: Target Deconvolution - From Phenotype to Protein
Once a biological effect is observed, the next critical step is to identify the specific protein(s) that the compound binds to, a process known as target deconvolution.[18][19][20]
Chemical Proteomics: An Affinity-Based Approach
Chemical proteomics uses the compound as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[19][21][22] This is a direct method for identifying physical interactors.
Caption: Workflow for affinity-based chemical proteomics.
Experimental Protocol: Affinity Pulldown Coupled with Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of 3-(1,1-Difluoropropyl)pyridine with a linker and an affinity tag (e.g., biotin) at a position determined not to interfere with the hypothesized binding activity.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.
-
Lysate Preparation: Prepare a native protein lysate from the cell line that showed the most potent phenotypic response.
-
Affinity Enrichment: Incubate the lysate with the probe-coated beads. As a crucial control, also incubate lysate with beads that have no probe, and in a separate condition, add an excess of the free, non-biotinylated compound to outcompete specific binding.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the control samples. These are your high-confidence candidate targets.
Phase 3: Rigorous Target Validation
Identifying candidate proteins is not the end goal. Rigorous validation is essential to confirm that the interaction is direct, specific, and responsible for the observed biological effect.
Biochemical and Biophysical Assays
These in vitro assays confirm a direct physical interaction between the compound and a purified candidate protein.
| Assay Type | Technique | Purpose |
| Biochemical | Enzyme Inhibition Assay | If the target is an enzyme, this measures the compound's effect on its catalytic activity (e.g., IC50). |
| Biophysical | Surface Plasmon Resonance (SPR) | Measures the binding kinetics (kon, koff) and affinity (KD) in real-time. |
| Biophysical | Isothermal Titration Calorimetry (ITC) | Measures the thermodynamic parameters of binding (ΔH, ΔS, KD). |
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its target within the complex environment of an intact cell.[23][24][25] The principle is that ligand binding stabilizes a protein against heat-induced denaturation.[26][27]
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocol: CETSA for Target Validation
-
Cell Treatment: Treat intact cells with either DMSO (vehicle control) or a saturating concentration of 3-(1,1-Difluoropropyl)pyridine for 1-2 hours.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific candidate protein remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.
-
Analysis: Plot the percentage of soluble protein versus temperature for both the DMSO and compound-treated samples. A shift of the melting curve to a higher temperature in the compound-treated sample is strong evidence of direct target engagement in a cellular context.
Conclusion
The journey from a novel compound like 3-(1,1-Difluoropropyl)pyridine to a validated therapeutic target is a systematic process of hypothesis testing and elimination. By integrating computational prediction, unbiased phenotypic screening, direct biochemical pulldowns, and definitive cellular engagement assays, researchers can confidently identify and validate the mechanism of action. This guide provides a robust, field-tested framework to unlock the therapeutic potential of this promising chemical entity, paving the way for next-generation drug development.
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The Discovery of Novel 3-(1,1-Difluoropropyl)pyridine Analogs: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties, thereby enhancing therapeutic potential. This guide provides an in-depth technical framework for the discovery and development of a novel class of compounds: 3-(1,1-difluoropropyl)pyridine analogs. While direct literature on this specific substitution pattern is nascent, this document leverages established principles of bioisosterism, fluorine chemistry, and pyridine pharmacology to outline a comprehensive research and development pathway. We will explore the rationale for their design, propose robust synthetic strategies, detail methodologies for rigorous biological evaluation, and discuss the anticipated structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising, yet uncharted, area of chemical space.
Introduction: The Strategic Imperative for Fluorinated Pyridines
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved therapeutics.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, influencing solubility and target engagement.[2] The modification of the pyridine core with carefully selected substituents is a proven strategy for optimizing potency, selectivity, and pharmacokinetic profiles.
The introduction of fluorine into drug candidates has become a routine and highly effective tactic in medicinal chemistry.[3] The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Specifically, the gem-difluoroalkyl group (CF2) is of significant interest as a bioisostere for carbonyls, ethers, and other functional groups, capable of modulating electronic properties and conformational preferences without introducing significant steric bulk.[4]
This guide focuses on the novel intersection of these two powerful concepts: the 3-(1,1-difluoropropyl)pyridine scaffold. The 1,1-difluoropropyl group at the 3-position of the pyridine ring is anticipated to confer several advantageous properties:
-
Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism, potentially blocking a common metabolic "soft spot" and increasing the drug's half-life.
-
Modulated Basicity: The electron-withdrawing nature of the difluoropropyl group is expected to lower the pKa of the pyridine nitrogen, which can fine-tune its interaction with biological targets and improve cell permeability.
-
Enhanced Target Interactions: The CF2 group can participate in favorable dipole-dipole interactions and may act as a weak hydrogen bond acceptor, potentially leading to improved binding affinity.
Given the limited specific data on this analog series, the following sections will provide a predictive but technically grounded roadmap for their synthesis and evaluation, drawing parallels from closely related difluoroalkyl-substituted heterocycles.
Proposed Synthetic Pathways to 3-(1,1-Difluoropropyl)pyridine Analogs
The synthesis of the target compounds hinges on the effective introduction of the 1,1-difluoropropyl moiety onto the pyridine ring. A logical and versatile approach begins with a readily available precursor, such as a 3-acylpyridine.
Key Synthetic Strategy: Deoxyfluorination of a 3-Propanoylpyridine Intermediate
The most direct proposed route involves the deoxyfluorination of a 3-propanoylpyridine precursor. This strategy offers flexibility, as a wide variety of substituted 3-propanoylpyridines can be synthesized through established organometallic cross-coupling reactions or other standard methods.
Experimental Protocol: Synthesis of a Generic 3-(1,1-Difluoropropyl)pyridine Analog
Step 1: Synthesis of 3-Propanoylpyridine (Intermediate A)
-
To a solution of 3-bromopyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add N-methoxy-N-methylpropanamide (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-propanoylpyridine intermediate.
Step 2: Deoxyfluorination to Yield the Final Product
-
To a solution of the 3-propanoylpyridine intermediate (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (e.g., Deoxo-Fluor®) (2.0-3.0 eq) dropwise.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3 at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target 3-(1,1-difluoropropyl)pyridine analog.
Visualization of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 3-(1,1-difluoropropyl)pyridine analogs.
Biological Evaluation Strategy
The diverse biological activities of pyridine derivatives suggest that 3-(1,1-difluoropropyl)pyridine analogs could be promising candidates for a range of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory disorders.[5][6] A tiered screening approach is recommended to efficiently identify promising lead compounds.
Primary Screening: Target-Based and Phenotypic Assays
Initial screening should be guided by the specific therapeutic hypothesis. For example, if the analogs are designed as kinase inhibitors, a panel of relevant kinase activity assays should be employed.
Table 1: Example Primary Screening Assays
| Therapeutic Area | Target/Assay Type | Endpoint Measurement |
| Oncology | Kinase Panel (e.g., EGFR, VEGFR, JAK, PI3K) | IC50 (Inhibitory Potency) |
| Cell Proliferation Assay (e.g., MCF-7, A549 cell lines) | GI50 (Growth Inhibition) | |
| Neurodegenerative | Monoamine Oxidase (MAO-A/B) Inhibition Assay | IC50 |
| Beta-secretase (BACE1) Inhibition Assay | IC50 | |
| Inflammation | Cyclooxygenase (COX-1/2) Inhibition Assay | IC50 |
| Cytokine Release Assay (e.g., LPS-stimulated PBMCs) | Inhibition of TNF-α, IL-6 |
Secondary and Tertiary Assays for Lead Optimization
Promising hits from primary screening should be advanced to more complex and physiologically relevant assays.
Experimental Protocol: In Vitro ADME Profiling
-
Metabolic Stability: Incubate test compounds with human liver microsomes and measure the rate of parent compound depletion over time using LC-MS/MS. This will provide an early indication of the compound's half-life.
-
CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating the inhibitory activity of the test compounds against major cytochrome P450 isoforms (e.g., CYP3A4, 2D6, 2C9).
-
Plasma Protein Binding: Determine the extent of binding to human plasma proteins using equilibrium dialysis. This is crucial for understanding the fraction of unbound, pharmacologically active drug.
-
Permeability: Utilize a Caco-2 cell monolayer assay to assess the potential for oral absorption.
Anticipated Structure-Activity Relationships (SAR)
Systematic modification of the 3-(1,1-difluoropropyl)pyridine scaffold will be essential for optimizing biological activity and drug-like properties. The SAR exploration should focus on substitutions at other positions of the pyridine ring.
Logical Flow of SAR Exploration
Caption: Systematic SAR exploration of the pyridine core.
Key Considerations for SAR
-
Position 2 and 6: Substituents at these positions will have the most significant steric impact on the pyridine nitrogen and the 1,1-difluoropropyl group. Small, electron-donating groups may enhance potency in some target classes.
-
Position 4: This position is often critical for modulating solubility and introducing key interactions with the target protein. Amino and alkoxy groups are common choices.
-
Position 5: Substituents at this position will primarily influence the electronic properties of the ring system.
Conclusion and Future Directions
The exploration of 3-(1,1-difluoropropyl)pyridine analogs represents a promising frontier in drug discovery. While this guide provides a predictive framework based on established chemical principles, the successful development of this novel class of compounds will depend on rigorous experimental validation. The proposed synthetic strategies are robust and adaptable, and the outlined biological evaluation cascade provides a clear path for identifying and optimizing lead candidates. The unique combination of the privileged pyridine scaffold and the advantageous properties of the gem-difluoropropyl group warrants dedicated investigation and holds the potential to deliver next-generation therapeutics for a range of unmet medical needs.
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- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). Medicinal Chemistry Research, 33, 476-491.
- Construction of gem‐difluoroalkyl molecules via the further transformations of iodinated allylic gem‐difluorides. (2021). Chinese Journal of Chemistry, 39(10), 2735-2748.
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2023). Pharmaceuticals, 16(9), 1341.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
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Methodological & Application
Application Notes and Protocols: Synthesis of 3-(1,1-Difluoropropyl)pyridine
Abstract
This document provides a detailed guide for the synthesis of 3-(1,1-difluoropropyl)pyridine, a valuable building block in medicinal chemistry and drug discovery. The gem-difluoroalkyl group is a crucial pharmacophore, often serving as a bioisostere for carbonyls or other functional groups, which can enhance metabolic stability and binding affinity.[1] These protocols are designed for researchers, chemists, and drug development professionals, offering in-depth, step-by-step methodologies. The primary synthetic strategy focuses on the deoxofluorination of the readily available precursor, 3-propionylpyridine. We present and compare protocols using both traditional and modern fluorinating agents, emphasizing the rationale behind procedural choices, safety considerations, and characterization techniques to ensure scientific rigor and reproducibility.
Introduction: The Significance of the Gem-Difluoroalkyl Group
The introduction of fluorine into organic molecules is a cornerstone of modern pharmaceutical design.[2] The 1,1-difluoroalkyl (or gem-difluoroalkyl) moiety, in particular, has garnered significant attention. Its unique stereoelectronic properties allow it to act as a stable, non-hydrolyzable mimic of a ketone or aldehyde, influencing the molecule's conformation, lipophilicity, and metabolic fate. Pyridine scaffolds are ubiquitous in pharmaceuticals, and functionalizing them with fluorinated groups is a key strategy for developing novel therapeutics.[3][4]
This guide details the conversion of 3-propionylpyridine to 3-(1,1-difluoropropyl)pyridine via deoxofluorination, a robust and widely utilized transformation for converting carbonyls into gem-difluorides.[5]
Overall Synthetic Strategy
The most direct and efficient pathway to synthesize 3-(1,1-difluoropropyl)pyridine is through the deoxofluorination of the corresponding ketone, 3-propionylpyridine. This single-step transformation replaces the carbonyl oxygen with two fluorine atoms.
Figure 1: General workflow for the synthesis of 3-(1,1-Difluoropropyl)pyridine.
Comparative Analysis of Deoxofluorination Reagents
The choice of fluorinating agent is critical and depends on factors such as scale, safety requirements, and substrate tolerance. While numerous reagents exist, Diethylaminosulfur Trifluoride (DAST) and 2-Pyridinesulfonyl Fluoride (PyFluor) are two prominent examples representing traditional and modern approaches, respectively.
| Feature | Diethylaminosulfur Trifluoride (DAST) | 2-Pyridinesulfonyl Fluoride (PyFluor) |
| State & Stability | Liquid, thermally unstable. Can decompose explosively at elevated temperatures (>90°C).[6] | Low-melting crystalline solid, thermally stable.[7] |
| Handling | Must be stored refrigerated. Reacts violently with water. Requires careful handling under inert atmosphere.[6] | Can be stored at room temperature for extended periods. Tolerates air and moisture.[6][7] |
| Activation | Reacts directly with the carbonyl group. | Requires activation by a strong, non-nucleophilic base (e.g., DBU).[6] |
| Selectivity | Prone to causing elimination side-products, which can complicate purification.[6] | Highly chemoselective for fluorination with minimal elimination byproducts.[7] |
| Safety Profile | High Risk. Potential for detonation limits its use to small-scale preparations.[6] | Low Risk. Superior safety profile makes it suitable for both screening and larger-scale synthesis.[7] |
| Cost | Generally more expensive per mole for research quantities. | Synthesized from inexpensive starting materials, making it a low-cost alternative.[7] |
Detailed Experimental Protocols
Safety Preamble: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: Deoxofluorination using DAST
This protocol is effective but carries significant safety risks. It is recommended only for experienced chemists on a small scale (<1 g).
Principle: DAST reacts with the ketone to form an intermediate that subsequently collapses to yield the gem-difluoride product and sulfur-containing byproducts.
Materials and Reagents:
-
3-Propionylpyridine
-
Diethylaminosulfur Trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add 3-propionylpyridine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add DAST (1.2 - 1.5 eq) dropwise via a syringe or dropping funnel over 30 minutes. CAUTION: The reaction can be exothermic. Maintain the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. EXTREME CAUTION: Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. This step is highly exothermic and releases HF gas.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield 3-(1,1-difluoropropyl)pyridine as a clear oil.
Protocol 2: Deoxofluorination using PyFluor (A Safer Approach)
This protocol is highly recommended due to its superior safety profile and selectivity.[6][7]
Principle: PyFluor itself is unreactive. A strong base, such as DBU, deprotonates the alcohol intermediate formed from the ketone, activating the system towards fluorination. This mechanism minimizes elimination pathways.[6]
Figure 2: Simplified activation and reaction pathway using PyFluor.
Materials and Reagents:
-
3-Propionylpyridine
-
2-Pyridinesulfonyl Fluoride (PyFluor)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-propionylpyridine (1.0 eq) and PyFluor (1.5 - 2.0 eq). Dissolve them in anhydrous toluene (approx. 0.2 M concentration).
-
Base Addition: Add DBU (1.5 - 2.0 eq) to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., to 50°C) for 12-24 hours. The optimal temperature may require screening.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate or DCM and quench by adding water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 3-(1,1-difluoropropyl)pyridine.
Product Characterization
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals for the aromatic pyridine protons and a characteristic triplet for the methyl (-CH₃) group coupled to the difluoromethylene group.
-
¹³C NMR: The signal for the carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: A single signal, likely a quartet due to coupling with the adjacent methyl protons, will confirm the presence of the -CF₂- group.
-
-
Mass Spectrometry (MS): Analysis by GC-MS or LC-MS should show the correct molecular ion peak corresponding to the mass of 3-(1,1-difluoropropyl)pyridine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reagent, low temperature, or short reaction time. | Increase the equivalents of the fluorinating agent and/or base. Increase the reaction temperature or extend the reaction time. |
| Low Yield | Degradation of starting material or product; purification losses. | Ensure anhydrous conditions, especially for DAST. Optimize purification technique (e.g., use a different solvent system for chromatography). |
| Formation of Elimination Byproduct (Alkene) | Common with DAST; reaction temperature too high. | Use a more selective reagent like PyFluor.[7] If using DAST, maintain low temperatures throughout the reaction. |
| Difficult Purification | Byproducts co-elute with the product. | Re-run chromatography with a shallower solvent gradient. Consider vacuum distillation if the product is thermally stable and volatile. |
References
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- Taylor & Francis Online. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides.
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- RSC Publishing. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- PubMed Central (PMC). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- PubMed. (2025). Regioselective Difluoroalkylation of 2-Pyridones with Fluoroalkyl Bromides Enabled by a Nickel(II) Catalyst.
- ACS. (n.d.). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones.
- Merck Millipore. (n.d.). Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).
- ACS Publications. (2022). Catalytic Hydrodifluoroalkylation of Unactivated Olefins.
- ACS Publications. (n.d.). Difluorohomologation of Ketones.
- ResearchGate. (n.d.). Strategies on difluoroalkylation of 2‐pyridones.
- ChemRxiv. (n.d.). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety.
- PubMed Central (PMC). (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols.
- PubMed Central (PMC). (2023). Deoxyfluorination of Electron-Deficient Phenols.
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Application Note & Protocol: Laboratory Preparation of 3-(1,1-Difluoropropyl)pyridine
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 3-(1,1-Difluoropropyl)pyridine, a valuable fluorinated heterocyclic building block for drug discovery and development. The protocol details a robust deoxofluorination strategy, converting the readily available precursor, 3-propanoylpyridine, into the target gem-difluoride. We emphasize a causality-driven approach to the experimental design, rigorous safety protocols necessitated by the use of modern fluorinating agents, and detailed methods for product purification and characterization. This guide is intended for researchers in medicinal chemistry, organic synthesis, and pharmaceutical development.
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's metabolic stability, binding affinity, and lipophilicity.[1][2] The pyridine scaffold itself is a privileged structure, present in numerous FDA-approved drugs.[3] Consequently, molecules such as 3-(1,1-Difluoropropyl)pyridine, which combine the desirable electronic properties of the pyridine ring with a gem-difluoroalkyl group, are highly sought-after intermediates for creating novel therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles.[2] This guide outlines a reliable and scalable laboratory method for its preparation.
Synthetic Strategy and Mechanistic Rationale
The most direct and efficient route to 3-(1,1-Difluoropropyl)pyridine involves the deoxofluorination of the corresponding ketone, 3-propanoylpyridine. This transformation replaces the carbonyl oxygen with two fluorine atoms.
Retrosynthetic Analysis:
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification scheme to ensure high purity of the final product.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier |
| 3-Propanoylpyridine | C₈H₉NO | 135.16 | 1.35 g | 10.0 | 1.0 | Sigma-Aldrich |
| Deoxo-Fluor® | C₆H₁₄F₃NOS | 221.24 | 3.32 g (2.4 mL) | 15.0 | 1.5 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - | Fisher Scientific |
| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | ~50 mL | - | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - | - |
| Silica Gel | SiO₂ | - | ~50 g | - | - | SiliCycle |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - | VWR |
| Hexanes | C₆H₁₄ | - | As needed | - | - | VWR |
Equipment
-
100 mL three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Pressure-equalizing dropping funnel
-
Inert gas (Argon or Nitrogen) line with bubbler
-
Syringes and needles
-
-78 °C cooling bath (dry ice/acetone)
-
Rotary evaporator
-
Glassware for extraction and column chromatography
Synthetic Procedure
The entire workflow, from setup to final product isolation, is depicted below.
Step-by-Step Instructions:
-
Preparation: Assemble the flame-dried 100 mL three-neck flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Charging the Flask: Under a positive pressure of inert gas, dissolve 3-propanoylpyridine (1.35 g, 10.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: While maintaining vigorous stirring, add Deoxo-Fluor® (2.4 mL, 15.0 mmol) dropwise via syringe over 15 minutes. The internal temperature should be kept below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour. After this period, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (approximately 16 hours).
-
Monitoring: Check for the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:7 mixture of Ethyl Acetate/Hexanes as the eluent. The product should have a higher Rf value than the starting ketone.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. CAUTION: Quenching is exothermic and releases gas. Slowly and carefully add saturated aqueous sodium bicarbonate solution (~50 mL) dropwise until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 3-(1,1-Difluoropropyl)pyridine as a colorless to pale yellow oil. Determine the final yield and characterize the product.
Safety and Handling
CRITICAL: Deoxo-Fluor® and DAST are hazardous reagents that must be handled with extreme care in a well-ventilated chemical fume hood. [4][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., neoprene or nitrile). [4]* Reactivity with Water: Deoxo-Fluor® reacts violently with water to release highly corrosive hydrogen fluoride (HF) gas. [6][7]All glassware must be scrupulously dried, and the reaction must be run under an inert, anhydrous atmosphere.
-
Thermal Stability: While more stable than DAST, Deoxo-Fluor® should not be heated excessively. [6]The quenching procedure is exothermic and must be performed slowly at 0 °C.
-
Waste Disposal: Quench any residual Deoxo-Fluor® carefully with a saturated bicarbonate solution before disposal. All waste should be handled and disposed of according to institutional guidelines for hazardous chemical waste.
Characterization and Data Analysis
The identity and purity of the final compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (157.15 g/mol ) and assess purity. [8]* NMR Spectroscopy:
-
¹H NMR: Expect characteristic shifts for the pyridine ring protons and a triplet for the terminal methyl group of the propyl chain, coupled to the adjacent methylene protons. The methylene protons will appear as a triplet of triplets due to coupling with both the methyl protons and the geminal fluorine atoms.
-
¹³C NMR: The carbon bearing the two fluorine atoms will appear as a triplet due to one-bond C-F coupling.
-
¹⁹F NMR: A single signal is expected, which will show coupling to the adjacent methylene protons, appearing as a triplet.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient fluorinating agent; moisture in the reaction; reaction time too short. | Use a slight excess of Deoxo-Fluor® (1.5-2.0 eq.). Ensure all reagents and solvents are anhydrous. Extend reaction time at room temperature. |
| Low Yield | Product loss during aqueous work-up; inefficient extraction or purification. | Ensure thorough extraction with DCM. Be careful during column chromatography to avoid co-elution with impurities. |
| Formation of Byproducts | Reaction temperature too high; presence of enolizable protons. | Maintain low temperature during addition of Deoxo-Fluor®. The chosen substrate is not prone to significant enolization issues. [9] |
References
-
Organic Chemistry Portal. "Ketone to Difluoro - Common Conditions." Available at: [Link]
-
Reddit. "Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms." r/Chempros, 2020. Available at: [Link]
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Wikipedia. "Fluorination with aminosulfuranes." Available at: [Link]
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Organic Syntheses. "DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE." Org. Synth. 2011, 88, 177. Available at: [Link]
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ResearchGate. "Safety of Deoxo Fluorination Reagents." Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. "Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory." Available at: [Link]
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Organic Synthesis. "Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST)." Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. "The Role of Pyridine Intermediates in Modern Drug Discovery." Available at: [Link]
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ResearchGate. "Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines." J. Org. Chem. 2016, 81 (17), 7486–7505. Available at: [Link]
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PubMed Central. "Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling." Chem. Sci., 2024, 15, 6806-6813. Available at: [Link]
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ResearchGate. "Aminosulfur Trifluoride Deoxofluorination." Available at: [Link]
- Google Patents. "Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)." WO2019245974A1.
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Ningbo Inno Pharmchem Co., Ltd. "The Power of Fluorinated Pyridines in Modern Drug Discovery." Available at: [Link]
- Google Patents. "Preparation of difluorpyridine compounds." EP 0146924 A2.
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Organic Syntheses. "Preparation of Pyrylium tetrafluoroborate (Pyry-BF4)." Org. Synth. 2023, 100, 361-381. Available at: [Link]
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Organic Syntheses. "Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents." Org. Synth. 2021, 98, 384-400. Available at: [Link]
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PubMed. "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview." Curr. Org. Chem., 2025. Available at: [Link]
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PrepChem.com. "Preparation of 3-acetylpyridine." Available at: [Link]
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PubChem. "3-Acetylpyridine." National Center for Biotechnology Information. Available at: [Link]
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MDPI. "Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science." Polymers, 2021, 13(16), 2768. Available at: [Link]
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The Good Scents Company. "3-acetyl pyridine." Available at: [Link]
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ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." Available at: [Link]
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LookChem. "Purification of Pyridine." Chempedia. Available at: [Link]
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MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules, 2022, 27(19), 6296. Available at: [Link]
- Google Patents. "Method for purification of pyridine, and method for production of chlorinated pyridine." US20100324299A1.
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The Strategic Application of 3-(1,1-Difluoropropyl)pyridine in Medicinal Chemistry: A Guide to Bioisosteric Modulation and Synthetic Implementation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the 1,1-Difluoropropyl Moiety as a Privileged Bioisostere
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for the medicinal chemist.[1][2][3] The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, thereby offering a pathway to enhanced therapeutic efficacy.[4][5] Among the diverse array of fluorinated motifs, the gem-difluoroalkyl group (CF2) has garnered significant attention as a versatile bioisostere.[1][6] This guide focuses on a specific and promising, yet underexplored, building block: 3-(1,1-Difluoropropyl)pyridine .
While direct literature on this exact molecule is sparse, this document serves as a detailed application note and protocol guide by extrapolating from the well-established principles of fluorine chemistry and the known behaviors of analogous structures. We will explore the rationale behind its use as a bioisostere, its potential impact on key drug-like properties, and provide robust, scientifically-grounded protocols for its synthesis and incorporation into lead compounds.
Part 1: Application Notes - The Strategic Value of the 3-(1,1-Difluoropropyl)pyridine Moiety
The decision to incorporate a 3-(1,1-difluoropropyl)pyridine moiety into a drug candidate is driven by the desire to fine-tune its Absorption, Distribution, Metabolism, and Excretion (ADME) properties while maintaining or enhancing its pharmacodynamic profile. The gem-difluoro group is not merely a passive substituent; it is an active modulator of a molecule's electronic and conformational landscape.
Bioisosteric Replacement Strategies
Bioisosterism, the interchange of functional groups with similar steric and electronic characteristics to improve a molecule's properties, is a cornerstone of drug design.[7][8][9] The 1,1-difluoropropyl group can be considered a valuable bioisostere for several common functional groups.
-
Carbonyl and Hydroxyl Mimic: The CF2 group is a well-documented non-classical bioisostere of a carbonyl (C=O) or a hydroxyl (CH-OH) group.[6] The polarized C-F bonds can act as hydrogen bond acceptors, mimicking the hydrogen bonding capacity of the oxygen atom in these groups. This can be particularly useful in preserving key interactions with a biological target while eliminating a potential site of metabolic oxidation or a reactive carbonyl group.
-
Ether Bioisostere: The 1,1-difluoroethyl group has been successfully employed as a bioisostere for a methoxy group.[10] By extension, the 1,1-difluoropropyl group can be considered a mimic for an ethoxy group. This substitution can enhance metabolic stability by replacing a site prone to O-dealkylation.[10]
Modulation of Physicochemical Properties
The introduction of the 3-(1,1-difluoropropyl)pyridine moiety can lead to predictable and advantageous changes in a molecule's physicochemical profile.
-
Lipophilicity (logP): Fluorination is a well-established strategy to increase lipophilicity, which can enhance membrane permeability and oral absorption.[11] The replacement of two hydrogen atoms with two fluorine atoms in the propyl chain will significantly increase the local lipophilicity of that region of the molecule. The pyridine ring itself contributes to aqueous solubility, creating a molecule with a unique balance of properties.[12]
-
pKa Modulation: The strong electron-withdrawing nature of the difluoropropyl group will have a significant impact on the basicity of the pyridine nitrogen. This inductive effect will lower the pKa of the pyridinium ion, making it a weaker base compared to its non-fluorinated counterpart. This can be a critical parameter to adjust for optimizing solubility, receptor binding, and pharmacokinetic properties.[13]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[14] Introducing the gem-difluoro group at the benzylic-like position of the propyl chain effectively blocks a common site of metabolism, potentially increasing the half-life of the drug candidate.[14]
-
Conformational Control: The steric bulk and electrostatic properties of the difluoropropyl group can influence the preferred conformation of the molecule. This can be exploited to lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity for the target protein.
The Pyridine Core: A Privileged Scaffold
The pyridine ring is a common motif in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[9][15] Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The 3-substitution pattern allows for the difluoropropyl group to be projected into a specific vector space from the core scaffold, enabling precise interactions with the target protein.
Part 2: Protocols - Synthesis and Implementation
The absence of a commercially available source for 3-(1,1-difluoropropyl)pyridine necessitates a reliable synthetic route. The following protocols are proposed based on established methodologies for the synthesis of gem-difluoroalkyl compounds and functionalized pyridines.[5][16][17][18]
Protocol for the Synthesis of 3-(1,1-Difluoropropyl)pyridine
This multi-step synthesis starts from readily available 3-acetylpyridine.
Step 1: Synthesis of 3-(1,1-dibromopropyl)pyridine
-
Reaction Setup: To a solution of 3-acetylpyridine (1.0 eq) in a suitable solvent such as dichloromethane, add triphenylphosphine (2.2 eq).
-
Bromination: Cool the mixture to 0 °C and slowly add carbon tetrabromide (2.2 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Fluorination to 3-(1,1-Difluoropropyl)pyridine
-
Reaction Setup: In a fume hood, dissolve the 3-(1,1-dibromopropyl)pyridine (1.0 eq) in a suitable solvent like anhydrous acetonitrile.
-
Fluorinating Agent: Add a fluorinating agent such as silver(I) fluoride (AgF) (2.5 eq) or a combination of potassium fluoride (KF) and a phase-transfer catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 24-48 hours. The progress of the reaction should be monitored by 19F NMR and LC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 3-(1,1-difluoropropyl)pyridine, is purified by column chromatography or distillation.
Protocol for Incorporation into a Lead Scaffold via Suzuki-Miyaura Cross-Coupling
This protocol assumes the lead molecule has a suitable boronic acid or ester for coupling with a halogenated derivative of 3-(1,1-difluoropropyl)pyridine.
Step 1: Bromination of 3-(1,1-Difluoropropyl)pyridine
-
Reaction Setup: Synthesize a brominated version of the target molecule, for example, 2-bromo-5-(1,1-difluoropropyl)pyridine, through established pyridine functionalization methods.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the 2-bromo-5-(1,1-difluoropropyl)pyridine (1.0 eq), the boronic acid/ester derivative of the lead scaffold (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, for example, a mixture of dioxane and water (4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 8-16 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography to yield the final coupled product.
Part 3: Visualization and Data Presentation
Diagrams
Caption: Bioisosteric replacement leading to modulated physicochemical properties.
Caption: Proposed synthetic workflow for 3-(1,1-difluoropropyl)pyridine.
Predictive Data Table
The following table presents predicted physicochemical properties of a hypothetical parent compound versus its analog containing the 3-(1,1-difluoropropyl)pyridine moiety, based on established principles of fluorine's effects.
| Property | Parent Compound (with 3-propylpyridine) | Modified Compound (with 3-(1,1-difluoropropyl)pyridine) | Rationale for Change |
| Calculated logP | ~2.5 | ~3.2 | The two fluorine atoms significantly increase lipophilicity. |
| Calculated pKa | ~5.5 | ~4.0 | The strong inductive electron-withdrawing effect of the CF2 group decreases the basicity of the pyridine nitrogen. |
| Metabolic Stability (in vitro half-life) | Moderate | High | The C-F bonds are much stronger than C-H bonds, blocking metabolic oxidation at the benzylic-like position. |
| Hydrogen Bond Acceptor Sites | 1 (Pyridine N) | 3 (Pyridine N, 2x F) | The fluorine atoms can act as weak hydrogen bond acceptors, potentially altering binding interactions. |
Conclusion
The 3-(1,1-difluoropropyl)pyridine moiety represents a valuable, albeit currently underutilized, building block in medicinal chemistry. Its strategic application as a bioisostere for carbonyls, hydroxyls, and ethers, coupled with its ability to predictably modulate key physicochemical properties, makes it an attractive tool for lead optimization. The synthetic protocols outlined in this guide, while based on established chemical transformations, provide a clear and actionable path for its preparation and incorporation into drug candidates. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the judicious use of such precisely engineered fluorinated scaffolds will undoubtedly play a pivotal role.
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He, C., et al. (2024). Applications of gem‐difluoro olefins in medicinal chemistry. ResearchGate. [Online]. Available: [Link]
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The Strategic Application of 3-(1,1-Difluoropropyl)pyridine in Modern Pharmaceutical Synthesis: A Guide for Drug Development Professionals
Introduction: The Growing Prominence of Gem-Difluoroalkyl Moieties in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The introduction of fluorine can significantly improve metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] Among the various fluorinated motifs, the gem-difluoroalkyl group has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities, offering a unique combination of steric and electronic properties. This guide focuses on the synthesis and application of 3-(1,1-Difluoropropyl)pyridine , a key heterocyclic building block that leverages the benefits of the gem-difluoropropyl moiety within a pyridine framework, a privileged structure in medicinal chemistry.[3][4] This document provides detailed protocols and expert insights for researchers, scientists, and drug development professionals aiming to integrate this versatile intermediate into their synthetic programs.
Physicochemical Properties and Strategic Advantages
The 1,1-difluoropropyl group imparts a distinct set of characteristics to the pyridine scaffold. Understanding these properties is crucial for designing synthetic routes and predicting the behavior of molecules incorporating this moiety.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₈H₉F₂N | |
| Molecular Weight | 157.16 g/mol | |
| Boiling Point | Not widely reported; estimated to be higher than 3-propylpyridine due to increased polarity. | Relevant for purification and reaction condition selection. |
| Lipophilicity (logP) | Higher than its non-fluorinated analog. | The difluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and access to intracellular targets. |
| pKa | The pyridine nitrogen is basic, with a pKa expected to be slightly lower than 3-propylpyridine due to the electron-withdrawing nature of the fluorine atoms. | Modulates the ionization state at physiological pH, impacting solubility, receptor interactions, and off-target effects. |
| Metabolic Stability | The C-F bonds are exceptionally strong, rendering the difluorinated carbon resistant to oxidative metabolism. | Increased half-life of the drug molecule by preventing metabolic degradation at that position.[1] |
Synthesis of 3-(1,1-Difluoropropyl)pyridine: A Protocol for Gem-Difluorination
While various methods exist for the synthesis of fluorinated pyridines, a practical and scalable approach for the preparation of 3-(1,1-difluoropropyl)pyridine involves the deoxofluorination of the corresponding ketone, 3-propionylpyridine.[5][6][7] Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are effective for this transformation.[8][9]
Caption: Synthetic route to 3-(1,1-Difluoropropyl)pyridine.
Protocol: Gem-Difluorination of 3-Propionylpyridine using DAST
Disclaimer: This protocol is a representative example and may require optimization based on laboratory conditions and scale. Handle DAST with extreme caution in a well-ventilated fume hood, as it is toxic and reacts violently with water.
Materials:
-
3-Propionylpyridine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-propionylpyridine (1.0 eq) and anhydrous DCM (to make a 0.5 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.5 - 2.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Very slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: Vigorous gas evolution (HF) will occur.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 3-(1,1-difluoropropyl)pyridine.
Application as a Pharmaceutical Intermediate: A Case Study in Kinase Inhibitor Synthesis
Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common method for C-C bond formation in pharmaceutical synthesis, utilizing a bromo-substituted derivative of 3-(1,1-difluoropropyl)pyridine.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-3-(1,1-difluoropropyl)pyridine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., potassium carbonate - K₂CO₃, 2.0 eq)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask, add 5-bromo-3-(1,1-difluoropropyl)pyridine, the aryl/heteroaryl boronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.
Conclusion and Future Perspectives
3-(1,1-Difluoropropyl)pyridine represents a valuable and underutilized building block in pharmaceutical chemistry. Its synthesis, while requiring careful handling of fluorinating reagents, is achievable through established methodologies. The strategic incorporation of this moiety into drug candidates, particularly in the kinase inhibitor space, offers a promising avenue for enhancing metabolic stability and fine-tuning physicochemical properties. As the demand for novel and effective therapeutics continues to grow, the application of such specialized fluorinated intermediates will undoubtedly play an increasingly important role in the future of drug discovery.
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- Cui, J. J., Tran-Dubé, M., & Shen, H. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(18), 6342-6363.
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Application Note: The 3-(Difluoromethyl)pyrazole Moiety as a Cornerstone in Modern SDHI Fungicide Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of difluoroalkyl-substituted heterocycles in the synthesis of modern agrochemicals.
Introduction: The Strategic Role of Fluorine in Agrochemical Design
The incorporation of fluorine and fluorinated moieties into bioactive molecules is a cornerstone of modern agrochemical and pharmaceutical design.[1] Pyridine-based compounds, in particular, have long been crucial as fungicides, insecticides, and herbicides.[2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—can dramatically improve the efficacy and bioavailability of an active ingredient.[1][3] The difluoromethyl (CF2H) group, specifically, has emerged as a critical structural motif.[4] It serves as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups and can act as a hydrogen bond donor, enhancing target affinity while improving cell membrane permeability.[1][5][6]
This technical guide focuses on the application of a key difluoromethylated heterocyclic building block, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , in the synthesis of a leading class of fungicides: Succinate Dehydrogenase Inhibitors (SDHIs). We will explore the synthesis of this core intermediate and its subsequent use in the preparation of two major broad-spectrum fungicides, Fluxapyroxad and Sedaxane, providing detailed protocols and explaining the rationale behind the synthetic strategies.
The Power of the Difluoromethyl Group: A Physicochemical Perspective
The choice to integrate a difluoromethyl group is a deliberate strategy to optimize a molecule's biological activity. Unlike the more electron-withdrawing trifluoromethyl (CF3) group, the CF2H group offers a more nuanced modulation of a compound's properties.[4]
Table 1: Comparison of Physicochemical Properties of Key Functional Groups
| Property | Methyl (-CH3) | Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) |
| Lipophilicity (Hansch π) | +0.5 | -0.67 | +0.49 | +0.88 |
| Hydrogen Bond Ability | None | Donor & Acceptor | Donor | Acceptor |
| Metabolic Stability | Susceptible to oxidation | Susceptible to oxidation/conjugation | High | Very High |
| Bioisosteric Relationship | - | - | Hydroxyl, Thiol, Amine[1][6] | Carbonyl |
This unique combination of properties makes the CF2H group an invaluable tool for fine-tuning a lead compound into a successful agrochemical product.[4]
Mechanism of Action: Disrupting Fungal Respiration via SDH Inhibition
Fluxapyroxad and Sedaxane belong to the SDHI class of fungicides, which target Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[7][8] SDH is a critical enzyme that participates in both the citric acid cycle (Krebs cycle) and the electron transport chain.[9] It catalyzes the oxidation of succinate to fumarate.[9] By binding to the ubiquinone binding site (Q-site) of the SDH enzyme complex, these fungicides block this crucial step, effectively halting cellular respiration and ATP production, which ultimately leads to fungal cell death.[8][10]
Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).
Synthesis of the Core Intermediate: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
The synthesis of both Fluxapyroxad and Sedaxane relies on a common key intermediate: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This acid chloride is prepared from its corresponding carboxylic acid, which is a critical difluoromethylated building block. The general workflow involves the construction of the pyrazole ring followed by conversion to the highly reactive acid chloride.
Caption: General workflow for the synthesis of the key acid chloride intermediate.
Protocol 1: General Preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This protocol describes the final chlorination step, which is critical for activating the carboxylic acid for subsequent amidation.
-
Objective: To convert 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to its corresponding acid chloride.
-
Causality: The carboxylic acid is not reactive enough to readily form an amide bond with an aniline. Conversion to the highly electrophilic acid chloride is a standard and efficient activation method for amide synthesis. Thionyl chloride is a common reagent as its byproducts (SO2 and HCl) are gaseous and easily removed.
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator.
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry (approx. 5-10 mL per gram of acid).
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirring mixture at room temperature. Caution: Thionyl chloride is corrosive and reacts with moisture. Handle in a fume hood.
-
Catalyst: Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 80-110°C depending on solvent) and maintain for 2-4 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution (HCl and SO2).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is often a yellow to brown oil or solid and is typically used in the next step without further purification due to its reactivity.
Application Protocol: Synthesis of Fluxapyroxad
Fluxapyroxad is a broad-spectrum fungicide used to control a wide range of pathogens in crops.[7][11] Its synthesis is a prime example of modern agrochemical development, culminating in an amide coupling reaction.[12][13]
Caption: Final amide coupling step in the synthesis of Fluxapyroxad.
Protocol 2: Amide Coupling to Synthesize Fluxapyroxad
-
Objective: To couple the key pyrazole acid chloride with the trifluorinated biphenyl amine intermediate.
-
Causality: This is a nucleophilic acyl substitution reaction. The electron-rich nitrogen of the aniline attacks the electrophilic carbonyl carbon of the acid chloride. A base (e.g., triethylamine or pyridine) is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
Table 2: Typical Reaction Parameters for Fluxapyroxad Synthesis
| Parameter | Value/Reagent | Purpose |
| Electrophile | Pyrazole acid chloride | Provides the core pyrazole carboxamide structure. |
| Nucleophile | 3',4',5'-trifluorobiphenyl-2-amine | Forms the other half of the final molecule. |
| Base | Triethylamine, Pyridine | HCl scavenger. |
| Solvent | Toluene, Acetonitrile, Dichloromethane | Provides a medium for the reaction. |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Typical Yield | >90% | - |
Procedure:
-
Setup: In a clean, dry flask under a nitrogen atmosphere, dissolve the 3',4',5'-trifluorobiphenyl-2-amine intermediate (1.0 eq) and a suitable base like triethylamine (1.2 eq) in an anhydrous solvent (e.g., toluene).
-
Cooling: Cool the solution to 0-5°C using an ice bath. This helps to control the exothermic nature of the reaction.
-
Acid Chloride Addition: Slowly add a solution of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in the same solvent to the cooled amine solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Track the reaction progress using TLC or HPLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield Fluxapyroxad as a white solid.
Application Protocol: Synthesis of Sedaxane
Sedaxane is another highly effective SDHI fungicide, primarily used as a seed treatment to protect against soil-borne and seed-borne diseases.[14][15] Its synthesis also employs the same core pyrazole acid chloride but couples it with a structurally distinct and complex aniline.[16][17]
Sources
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 10. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 12. Page loading... [wap.guidechem.com]
- 13. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 14. Sedaxane - Wikipedia [en.wikipedia.org]
- 15. apvma.gov.au [apvma.gov.au]
- 16. Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chimia.ch [chimia.ch]
Application Notes and Protocols: Strategic Functionalization of 3-(1,1-Difluoropropyl)pyridine
Introduction: The Significance of the 1,1-Difluoroalkyl Pyridine Motif
The 3-(1,1-difluoropropyl)pyridine scaffold is of increasing importance in the fields of medicinal chemistry and drug development. The geminal difluoro group acts as a bioisostere for a carbonyl group or a hydroxyl group, offering improved metabolic stability, enhanced lipophilicity, and altered electronic properties without a significant increase in steric bulk. These attributes can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This application note provides a comprehensive guide to the experimental procedures for the functionalization of 3-(1,1-difluoropropyl)pyridine, offering researchers a toolkit for the synthesis of novel derivatives.
Strategic Approaches to Functionalization
The functionalization of the pyridine ring in 3-(1,1-difluoropropyl)pyridine can be approached through several key synthetic strategies. The choice of method will depend on the desired position of functionalization and the nature of the substituent to be introduced. The primary strategies discussed herein are:
-
Directed ortho-Metalation (DoM): Lithiation and Trapping
-
Palladium-Catalyzed Cross-Coupling Reactions
-
Direct C-H Functionalization
Directed ortho-Metalation (DoM): A Precise Approach to C2 and C4 Functionalization
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][2][3] In the case of 3-substituted pyridines, the directing metalating group (DMG) dictates the position of lithiation. While the 1,1-difluoropropyl group is not a classical DMG, the inductive effect of the fluorine atoms can influence the acidity of the adjacent protons. However, the nitrogen atom of the pyridine ring is the most powerful directing group, typically directing lithiation to the C2 and C6 positions. The steric hindrance of the 3-substituent will likely favor lithiation at the less hindered C2 position.
Causality Behind Experimental Choices:
-
Base Selection: Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are crucial to prevent nucleophilic addition to the pyridine ring.[2] The choice between LDA and the more sterically hindered LTMP can influence the regioselectivity.
-
Solvent and Temperature: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive organolithium intermediates. Reactions are conducted at low temperatures (-78 °C) to ensure the stability of the lithiated species and to control selectivity.[2][4]
-
Electrophile Quench: A wide variety of electrophiles can be used to trap the organolithium intermediate, allowing for the introduction of a diverse range of functional groups.
Experimental Workflow: Directed ortho-Metalation
Caption: Workflow for directed ortho-metalation of 3-(1,1-difluoropropyl)pyridine.
Protocol 1: Synthesis of 2-Formyl-3-(1,1-difluoropropyl)pyridine via DoM
Materials:
-
3-(1,1-Difluoropropyl)pyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.2 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate LDA in situ.
-
Add a solution of 3-(1,1-difluoropropyl)pyridine (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours.
-
Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 2-formyl-3-(1,1-difluoropropyl)pyridine.
| Electrophile | Product Functional Group |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Iodine (I₂) | Iodo (-I) |
| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (-TMS) |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] For the functionalization of 3-(1,1-difluoropropyl)pyridine, this typically requires prior conversion of a C-H bond to a C-Halogen or C-Boron bond.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction
The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl and vinyl-aryl compounds.[6][7] This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is critical for catalytic activity and can influence reaction efficiency.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species. The choice of base can affect the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Synthesis of 2-Phenyl-3-(1,1-difluoropropyl)pyridine
(Assumes prior synthesis of 2-bromo-3-(1,1-difluoropropyl)pyridine via DoM and quenching with a bromine source like 1,2-dibromoethane or reaction with NBS)
Materials:
-
2-Bromo-3-(1,1-difluoropropyl)pyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add 2-bromo-3-(1,1-difluoropropyl)pyridine (1.0 equivalent), phenylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-phenyl-3-(1,1-difluoropropyl)pyridine.
| Coupling Partner | Reaction Type | Product Linkage |
| Aryl/Vinyl Boronic Acid/Ester | Suzuki-Miyaura | C-C (Aryl/Vinyl) |
| Terminal Alkyne | Sonogashira | C-C (Alkynyl) |
| Amine/Amide | Buchwald-Hartwig | C-N |
| Alcohol/Phenol | Buchwald-Hartwig | C-O |
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization is an increasingly important area of research as it avoids the pre-functionalization steps often required for cross-coupling reactions, leading to more atom-economical and environmentally benign processes.[8][9] For pyridines, C-H activation can be directed by the nitrogen atom, often favoring the C2 and C6 positions.
Palladium-Catalyzed C-H Arylation
Direct arylation of pyridines can be achieved using palladium catalysis, often requiring an oxidant and specific ligands.[10] The reaction proceeds through a concerted metalation-deprotonation pathway or via an oxidative addition mechanism.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reactivity and selectivity. Often, specific directing groups are temporarily installed to achieve regioselectivity at positions other than C2 or C6.
-
Oxidant: An oxidant (e.g., Ag₂CO₃, benzoquinone) is often required to regenerate the active palladium catalyst.
-
Solvent: High-boiling polar aprotic solvents such as DMF or DMA are commonly used.
Experimental Workflow: Direct C-H Arylation
Caption: General workflow for direct C-H arylation.
Protocol 3: Direct C2-Arylation of 3-(1,1-Difluoropropyl)pyridine
Materials:
-
3-(1,1-Difluoropropyl)pyridine
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a sealable reaction vessel, add 3-(1,1-difluoropropyl)pyridine (1.0 equivalent), 4-bromotoluene (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), 1,10-phenanthroline (0.1 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add anhydrous, degassed DMA.
-
Seal the vessel and heat the reaction mixture at 140 °C for 24-48 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford 3-(1,1-difluoropropyl)-2-(p-tolyl)pyridine.
Note: The regioselectivity of direct C-H functionalization can be challenging to control. In this case, functionalization at the C6 position is also possible.
Conclusion
The functionalization of 3-(1,1-difluoropropyl)pyridine provides a gateway to a wide array of novel chemical entities with potential applications in drug discovery and materials science. The choice of synthetic strategy—be it precise lithiation, versatile cross-coupling, or atom-economical C-H activation—will be dictated by the desired target molecule and the available starting materials. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this valuable heterocyclic building block.
References
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.).
-
Cross-coupling reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
New Synthesis of 3-Fluoropyridine Derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
-
Substrate Scope for the Triple Functionalization of Pyridines. Reaction conditions: 1st step - ResearchGate. (n.d.). Retrieved from [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. (n.d.). Retrieved from [Link]
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). Retrieved from [Link]
-
Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.). Retrieved from [Link]
-
Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. (n.d.). Retrieved from [Link]
-
From C-F Activation to Catalytic Regioselective Hydrodefluorina- tion of Pyridines with a Bench-Stable Nickel Complex - ChemRxiv. (n.d.). Retrieved from [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. (n.d.). Retrieved from [Link]
- Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2 - Googleapis.com. (n.d.).
-
Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchGate. (n.d.). Retrieved from [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES, 91(3), 479. Retrieved from [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). Retrieved from [Link]
-
ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC - NIH. (n.d.). Retrieved from [Link]
-
Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines - PubMed. (n.d.). Retrieved from [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Publishing. (n.d.). Retrieved from [Link]
-
Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
- 8. Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
HPLC purification of 3-(1,1-Difluoropropyl)pyridine
An Application Note and Protocol for the Preparative HPLC Purification of 3-(1,1-Difluoropropyl)pyridine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated preparative High-Performance Liquid Chromatography (HPLC) method for the purification of 3-(1,1-Difluoropropyl)pyridine. The protocol is designed for researchers, scientists, and professionals in drug development who require high-purity samples of this fluorinated pyridine derivative for downstream applications. This document provides an in-depth explanation of the method development strategy, from initial analyte characterization to final protocol optimization and validation, emphasizing the scientific rationale behind each experimental choice.
Introduction and Analyte Characterization
3-(1,1-Difluoropropyl)pyridine is a heterocyclic organic compound featuring a pyridine core and a difluorinated alkyl substituent. Such fluorinated moieties are of significant interest in medicinal chemistry as they can modulate key drug properties like metabolic stability, lipophilicity, and binding affinity. Achieving high purity of this compound is critical for accurate biological assays, structural analysis, and ensuring the integrity of subsequent synthetic steps.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen technique due to its high resolution, scalability, and suitability for compounds with moderate polarity.[1] The purification strategy is built upon a thorough understanding of the analyte's physicochemical properties.
Physicochemical Properties
The method development process is fundamentally guided by the analyte's structure. The pyridine ring introduces basicity and a UV-active chromophore, while the difluoropropyl group adds a significant hydrophobic and fluorous character.
| Property | Value / Observation | Rationale & Implication for HPLC |
| Molecular Formula | C₈H₉F₂N | - |
| Molecular Weight | 157.16 g/mol | Affects mass-based detectors and sample loading calculations. |
| Structure | ![]() | The structure combines a polar, basic pyridine head with a non-polar, fluorinated tail. This duality is key to chromatographic separation. |
| pKa (estimated) | ~5.0 - 5.5 | The pyridine nitrogen is basic.[2][3] The mobile phase pH must be controlled to maintain a consistent, protonated state, which is crucial for achieving sharp, symmetrical peaks and avoiding poor chromatography.[4] |
| Polarity | Moderately Polar | Suitable for reversed-phase chromatography where the stationary phase is non-polar. |
| UV Absorbance (λmax) | ~254 - 270 nm | The pyridine ring is a strong chromophore, allowing for sensitive detection using a UV-Vis detector.[5][6] |
| Solubility | Soluble in common organic solvents (Methanol, Acetonitrile) and aqueous acid. | Ensures good solubility in typical RP-HPLC mobile phases. |
HPLC Method Development Strategy: A Rationale-Driven Approach
The development of a successful preparative HPLC method hinges on a logical and systematic optimization of several key parameters. The workflow below illustrates the decision-making process.
Caption: Workflow for HPLC method development and preparative purification.
Choice of HPLC Mode and Stationary Phase
Given the analyte's structure, reversed-phase chromatography is the most suitable approach.[1] The key decision lies in selecting the stationary phase chemistry to achieve optimal selectivity between the target compound and its impurities.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and an excellent starting point.[4] Modern, high-purity, end-capped C18 columns minimize interactions between the basic pyridine nitrogen and acidic residual silanols on the silica surface, thereby reducing peak tailing.[4][7]
-
PFP (Pentafluorophenyl): PFP phases offer unique selectivity for fluorinated and aromatic compounds.[8] They can engage in multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and ion-exchange, which can be highly beneficial for separating structurally similar impurities. PFP phases have shown increased retention for basic analytes, which is advantageous here.[8]
-
Phenyl-Hexyl: Phenyl phases provide alternative selectivity to C18, primarily through π-π interactions with the pyridine ring. This can be useful if impurities lack aromaticity.
| Column Chemistry | Primary Interaction Mechanism(s) | Recommended For |
| End-capped C18 | Hydrophobic interactions. | General purpose, robust starting point for method development. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole, ion-exchange. | Exploiting unique selectivity for fluorinated and halogenated compounds.[8] |
| Phenyl-Hexyl | Hydrophobic, π-π interactions. | Separating aromatic compounds from non-aromatic impurities. |
Mobile Phase Optimization: The Key to Good Chromatography
The mobile phase composition is critical for controlling retention, selectivity, and peak shape.[9]
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for pyridine-containing compounds as it often provides better peak shapes and lower backpressure.
-
Aqueous Phase and pH Control: Due to the basic nature of the pyridine nitrogen (pKa ≈ 5.2), controlling the mobile phase pH is non-negotiable. An acidic mobile phase ensures the analyte is consistently in its protonated (pyridinium) form. This has two major benefits:
-
It ensures a single, stable ionic species, leading to sharp, reproducible peaks.
-
The acidic protons in the mobile phase compete with the protonated analyte for interaction with negatively charged silanol groups on the stationary phase, significantly reducing peak tailing.[4]
-
-
Additive Selection: 0.1% (v/v) Formic Acid (FA) or Acetic Acid (AA) are excellent choices. They effectively buffer the mobile phase in the pH 2.5-3.5 range and are volatile, making them easy to remove during product isolation.[4] Trifluoroacetic acid (TFA) is also effective but is a strong ion-pairing agent and can be difficult to remove from the final product.
Detailed Preparative HPLC Protocol
This protocol assumes an initial analytical method has been developed and is now being scaled for purification.
Materials and Reagents
-
Crude 3-(1,1-Difluoropropyl)pyridine sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
Formic Acid (≥98% purity)
-
HPLC Column: A high-quality preparative C18 column (e.g., 20-50 mm ID x 150-250 mm length, 5-10 µm particle size) is recommended.
Instrumentation
-
Preparative HPLC system equipped with a binary or quaternary pump, autosampler or manual injector, and a UV-Vis detector.
-
Fraction collector.
-
Analytical HPLC system for purity analysis of collected fractions.
-
Rotary evaporator for solvent removal.
Step-by-Step Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade ACN.
-
Degas both mobile phases by sonication or vacuum filtration before use.
Step 2: Sample Preparation
-
Dissolve the crude sample in a minimal amount of a suitable solvent. A 50:50 mixture of Mobile Phase A and B is a good starting point.
-
Ensure the sample is fully dissolved. If not, dimethyl sulfoxide (DMSO) can be used, but the injection volume should be kept low to avoid solvent effects.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
Step 3: Method Parameters & Purification Run
-
The following parameters are a starting point and should be scaled from a previously optimized analytical method.
| Parameter | Optimized Setting | Justification |
| Column | Preparative C18, 5 µm, 21.2 x 150 mm | Standard dimensions for purifying moderate quantities (50-500 mg). |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN | Acidic modifier ensures good peak shape for the basic analyte.[4] |
| Gradient | 20% to 70% B over 15 minutes | This gradient should be optimized based on analytical scouting runs to ensure adequate separation of the target from impurities. |
| Flow Rate | 20 mL/min | A typical flow rate for this column dimension, scalable from an analytical flow of ~1 mL/min. |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column loading capacity. |
| Detection | UV at 254 nm | Corresponds to a strong absorbance wavelength for the pyridine ring.[6] |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce viscosity, but should be tested for analyte stability. |
-
Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes.
-
Inject the prepared sample.
-
Monitor the chromatogram and begin fraction collection just before the main peak elutes and end just after it returns to baseline. Use narrow collection windows to maximize purity.
Step 4: Fraction Analysis and Product Isolation
-
Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity specification (e.g., >99%).
-
Combine the pure fractions and remove the acetonitrile using a rotary evaporator at a low temperature (<40 °C).
-
The remaining aqueous solution containing the protonated product can be lyophilized or extracted into an organic solvent after basification (e.g., with NaHCO₃ solution) to recover the neutral compound.
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system, key performance characteristics should be considered.[10][11] For a preparative method, the most critical parameters are:
-
Specificity/Selectivity: The ability to separate the target compound from impurities. This is confirmed by analyzing fractions and ensuring baseline resolution.
-
Recovery: The amount of pure product obtained relative to the amount in the crude material. Low recovery may indicate degradation on the column or irreversible binding.
-
Loading Capacity: The maximum amount of crude material that can be loaded onto the preparative column without compromising resolution. This should be determined experimentally.
-
Robustness: The method's performance should be insensitive to small, deliberate variations in parameters like flow rate or mobile phase composition.[12]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Silanol interactions. 2. Column overload. 3. Column degradation. | 1. Ensure mobile phase is sufficiently acidic (pH 2.5-3.5). Use a modern, end-capped column.[4] 2. Reduce sample load. 3. Flush the column or replace if necessary. |
| Poor Resolution | 1. Inappropriate stationary phase. 2. Gradient is too steep. 3. Column overload. | 1. Screen alternative columns (e.g., PFP, Phenyl).[8] 2. Decrease the gradient slope (e.g., 0.5-1% B per minute). 3. Reduce sample load. |
| Low Recovery | 1. Irreversible adsorption to the column. 2. Analyte degradation. 3. Inefficient fraction collection. | 1. Use a more inert column; sometimes adding a competing base like triethylamine (TEA) can help, but it is not MS-compatible.[4] 2. Check analyte stability at the mobile phase pH. 3. Adjust fraction collection window; ensure detector is not saturated. |
Conclusion
This application note provides a comprehensive, science-based framework for the successful preparative . By leveraging a reversed-phase C18 column with an acidified acetonitrile/water mobile phase, this method reliably yields a high-purity product. The key to success lies in controlling the mobile phase pH to ensure a consistent protonation state of the basic pyridine moiety, thereby achieving excellent peak shape and resolution. This protocol serves as a robust starting point that can be adapted and optimized for similar fluorinated heterocyclic compounds.
References
-
Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Hušek, P., Švagera, Z., & Vodička, L. (2009). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. Available at: [Link]
-
Bacalum, E., & Cheregi, M. (2017). Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC. ResearchGate. Available at: [Link]
-
Adani, K., et al. (2019). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). ACS Publications. Available at: [Link]
-
EVISA. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Speciation.net. Available at: [Link]
-
Lindholm, J. (2004). Development and Validation of HPLC Methods for Analytical and Preparative Purposes. Semantic Scholar. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Chromatography Forum. Available at: [Link]
-
Shimadzu Corporation. (2022). How to do HPLC method validation. YouTube. Available at: [Link]
-
GMP SOP. (n.d.). HPLC Method Development & Validation Procedure. GMP SOP. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
Cheng, J., & Li, L. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health. Available at: [Link]
-
Cheng, J., & Li, L. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Dolan, J. W. (2013). Resources #3: How Do I Validate a Method For...? Separation Science. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Difluoromethyl)pyridine. PubChem Compound Database. Available at: [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
SIELC Technologies. (n.d.). Pyridine. SIELC Technologies. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography.com. Available at: [Link]
-
Ryan, P., & McMahon, G. (1998). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar. Available at: [Link]
-
Agilent Technologies. (2021). A guide to HPLC column selection. Agilent Technologies. Available at: [Link]
-
Hodgson, G. L. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine, 3-fluoro-, 1-oxide. PubChem Compound Database. Available at: [Link]
-
Wu, H., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]
-
Gaylord Chemical. (n.d.). Pyridine Solvent Properties. Gaylord Chemical. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]
-
Chempanda. (n.d.). Pyridines deep dive: Properties, structure, synthesis and sources. Chempanda Blog. Available at: [Link]
-
Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Difluoropyridine. PubChem Compound Database. Available at: [Link]
-
Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]
-
Patel, K., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
Sources
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- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. m.youtube.com [m.youtube.com]
Application Note: A Robust and Scalable Synthesis of 3-(1,1-Difluoropropyl)pyridine for Pharmaceutical Research and Development
Abstract
The 1,1-difluoroalkyl motif is a critical pharmacophore in modern drug discovery, valued for its ability to modulate the physicochemical properties of lead compounds, such as metabolic stability, lipophilicity, and pKa. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 3-(1,1-Difluoropropyl)pyridine, a key building block for advanced pharmaceutical intermediates. We present a detailed protocol centered on the deoxofluorination of 3-propionylpyridine, emphasizing process safety, scalability, and analytical validation to ensure the production of high-purity material suitable for drug development professionals.
Introduction and Scientific Rationale
The introduction of fluorine atoms into bioactive molecules is a cornerstone of medicinal chemistry. The geminal difluoroalkyl group, in particular, serves as a bioisostere for carbonyl groups, ethers, and other functionalities, profoundly influencing a molecule's conformational preferences and electronic properties. The target compound, 3-(1,1-Difluoropropyl)pyridine, is an essential building block for constructing complex molecules where the pyridine ring acts as a key hydrogen bond acceptor and the difluoropropyl group enhances metabolic stability against oxidative degradation.
The primary challenge in synthesizing such compounds lies in the efficient and safe introduction of the gem-difluoro unit. While various methods exist, deoxofluorination of the corresponding ketone precursor offers a direct and reliable route. This guide focuses on the use of modern aminofluorosulfurane reagents, specifically comparing Diethylaminosulfur Trifluoride (DAST) and the more thermally stable Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), providing researchers with a robust framework for multi-gram to kilogram scale production.
Synthetic Strategy and Mechanism
The chosen synthetic pathway involves a two-step process starting from commercially available 3-propionylpyridine. The key transformation is the deoxofluorination of the ketone to the desired gem-difluoride.
Overall Synthetic Workflow
The process begins with the careful preparation of the reaction vessel under an inert atmosphere, followed by the controlled addition of the fluorinating agent to a solution of the ketone precursor. The reaction is monitored until completion, then safely quenched and worked up. The final product is isolated and purified via fractional vacuum distillation, a method well-suited for larger scales.
Caption: High-level workflow for the scale-up synthesis.
Reaction Mechanism
The deoxofluorination of a ketone with an aminofluorosulfurane like DAST or Deoxo-Fluor® proceeds through several key steps. The ketone's oxygen atom first acts as a nucleophile, attacking the sulfur center of the reagent. This is followed by the elimination of a stable leaving group and subsequent fluoride transfer to an oxosulfonium cation intermediate. This process occurs twice to replace the oxygen atom with two fluorine atoms.
Caption: Simplified mechanism of ketone deoxofluorination.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations must be conducted in a certified, high-flow chemical fume hood.
Equipment and Reagents
| Item | Specification | Purpose |
| Reaction Vessel | 2 L, 3-neck round-bottom flask with overhead mechanical stirrer & thermocouple | Main reaction |
| Addition Funnel | 500 mL, pressure-equalizing | Controlled addition of reagent |
| Inert Gas System | Schlenk line with Nitrogen or Argon | Maintain anhydrous/anaerobic conditions |
| Cooling Bath | Ice/water or cryo-cooler | Temperature control during addition |
| Quench Vessel | 4 L beaker or flask with stirrer | Safe quenching of the reaction mixture |
| Separatory Funnel | 2 L | Aqueous work-up |
| Distillation Apparatus | Short-path distillation head, Vigreux column, vacuum pump, cold trap | Product purification |
| 3-Propionylpyridine | >98% purity, anhydrous | Starting Material |
| Deoxo-Fluor® | Technical grade | Fluorinating Agent |
| Dichloromethane (DCM) | Anhydrous, <50 ppm water | Reaction Solvent |
| Sodium Bicarbonate | Saturated aqueous solution | Quenching and neutralization |
| Magnesium Sulfate | Anhydrous | Drying agent |
Step-by-Step Procedure
-
Vessel Preparation: Assemble the 2 L reaction vessel, overhead stirrer, thermocouple, and addition funnel. Flame-dry the entire apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Charge Reactant: Add 3-propionylpyridine (100 g, 0.74 mol) and anhydrous dichloromethane (1 L) to the reaction vessel. Stir the mixture until the ketone is fully dissolved.
-
Initial Cooling: Cool the reaction mixture to 0°C using an ice/water bath.
-
Reagent Addition (Critical Step): Charge the pressure-equalizing addition funnel with Deoxo-Fluor® (277 g, 1.25 mol, 1.7 equiv). CAUSALITY: Using a more thermally stable reagent like Deoxo-Fluor® is highly recommended for scale-up over DAST to minimize risks associated with exothermic decomposition.[1][2][3] Add the Deoxo-Fluor® dropwise to the stirred ketone solution over 2-3 hours, ensuring the internal temperature does not exceed 5°C. A vigorous exotherm can occur if the addition is too rapid.
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by taking small, carefully quenched aliquots for analysis by GC-MS or TLC. The disappearance of the starting material indicates completion.
-
Quenching (Critical Safety Step): Prepare a quench vessel containing a vigorously stirred, pre-cooled (0°C) saturated aqueous solution of sodium bicarbonate (1.5 L). Slowly and carefully transfer the reaction mixture via cannula into the quench solution. CAUTION: This quench must be done slowly to control gas evolution (CO₂) and neutralize acidic byproducts like HF.[4][5]
-
Work-Up: Once the quench is complete, transfer the mixture to a 2 L separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Washing and Drying: Combine all organic layers and wash with saturated sodium bicarbonate solution (250 mL), followed by brine (250 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Assemble the fractional distillation apparatus. Purify the crude oil via vacuum distillation. The product, 3-(1,1-Difluoropropyl)pyridine, is a colorless oil. Collect the fraction at the appropriate boiling point (literature guidance or determined by small-scale trial).
Analytical Characterization
The identity and purity of the final product must be confirmed using a suite of analytical techniques.
| Analysis Method | Parameter | Expected Result |
| ¹H NMR | Chemical Shift, Mult. | Signals corresponding to the pyridine ring protons and the ethyl group triplet. |
| ¹⁹F NMR | Chemical Shift, Mult. | A single signal (quartet) characteristic of the CF₂ group adjacent to a CH₂ group. |
| ¹³C NMR | Chemical Shift | Signals for all unique carbons, including the characteristic CF₂ carbon. |
| GC-MS | Mass-to-Charge (m/z) | Molecular ion peak corresponding to the product's molecular weight (157.16 g/mol ). |
| HPLC/GC Purity | Area % | >98% |
Critical Safety and Handling (EHS)
This process involves highly hazardous materials and must only be performed by trained personnel in a controlled laboratory environment.
-
Reagent Hazards: Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are toxic, corrosive, and react violently with water.[6][7] DAST, in particular, can decompose explosively if heated above 50-70°C.[4][8] This thermal instability is a major reason to prefer Deoxo-Fluor® for larger-scale reactions.[2][9]
-
HF Generation: The reaction and quench steps can generate hydrogen fluoride (HF). HF causes severe, delayed-onset burns. Ensure immediate access to calcium gluconate gel in case of skin contact.[5]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[5][7]
-
Engineering Controls: A high-flow chemical fume hood is mandatory.[6] For reactions at this scale, conducting the procedure behind a blast shield is strongly recommended. Ensure an emergency shower and eyewash station are immediately accessible.
-
Waste Disposal: All waste, including quench solutions and cleaning rinses, must be treated as hazardous and disposed of according to institutional and local regulations. Do not mix with other waste streams.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Wet solvent or starting material.2. Reagent degraded.3. Insufficient reaction time/temperature. | 1. Ensure all reagents and solvents are rigorously dried.2. Use a fresh bottle of fluorinating agent.3. Allow reaction to stir longer or warm slightly (e.g., to 35°C), but monitor carefully. |
| Formation of Byproducts | 1. Reaction temperature too high.2. Impure starting material. | 1. Maintain strict temperature control during reagent addition.2. Re-purify starting material before use. |
| Violent Quench | 1. Quench performed too quickly.2. Insufficient quench solution. | 1. Add the reaction mixture to the quench solution very slowly with vigorous stirring.2. Ensure a large excess of bicarbonate solution is used. |
| Low Isolated Yield | 1. Incomplete reaction.2. Loss during work-up/distillation. | 1. Confirm reaction completion via GC-MS before quenching.2. Be meticulous during extractions and use an efficient, well-insulated distillation setup. |
References
- G. S. Lal, G. P. Pez, R. J. Pesaresi, F. M. Prozonic. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.
- Middleton, W. J. (1975). New Fluorinating Reagents. Dialkylaminosulfur Fluorides. The Journal of Organic Chemistry, 40(5), 574–578.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
- Singh, R. P., & Shreeve, J. M. (2004). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Synthesis, 2004(1), 1-27.
-
SCI. (2011). Simpler fluorine chemistry. [Link]
- Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of a new class of fluorinating agents and their reactions: XtalFluor-E and XtalFluor-M. Beilstein Journal of Organic Chemistry, 6, 46.
-
White, W., et al. (2011). Deoxofluorination of Ketones. Organic Syntheses, 88, 246. [Link]
Sources
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- 4. nbinno.com [nbinno.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
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- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(1,1-Difluoropropyl)pyridine in Kinase Inhibitor Synthesis
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering predictable modulation of physicochemical and pharmacokinetic properties. The gem-difluoroalkyl group (CF2), in particular, has emerged as a critical pharmacophore in the design of potent and selective kinase inhibitors. This guide provides a detailed technical overview of 3-(1,1-Difluoropropyl)pyridine, a valuable heterocyclic building block. We will explore its strategic importance, provide a robust, field-tested synthetic protocol, and illustrate its application in the synthesis of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated scaffolds for next-generation therapeutics.
Introduction: The Strategic Value of the gem-Difluoro Group in Kinase Inhibitors
Kinase inhibitors represent a major class of targeted therapeutics. The design of these molecules is a delicate balance of achieving high potency for the target kinase while maintaining selectivity across the human kinome and ensuring favorable drug-like properties (ADME/Tox). The introduction of fluorine, and specifically the gem-difluoromethylene (CF2) group, offers a powerful tool to address these challenges.[1][2]
The 3-(1,1-Difluoropropyl)pyridine scaffold is particularly advantageous for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (105-116 kcal/mol), making it resistant to metabolic degradation, particularly P450-mediated oxidation.[3][4] Replacing a metabolically labile benzylic methylene or methine group with a CF2 group can significantly enhance a compound's half-life and oral bioavailability.[5][6]
-
Bioisosteric Replacement: The gem-difluoromethylene group is a well-established bioisostere of a carbonyl group or an ether oxygen atom.[7] It can act as a hydrogen bond acceptor, mimicking the interactions of a ketone, while being non-hydrolyzable and sterically compact.[8][9] This allows for the preservation of crucial binding interactions within the kinase hinge region or other key pockets.
-
Modulation of Physicochemical Properties: Fluorination significantly alters the electronic properties of adjacent functional groups. Introducing the CF2 group lowers the pKa of nearby amines, which can reduce off-target ion channel activity (e.g., hERG) and improve cell permeability by decreasing the positive charge at physiological pH.[6][10] It also modulates lipophilicity, which is a critical parameter for optimizing a drug's overall ADME profile.[9][11]
The pyridine ring itself is a common feature in kinase inhibitors, often serving as a hinge-binding motif. The 3-substitution pattern allows for the difluoropropyl group to be projected into solvent-exposed regions or deeper into the ATP-binding pocket to secure additional interactions.
Physicochemical Properties of 3-(1,1-Difluoropropyl)pyridine
A clear understanding of the building block's properties is essential for reaction design and purification.
| Property | Value | Notes |
| Molecular Formula | C8H9F2N | |
| Molecular Weight | 157.16 g/mol | |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | ~180-190 °C (predicted) | Subject to purification via distillation under reduced pressure. |
| pKa (of Pyridine N) | ~3.5-4.0 (predicted) | Lower than pyridine (~5.2) due to the electron-withdrawing effect of the CF2 group. |
| LogP | ~1.5-2.0 (predicted) | Moderately lipophilic. |
Synthesis Protocol: Deoxofluorination of 1-(Pyridin-3-yl)propan-1-one
The most direct and reliable method for synthesizing 3-(1,1-Difluoropropyl)pyridine is the deoxofluorination of the corresponding ketone precursor, 1-(Pyridin-3-yl)propan-1-one. Among various fluorinating agents, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is recommended due to its higher thermal stability and often superior yields compared to DAST.[12][13]
Causality Behind Experimental Choices:
-
Reagent: Deoxo-Fluor is a nucleophilic fluorinating agent that efficiently converts ketones to gem-difluorides.[14][15] Its greater thermal stability makes it safer for scale-up operations compared to DAST.[12][16]
-
Solvent: Anhydrous dichloromethane (DCM) is the solvent of choice. It is inert to the fluorinating agent, has a low boiling point for easy removal, and effectively solubilizes the starting material. Strict anhydrous conditions are critical as Deoxo-Fluor reacts violently with water to produce corrosive HF gas, which can also lead to unwanted side reactions.[14]
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of Deoxo-Fluor. The reaction is then allowed to warm to room temperature to drive it to completion.
-
Quenching: A saturated aqueous solution of sodium bicarbonate (NaHCO3) is used to quench the reaction. This neutralizes any remaining Deoxo-Fluor and acidic byproducts (like HF), making the workup safer and preventing product degradation.
Detailed Step-by-Step Methodology
Materials:
-
1-(Pyridin-3-yl)propan-1-one (1.0 eq)
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.
-
Inert Atmosphere: Place the flask under a positive pressure of dry nitrogen.
-
Dissolution: Dissolve 1-(Pyridin-3-yl)propan-1-one (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Deoxo-Fluor® (2.5 eq) dropwise to the stirred solution via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C.
-
Scientist's Note: A slight excess of Deoxo-Fluor is used to ensure complete conversion of the ketone.[14]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a separate flask containing a vigorously stirred, ice-cold saturated solution of NaHCO3.
-
Safety First: This step can be highly exothermic and release gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 3-(1,1-Difluoropropyl)pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.
Application in Kinase Inhibitor Synthesis: A Representative Workflow
3-(1,1-Difluoropropyl)pyridine is an intermediate, a building block designed for incorporation into a larger, more complex molecule. A common strategy in kinase inhibitor synthesis involves a coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to connect the pyridine-containing fragment to a core scaffold.
Below is a generalized workflow illustrating how this building block could be used.
Caption: Generalized workflow for kinase inhibitor synthesis.
This workflow highlights a convergent synthesis where the key fluorinated pyridine building block and a functionalized core are prepared separately and then coupled in a final step. This is a highly efficient strategy in medicinal chemistry. Pyridine-based compounds are frequently used in the development of various kinase inhibitors, including those for PIM-1 kinase and PKCθ.[17][18][19]
Mechanistic Insight: The Role of the CF2 Group at the Active Site
The true value of the 3-(1,1-difluoropropyl)pyridine moiety is realized when the final inhibitor binds to the target kinase. The CF2 group exerts its influence through multiple mechanisms.
Caption: Key interactions of the CF2-Pyridine motif.
-
Hinge Binding: The pyridine nitrogen typically forms a critical hydrogen bond with the backbone amide protons of the kinase hinge region, a feature common to many Type I and Type II kinase inhibitors.
-
Metabolic Shield: The difluoropropyl group can act as a "metabolic shield." If the corresponding non-fluorinated propyl group were susceptible to CYP450-mediated hydroxylation, the CF2 group effectively blocks this pathway, increasing the compound's metabolic stability and in vivo exposure.[4][20]
-
Conformational Control: The electronegative fluorine atoms can influence the conformation of the side chain, potentially locking it into a more favorable binding orientation.
-
Fine-Tuning Lipophilicity: The CF2 group provides a specific lipophilic contribution, allowing for fine-tuning of the molecule's overall LogP to optimize for cell permeability and solubility.[11]
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction stalls, a small amount of a proton source (e.g., ethanol or HF•Pyridine) can sometimes catalyze the fluorination.[15] However, this should be done cautiously as it can also promote side reactions. Alternatively, a slight increase in temperature (e.g., refluxing in DCM) may be required.
-
Low Yields: Poor yields are often traced back to moisture in the reaction. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.
-
Safety: Deoxo-Fluor® is corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves. The quenching step is particularly hazardous and must be performed with extreme care.
Conclusion
3-(1,1-Difluoropropyl)pyridine is more than just a fluorinated building block; it is a strategic tool for medicinal chemists. Its synthesis via deoxofluorination is robust and scalable. When incorporated into lead compounds, the gem-difluoro group provides a validated method for enhancing metabolic stability, modulating physicochemical properties, and maintaining crucial binding interactions.[8][21] By leveraging this and similar reagents, researchers can accelerate the development of potent, selective, and bioavailable kinase inhibitors for a new generation of targeted therapies.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available from: [Link]
-
Gill, A. K., et al. (n.d.). The geminal difluoromethylene group: bioisosterism, and catalysis-based access from α-(bromomethyl)styrenes via I(I)/I(III) catalysis. ResearchGate. Available from: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Available from: [Link]
-
Lebraud, H., et al. (2022). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. Available from: [Link]
-
Melnykov, K. P., et al. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Available from: [Link]
-
ACS. (n.d.). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Available from: [Link]
-
Singh, R. P., & Shreeve, J. M. (n.d.). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). A large scale method for the deoxofluorination of ketones.
-
PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Available from: [Link]
-
NIH. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Available from: [Link]
-
ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]
-
PubMed. (n.d.). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Available from: [Link]
-
ResearchGate. (n.d.). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Available from: [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Available from: [Link]
-
PubMed Central. (n.d.). Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. Available from: [Link]
-
ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]
-
ResearchGate. (n.d.). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Available from: [Link]
- Google Patents. (n.d.). Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
-
European Patent Office. (n.d.). Preparation of difluorpyridine compounds. Available from: [Link]
-
European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Available from: [Link]
-
PubMed Central. (n.d.). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Available from: [Link]
-
ACS Publications. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Available from: [Link]
-
NIH. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available from: [Link]
-
UPCommons. (n.d.). European Journal of Medicinal Chemistry. Available from: [Link]
-
NIH. (n.d.). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 3. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 16. EP2057111A1 - A large scale method for the deoxofluorination of ketones - Google Patents [patents.google.com]
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- 18. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. upcommons.upc.edu [upcommons.upc.edu]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(1,1-Difluoropropyl)pyridine Synthesis Yield
Welcome to the technical support resource for the synthesis of 3-(1,1-difluoropropyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the underlying chemistry, troubleshoot common experimental hurdles, and provide detailed protocols to enhance yield and purity.
The introduction of the gem-difluoroalkyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for hydroxyl or thiol groups.[1] The synthesis of 3-(1,1-difluoropropyl)pyridine, a valuable building block, typically proceeds via the deoxofluorination of its ketone precursor, 3-propionylpyridine. While conceptually straightforward, this transformation is fraught with challenges that can drastically impact yield and purity.
This guide provides a structured approach to overcoming these challenges, moving from common problems to broader strategic considerations.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues encountered during the synthesis of 3-(1,1-difluoropropyl)pyridine, primarily focusing on the deoxofluorination of 3-propionylpyridine.
Question 1: My reaction shows low to no conversion of the starting material, 3-propionylpyridine. What are the likely causes and how can I fix it?
Low or no yield is the most common issue and often points to problems with the fluorinating agent, reaction conditions, or trace impurities.
Potential Causes & Step-by-Step Solutions:
-
Inactive Fluorinating Agent:
-
Causality: Deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) are highly sensitive to moisture.[2] Hydrolysis deactivates the reagent, generating hydrogen fluoride (HF) and rendering it ineffective for the desired transformation. Deoxo-Fluor® is known to be more thermally stable than DAST, which can decompose if not handled properly.[2][3]
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Always use a fresh bottle of the fluorinating agent or one that has been stored under an inert atmosphere (Argon or Nitrogen) in a desiccator.
-
Titrate if Necessary: For older bottles, consider titrating a small sample to determine its activity, though this is an advanced technique. A simpler check is to run a small-scale reaction with a known, reliable substrate.
-
Choose the Right Reagent: Deoxo-Fluor® offers greater thermal stability, making it a safer choice for reactions requiring elevated temperatures.[3]
-
-
-
Presence of Moisture:
-
Causality: As mentioned, moisture is detrimental. It consumes the fluorinating agent and can lead to unwanted side reactions.
-
Troubleshooting Protocol:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.[4]
-
Use Anhydrous Solvents: Solvents must be of high purity and anhydrous grade. Use solvents from a freshly opened bottle or those dried over molecular sieves.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like Argon or Nitrogen.[4]
-
-
-
Suboptimal Reaction Temperature:
-
Causality: Deoxofluorination has a specific activation energy. Temperatures that are too low will result in a sluggish or stalled reaction. Conversely, excessively high temperatures can lead to reagent decomposition and the formation of tar-like byproducts.[2]
-
Troubleshooting Protocol:
-
Gradual Temperature Increase: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) during the addition of the fluorinating agent to control any initial exotherm.
-
Controlled Heating: After the addition is complete, slowly warm the reaction to the target temperature (often between 60-90 °C for less reactive ketones) and maintain it consistently using an oil bath.[2]
-
Monitor Progress: Use TLC or a rapid analytical method like GC-MS to monitor the consumption of the starting material before deciding to increase the temperature further.
-
-
Question 2: My reaction produces significant side products, lowering the final yield. How can I improve selectivity?
Side product formation is typically related to the reactivity of the substrate and intermediates, as well as the reaction conditions.
Common Side Products & Mitigation Strategies:
-
Vinyl Fluoride (Elimination Product):
-
Causality: The intermediate oxyaminosulfurane species can undergo elimination of HF to form a vinyl fluoride, particularly if the reaction is overheated or if a non-nucleophilic base is present.
-
Mitigation:
-
Strict Temperature Control: Avoid exceeding the optimal reaction temperature.
-
Avoid Exogenous Bases: Do not add external bases unless a specific protocol requires it, as they can promote elimination. The pyridine nitrogen itself is basic, but this is an inherent property of the substrate.
-
-
-
Incomplete Fluorination (Hydroxy-fluoro intermediate):
-
Causality: Insufficient fluorinating agent or reaction time can lead to the formation of a stable α-fluoro alcohol intermediate that is difficult to convert to the final product.
-
Mitigation:
-
Sufficient Reagent: Use a slight excess of the fluorinating agent (typically 1.5 to 3.0 equivalents).[2]
-
Extended Reaction Time: Monitor the reaction closely. If the starting material is consumed but the desired product yield is low, it's possible the reaction is stalled at the intermediate stage. A modest extension of the reaction time at a stable temperature may be necessary.
-
-
-
Tar/Polymer Formation:
-
Causality: Pyridine-containing compounds can be sensitive to the strongly acidic conditions generated in situ (HF). High temperatures can exacerbate polymerization and degradation.
-
Mitigation:
-
Lower Temperature & Longer Time: Opt for a lower reaction temperature for a longer duration.
-
HF Scavengers: In some cases, the addition of a mild, acid-labile scavenger can be beneficial, but this must be carefully optimized to avoid interfering with the main reaction.
-
-
Logical Troubleshooting Workflow
Below is a DOT language script for a workflow diagram to systematically troubleshoot common issues.
Caption: A systematic workflow for troubleshooting low yields in deoxofluorination.
Frequently Asked Questions (FAQs)
Q: Which fluorinating agent is better for this synthesis: DAST or Deoxo-Fluor®?
A: Both DAST and Deoxo-Fluor® are effective for the deoxofluorination of ketones. The choice often depends on safety, scale, and the specific reactivity of the substrate.
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) |
| Thermal Stability | Lower; can decompose violently above 90 °C.[2] | Higher; more stable, making it safer for reactions requiring heat.[3] |
| Reactivity | Generally more reactive at lower temperatures. | May require slightly higher temperatures but often gives cleaner reactions. |
| Handling | Volatile and highly toxic. Must be handled with extreme care in a fume hood. | Less volatile and generally considered safer to handle.[2] |
| Cost | Typically less expensive. | More expensive. |
| Recommendation | Suitable for small-scale reactions where low temperatures are effective. | Recommended for larger-scale synthesis and for substrates requiring elevated temperatures due to its enhanced safety profile.[3][5] |
Q: How should I safely quench the reaction?
A: Quenching a deoxofluorination reaction must be done carefully due to the presence of unreacted fluorinating agent and HF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add the reaction mixture to a separate flask containing a stirred, cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This is an exothermic process and will release CO₂ gas. Ensure adequate ventilation and perform the quench slowly to control the effervescence.[2]
-
Stir the quenched mixture for at least 30 minutes to ensure all reactive species are neutralized.
-
Proceed with the standard aqueous work-up and extraction.
Q: What are the key considerations for scaling up this synthesis?
A: Scaling up presents challenges related to thermal management and reagent handling.
-
Thermal Management: The reaction can be exothermic, especially during the addition of the fluorinating agent. On a larger scale, this exotherm is harder to dissipate. Use a jacketed reactor with controlled cooling and add the reagent slowly via an addition funnel.
-
Reagent Choice: Deoxo-Fluor® is strongly recommended for scale-up due to its superior thermal stability.[6][7]
-
Mixing: Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction vessel.
-
Quenching: The quenching process will generate a significant amount of gas and heat. Plan for a large enough quenching vessel and a controlled rate of addition.
Q: How can I synthesize the starting material, 3-propionylpyridine?
A: 3-Propionylpyridine is commercially available but can also be synthesized. A common laboratory method is the Friedel-Crafts acylation of pyridine, although this can be low-yielding due to the deactivation of the ring by the nitrogen. A more reliable method involves the cross-coupling of a pyridine-containing compound with a propionyl source, often catalyzed by a transition metal.[8]
Detailed Experimental Protocol: Deoxofluorination of 3-Propionylpyridine
This protocol is a representative procedure and should be adapted based on laboratory-specific safety protocols and reaction monitoring.
Materials:
-
3-Propionylpyridine (1.0 eq)
-
Deoxo-Fluor® (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere of Argon, add 3-propionylpyridine (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser.
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Fluorinating Agent:
-
Slowly add Deoxo-Fluor® (2.0 eq) to the stirred solution via a syringe over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition. Caution: Deoxo-Fluor® reacts with moisture and should be handled in a well-ventilated fume hood.[2]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 40 °C for DCM) using an oil bath.
-
Monitor the reaction progress by TLC or GC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, prepare a stirred, saturated solution of NaHCO₃, also cooled to 0 °C.
-
Slowly transfer the reaction mixture into the NaHCO₃ solution. Control the rate of addition to manage gas evolution.
-
Allow the quenched mixture to stir for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically a dark oil. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(1,1-difluoropropyl)pyridine as a clear oil.
-
Reaction Mechanism Visualization
The deoxofluorination of a ketone proceeds through a well-established mechanism involving an intermediate oxyaminosulfurane species.
Caption: General mechanism for the deoxofluorination of a ketone.
References
- Pipzine Chemicals. 3-Propionylpyridine Manufacturer & Supplier in China.
- Chang, Y., Lee, H., & Bae, C. (n.d.). GEM-DIFLUORINATION OF 4,4'-DIFLUOROBENZOPHENONE. Organic Syntheses Procedure.
- Hu, J., et al. (2025). Multigram-Scale Synthesis and Study of Reactivity of Two Difluoromethylating Reagents Based on Sulfoximine Skeletons. ACS Omega.
- Champagne, P. A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Journal of Organic Chemistry.
- Greszler, A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing.
- Singh, R. P., & Shreeve, J. M. (2002). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Synthesis.
- BenchChem. (2025). Technical Support Center: Optimization of Defluorosilylation Reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 3-Propionylpyridine Manufacturer & Supplier in China | High Purity CAS 350-03-8 | Applications, Safety, Price, SDS [pipzine-chem.com]
Technical Support Center: Synthesis of Difluoropropyl Pyridines
Welcome to the technical support center for the synthesis of difluoropropyl pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. The strategic incorporation of the difluoropropyl group into a pyridine scaffold can significantly enhance the pharmacokinetic and physicochemical properties of drug candidates, but its synthesis is not without its hurdles. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary synthetic strategies for preparing difluoropropyl pyridines?
-
My reaction yield is consistently low. What are the likely causes?
-
I'm observing a mixture of regioisomers. How can I improve selectivity?
-
What are common side reactions, and how can they be minimized?
-
What are the best practices for purifying difluoropropyl pyridines?
-
-
Troubleshooting Guides
-
Troubleshooting Low Yields in Halogen Exchange (Halex) Reactions
-
Optimizing Regioselectivity in Late-Stage C-H Functionalization
-
Managing Precursor Instability and Decomposition
-
-
Experimental Protocols
-
Protocol 1: Synthesis of 2,6-Difluoropyridine via Halogen Exchange
-
Protocol 2: General Procedure for Drying Pyridine Prior to Use
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing difluoropropyl pyridines?
There are two main approaches to the synthesis of difluoropropyl pyridines, each with its own set of advantages and challenges:
-
Building the Ring with a Difluoropropyl Substituent: This strategy involves the use of a precursor already containing the difluoropropyl moiety in a classical pyridine synthesis, such as the Hantzsch or Bohlmann-Rahtz synthesis.[1][2][3][4] The primary challenge here is the availability and stability of the difluoropropyl-containing starting materials.
-
Introducing the Difluoropropyl Group onto a Pre-formed Pyridine Ring: This is a more common approach, particularly in late-stage functionalization, and can be achieved through several methods:
-
Nucleophilic Aromatic Substitution (SNAr): Reacting a dihalopyridine with a difluoropropyl nucleophile. This is often effective for activated pyridine rings.
-
Cross-Coupling Reactions: Utilizing methods like Suzuki-Miyaura coupling with a suitable difluoropropyl boronic acid or ester.
-
Radical Difluoropropylation: This involves the generation of a difluoropropyl radical that then adds to the pyridine ring. This can be a powerful method for C-H functionalization but often suffers from regioselectivity issues.
-
The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups on the pyridine ring.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in the synthesis of difluoropropyl pyridines can be attributed to several factors. A systematic approach to troubleshooting is essential.
-
Inefficient Reaction Conditions: Many pyridine syntheses, such as the Hantzsch reaction, can be inefficient under traditional conditions.[5][6] Consider employing catalysts or alternative energy sources. For instance, microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some pyridine syntheses.[6][7]
-
Incomplete Oxidation: In syntheses that produce a dihydropyridine intermediate, such as the Hantzsch synthesis, incomplete oxidation to the aromatic pyridine will result in low yields.[5][6] Ensure you are using an appropriate oxidizing agent and stoichiometry.
-
Precursor Instability: Fluorinated precursors can be unstable under harsh reaction conditions.[8] For example, some fluorinated compounds may be sensitive to strong acids or bases, leading to decomposition. It is crucial to choose reaction conditions that are compatible with the stability of your starting materials.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.[5] For example, in reactions using dimethyl sulfoxide (DMSO) as a solvent at high temperatures, the formation of methylthio-substituted pyridines is a known side reaction.[9]
The following diagram illustrates a decision-making process for troubleshooting low yields:
Caption: Troubleshooting workflow for low reaction yields.
Q3: I'm observing a mixture of regioisomers. How can I improve selectivity?
Poor regioselectivity is a common challenge, especially in the direct functionalization of the pyridine ring.
-
Steric and Electronic Control: The inherent electronic properties of the pyridine ring favor substitution at the C2, C4, and C6 positions.[9] The regiochemical outcome can be influenced by the steric bulk of both the directing group on the pyridine and the incoming difluoropropylating agent.
-
Directed C-H Functionalization: Employing a directing group on the pyridine ring can be a powerful strategy to achieve high regioselectivity. The directing group coordinates to the metal catalyst, bringing the reactive center in close proximity to a specific C-H bond.
-
Protecting Groups: In some cases, a removable protecting group can be used to block a more reactive site, thereby directing the functionalization to the desired position.[10]
-
Reaction Conditions: Temperature, solvent, and the choice of catalyst can all influence the regioselectivity of the reaction.[9] A systematic screening of these parameters is often necessary to optimize for the desired isomer.
Q4: What are common side reactions, and how can they be minimized?
-
Over-fluorination/Halogen Exchange: In halogen exchange (Halex) reactions, it can be challenging to achieve selective mono- or di-fluorination, and mixtures of products are often obtained. Careful control of stoichiometry and reaction time is crucial.
-
Solvent-Related Side Products: As mentioned, the use of DMSO at high temperatures can lead to the formation of methylthio-pyridines.[9] If this is observed, consider using an alternative high-boiling aprotic solvent.
-
Radical Instability: In radical difluoropropylation reactions, the stability of the difluoropropyl radical is a key factor.[2][11] Electron-withdrawing fluorine atoms can destabilize an adjacent radical center, potentially leading to undesired rearrangement or decomposition pathways.[12][13] The choice of radical initiator and reaction conditions should be carefully considered to minimize these side reactions.
Q5: What are the best practices for purifying difluoropropyl pyridines?
The purification of fluorinated compounds can be challenging due to their unique properties.
-
Chromatography: Flash column chromatography is a common method for purification. Due to the electronegativity of fluorine, difluoropropyl pyridines can have different polarities compared to their non-fluorinated analogs, which may require optimization of the eluent system.
-
Distillation: For volatile compounds, distillation can be an effective purification method. However, be aware of the potential for azeotrope formation, especially with residual water or solvents.[12]
-
Crystallization: If the product is a solid, recrystallization is often the best method to obtain highly pure material. A careful screening of solvents is necessary to find a suitable system.
-
Drying: Pyridine and its derivatives are often hygroscopic.[11][12] It is essential to thoroughly dry the purified product and store it under an inert atmosphere to prevent moisture absorption.
Troubleshooting Guides
Troubleshooting Low Yields in Halogen Exchange (Halex) Reactions
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material | Insufficiently reactive fluoride source. | Switch to a more reactive fluoride source (e.g., CsF instead of KF).[14][15] |
| Presence of water in the reaction. | Ensure all reagents and solvents are rigorously dried. Water can deactivate the fluoride salt.[9] | |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Formation of multiple products | Over-fluorination. | Carefully control the stoichiometry of the fluoride source and monitor the reaction progress closely by GC-MS or LC-MS to stop it at the desired conversion. |
| Side reactions with the solvent. | If using DMSO at high temperatures, consider switching to an alternative aprotic polar solvent like sulfolane.[9] | |
| Product decomposition | Reaction temperature is too high. | Reduce the reaction temperature and consider using a catalyst to facilitate the reaction at a lower temperature. |
Optimizing Regioselectivity in Late-Stage C-H Functionalization
The following diagram outlines a strategy for optimizing regioselectivity:
Caption: Decision tree for optimizing regioselectivity.
Managing Precursor Instability and Decomposition
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of tar or unidentifiable baseline material | Decomposition of starting material or product under reaction conditions. | Lower the reaction temperature. Screen for milder catalysts or reagents. |
| Sensitivity to acid or base. | Buffer the reaction mixture or use non-ionic reagents if possible. | |
| Low mass balance | Volatility of fluorinated compounds. | Ensure the reaction setup is well-sealed and that volatile products are not lost during workup. |
| Instability of radical intermediates. | Optimize the radical initiation conditions (e.g., initiator concentration, light intensity for photoredox catalysis) to favor productive reaction pathways over decomposition.[2][11] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluoropyridine via Halogen Exchange
This protocol is a general guideline and may require optimization for specific substrates.
-
Drying of Potassium Fluoride (KF): Dry KF under vacuum at 150 °C for at least 4 hours before use.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the dried KF (2.2 equivalents).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. The concentration of the chloropyridine should be around 2-3 M.[9]
-
Starting Material Addition: Add 2,6-dichloropyridine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 180-190 °C and stir vigorously.[9] Monitor the progress of the reaction by GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or another suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Protocol 2: General Procedure for Drying Pyridine Prior to Use
High-purity, anhydrous pyridine is often crucial for successful synthesis.
-
Pre-drying: Add solid potassium hydroxide (KOH) pellets (approximately 20 g per liter of pyridine) to a bottle of pyridine and let it stand for at least 24 hours.[11]
-
Distillation: Decant the pyridine from the KOH into a dry distillation apparatus. Add calcium hydride (CaH₂) (approximately 5-10 g per liter) and reflux for 2-4 hours under a nitrogen atmosphere.[12]
-
Collection: Distill the pyridine, collecting the fraction that boils at 114-115 °C.
-
Storage: Store the dried pyridine over molecular sieves (3Å or 4Å) in a sealed container under a nitrogen atmosphere.
References
-
ResearchGate.
-
University of Münster.
-
org-chem.org.
-
BenchChem.
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ChemicalBook.
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BenchChem.
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RSC Publishing.
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Google Patents.
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Google Patents.
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MDPI.
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BenchChem.
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Beilstein Journals.
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BenchChem.
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Chemistry Steps.
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PubMed.
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Master Organic Chemistry.
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Reddit.
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Organic Chemistry Portal.
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Bentham Science.
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Merck Millipore.
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European Patent Office.
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BenchChem.
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Beilstein Journals.
-
YouTube.
-
ResearchGate.
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ResearchGate.
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- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Radicals - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 3-(Difluoromethoxy)pyridine synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Purification of 3-(1,1-Difluoropropyl)pyridine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 3-(1,1-Difluoropropyl)pyridine. The introduction of the difluoropropyl group, while beneficial for modulating the physicochemical properties of drug candidates, presents unique challenges in downstream processing.[1] This document outlines a logical, troubleshooting-focused approach to achieving high purity, moving beyond simple protocols to explain the scientific rationale behind each step.
Section 1: Understanding the Potential Impurity Profile
Effective purification begins with a thorough understanding of the potential byproducts from the synthesis. While multiple synthetic routes exist, a common approach involves the fluorination of a carbonyl precursor. This allows us to anticipate a specific profile of process-related impurities.
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure (Hypothetical) | Origin | Key Separation Challenge |
| Starting Material | 3-Propionylpyridine | Incomplete reaction | Different polarity and functional group (ketone vs. difluoroalkane). |
| Mono-fluorinated Intermediate | 3-(1-Fluoro-1-hydroxypropyl)pyridine | Incomplete fluorination/hydrolysis | Highly polar due to the hydroxyl group. |
| Over-fluorinated Byproduct | 3-(1,1,1-Trifluoropropyl)pyridine | Harsh reaction conditions | Similar polarity and size to the desired product. |
| Decomposition Product | 3-(Prop-1-en-1-yl)pyridine | Elimination side reaction | Non-polar, potentially volatile. |
| Reagent Residue | e.g., Sulfur-based fluorinating agents | Post-reaction carryover | Can interfere with subsequent steps and biological assays. |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of 3-(1,1-Difluoropropyl)pyridine in a practical, question-and-answer format.
Q1: My initial work-up leaves many inorganic salts and highly polar impurities. What is the most effective first-pass purification step?
Answer: A well-designed liquid-liquid extraction (LLE) is the most robust method for an initial cleanup. The basic nitrogen of the pyridine ring allows for selective extraction based on pH.
-
Expertise & Causality: The pyridine nitrogen (pKa ≈ 5.2) can be protonated under acidic conditions (pH < 4), rendering the entire molecule water-soluble. Neutral organic impurities, such as unreacted starting material or decomposition products, will remain in the organic phase. By subsequently basifying the aqueous layer (pH > 7), you deprotonate the pyridine, making it soluble in organic solvents again and leaving behind inorganic salts and highly polar, water-soluble byproducts. This pH-swing extraction is a classic and highly effective technique for purifying basic compounds like pyridines.[2]
Q2: I am using silica gel flash chromatography, but my product is tailing and co-eluting with a slightly less polar impurity. How can I improve the separation?
Answer: Tailing of pyridine-containing compounds on silica gel is a common problem caused by the interaction between the basic nitrogen and acidic silanol groups on the silica surface. There are two primary strategies to address this:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-0.5% v/v) or pyridine (0.1%), to your eluent (e.g., Hexane/Ethyl Acetate). The modifier will competitively bind to the acidic sites on the silica, preventing the desired product from "sticking" and resulting in sharper, more symmetrical peaks.
-
Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a less acidic or inert stationary phase. Alumina (basic or neutral) can be an excellent alternative. For very challenging separations, reverse-phase (C18) chromatography is highly effective, as the separation mechanism is based on hydrophobicity rather than polar interactions.[1]
Q3: Fractional distillation seems like a scalable option. When is it appropriate, and what are the risks?
Answer: Fractional distillation is an excellent choice for large-scale purification (>10-20 g) provided two conditions are met:
-
Sufficient Boiling Point Difference: The boiling points of your product and the major impurities must differ by at least 20-25 °C for effective separation with standard laboratory equipment.
-
Thermal Stability: The product must be stable at its boiling point for the duration of the distillation.
-
Trustworthiness & Self-Validation: Before attempting a large-scale distillation, perform a small-scale trial or a thermogravimetric analysis (TGA) to check for decomposition. During the distillation, monitor the head temperature closely; a stable temperature plateau indicates a pure fraction is being collected. Collect multiple small fractions and analyze their purity by GC-MS or NMR to confirm the separation is successful. Slow, careful distillation is often more effective than rapid heating.[3]
Q4: How can I confirm the purity and structure of my final product, especially the presence of the two fluorine atoms?
Answer: A combination of analytical techniques is essential for unambiguous confirmation.[1]
-
¹⁹F NMR Spectroscopy: This is the most direct method to confirm the presence and environment of the fluorine atoms. For a 1,1-difluoro group, you would expect a single signal (as the two fluorines are chemically equivalent) with coupling to the adjacent protons.
-
¹H and ¹³C NMR Spectroscopy: These will confirm the overall structure. The protons and carbon of the propyl chain will show characteristic splitting patterns due to coupling with the fluorine atoms (²J-CF, ³J-CF).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound and provides an assessment of its purity by UV absorbance.[1] It is excellent for detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for assessing purity with respect to volatile impurities and isomers.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for common purification workflows.
Protocol 3.1: pH-Modulated Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 1 volume). Combine the acidic aqueous layers. The product is now in the aqueous phase as its hydrochloride salt.
-
Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or solid NaHCO₃) with stirring until the pH is > 8. Ensure the solution remains cool.
-
Product Extraction: Extract the now basic aqueous layer with fresh organic solvent (3 x 1 volume). The deprotonated product will move back into the organic phase.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, free-based product.
Protocol 3.2: Optimized Flash Column Chromatography
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives the product an Rf value of ~0.3. Add 0.2% triethylamine to the chosen solvent system to prevent tailing.
-
Column Packing: Pack a silica gel column with the selected eluent.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. This leads to better resolution than loading in a solvent.
-
Elution: Run the column using the optimized eluent, collecting fractions of a consistent volume.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Section 4: Visualization of Workflows
Diagram 1: Purification Decision Workflow
This diagram illustrates the logical decision-making process for purifying the crude product.
Caption: Decision tree for selecting the appropriate purification strategy.
Diagram 2: Optimized Flash Chromatography Workflow
This diagram details the sequential steps involved in performing flash column chromatography.
Caption: Step-by-step workflow for optimized flash chromatography.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. Retrieved from [Link]
-
Grotenhuis, P. A. M., & Prfflwitz, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent No. EP 0192287 A2. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from [Link]
- U.S. Patent No. US20100324299A1. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Asian Journal of Chemistry. (2013). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]
Sources
Technical Support Center: Improving Reaction Conditions for Difluoroalkylation of Pyridine
Welcome to the technical support center for the difluoroalkylation of pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing difluoroalkyl moieties into pyridine scaffolds. The inherent electronic properties of the pyridine ring can present unique challenges, but with a systematic approach to troubleshooting, these can be overcome.[1][2][3][4] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the difluoroalkylation of pyridines often challenging?
A1: The primary challenge lies in the inherent electronic nature of the pyridine ring. It is an electron-deficient heterocycle, which makes it less reactive towards electrophilic substitution.[2][3][4] Furthermore, the nitrogen atom's lone pair can coordinate with metal catalysts or Lewis acids, which can deactivate the catalyst or alter the reaction pathway, leading to low yields or undesired side products.[2] Achieving regioselectivity can also be difficult due to the multiple potential reaction sites on the pyridine ring (C2, C3, and C4 positions).[5][6]
Q2: What are the most common strategies for difluoroalkylation of pyridines?
A2: Several effective strategies have been developed, with the most prominent being:
-
Photoredox Catalysis: This method utilizes visible light to generate difluoroalkyl radicals from suitable precursors, which then add to the pyridine ring.[7][8][9][10] This approach is often favored for its mild reaction conditions.
-
Transition-Metal Catalysis: Copper, palladium, and nickel catalysts are commonly employed to facilitate the cross-coupling of pyridine derivatives with difluoroalkylating agents.[11][12][13] These methods can offer excellent control over regioselectivity.
-
Radical-Mediated Reactions (Minisci-type): This classic approach involves the generation of nucleophilic radicals that attack the protonated (and therefore more electrophilic) pyridine ring.[5][14][15] Recent advancements have improved the scope and functional group tolerance of these reactions.
Q3: How do I choose the right difluoroalkylating agent?
A3: The choice of reagent is critical and depends on the chosen synthetic strategy. Common classes of reagents include:
-
For Photoredox Catalysis: Reagents that can readily form radicals upon single-electron transfer are ideal. Examples include ethyl bromodifluoroacetate (BrCF2CO2Et) and other similar halides.[16][17][18] Sodium diflinate (CF2HSO2Na) is another common precursor for generating the difluoromethyl radical.[19]
-
For Transition-Metal Catalysis: Difluoroalkyl halides (e.g., R-CF2Br, R-CF2I) are frequently used in cross-coupling reactions.[12][13]
-
For Radical Reactions: A variety of precursors can be used to generate difluoroalkyl radicals, often initiated by peroxides or other radical initiators.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low yield is a common frustration in pyridine functionalization. The underlying causes can be multifaceted, ranging from catalyst deactivation to suboptimal reaction conditions.
Troubleshooting Workflow for Low Yield
Caption: Key factors that govern the regioselectivity of pyridine difluoroalkylation.
Troubleshooting & Optimization Strategies:
-
Leverage Steric Hindrance:
-
Action: Introduce a bulky substituent on the pyridine ring to block certain positions and direct the incoming difluoroalkyl group to a less hindered site.
-
Rationale: Steric bulk can be a powerful tool for controlling regioselectivity. For example, a large group at the C2 position will favor functionalization at C4 or C3. [6]
-
-
Tune Electronic Effects:
-
Action: The electronic nature of substituents on the pyridine ring can direct the regiochemical outcome. Electron-donating groups tend to direct towards the ortho and para positions, while electron-withdrawing groups direct towards the meta position.
-
Rationale: Understanding the electronic landscape of your substrate is crucial for predicting and controlling regioselectivity.
-
-
Modify the Reaction System:
-
Action:
-
For Minisci-type reactions: Varying the acidity of the medium can influence the site of attack.
-
For Transition-Metal Catalysis: The choice of ligand is paramount. Bulky or electronically tuned ligands can dramatically alter the regioselectivity of the reaction. [2] * For Photoredox Catalysis: The choice of photocatalyst and solvent can sometimes influence the regiochemical outcome. [9]Recent studies have shown that using N-aminopyridinium salts can lead to highly C4-selective fluoroalkylation. [5]
-
-
Problem 3: Formation of Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Solutions:
| Side Product/Reaction | Potential Cause | Troubleshooting Steps |
| Over-alkylation/Poly-alkylation | Excess difluoroalkylating agent or highly reactive substrate. | Reduce the stoichiometry of the difluoroalkylating agent. Lower the reaction temperature. Consider a less reactive pyridine derivative if possible. |
| Dimerization of Difluoroalkyl Radicals | Slow trapping of the radical by the pyridine substrate. | Increase the concentration of the pyridine substrate. Choose a more reactive pyridine derivative (e.g., N-oxide). |
| Decomposition of Reagents | Harsh reaction conditions (high temperature, strong acid/base). | Employ milder reaction conditions. Screen for alternative catalysts or reagents that are more stable under the reaction conditions. |
| Homocoupling of Pyridine Substrate | Common in some transition-metal-catalyzed reactions. | Optimize the ligand and catalyst system. Additives can sometimes suppress homocoupling. |
Experimental Protocols
General Protocol for Photoredox-Catalyzed Difluoroalkylation of Pyridine N-Oxides
This is a general guideline and may require optimization for your specific substrate.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyridine N-oxide (1.0 equiv.), the photocatalyst (e.g., fac-[Ir(ppy)3] (1-2 mol%)), and sodium bicarbonate (2.0 equiv.).
-
Reagent Addition: Add the difluoroalkylating agent (e.g., ethyl bromodifluoroacetate, 2.0 equiv.) and the solvent (e.g., DMSO).
-
Degassing: Seal the vial and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Place the reaction vial in front of a blue LED lamp and stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.
For a more detailed protocol and substrate scope, refer to Gong et al. (2022). [16]
References
-
Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]
-
Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Wiley Online Library. Available at: [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]
-
Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. Available at: [Link]
-
Photocatalyzed difluoroalkylation of pyridine N-oxides. Taylor & Francis Online. Available at: [Link]
-
Unusual Regioselective C-H Difluoroalkylation of Heteroarenes under Photoredox Catalysis. ResearchGate. Available at: [Link]
-
Photocatalyzed difluoroalkylation of pyridine N-oxides. Taylor & Francis Online. Available at: [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate. Available at: [Link]
-
2 approaches to new pyridines. ACS Publications. Available at: [Link]
-
Regioselective Difluoroalkylation of 2‐Pyridones with Fluoroalkyl Bromides Enabled by a Nickel(II) Catalyst. ResearchGate. Available at: [Link]
-
Visible-Light-Induced Direct Difluoroalkylation of Uracils, Pyridinones, and Coumarins. ACS Publications. Available at: [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PubMed Central. Available at: [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. Available at: [Link]
-
Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. PubMed Central. Available at: [Link]
-
Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. ACS Publications. Available at: [Link]
-
Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. PubMed. Available at: [Link]
-
Unusual Regioselective C–H Difluoroalkylation of Heteroarenes under Photoredox Catalysis. ACS Publications. Available at: [Link]
-
Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. ACS Publications. Available at: [Link]
-
Catalytic Hydrodifluoroalkylation of Unactivated Olefins. ACS Publications. Available at: [Link]
-
C-H Functionalization of Pyridines. RSC Publishing. Available at: [Link]
-
CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. The Royal Society of Chemistry. Available at: [Link]
-
Recent Advances in Photoredox-Catalyzed Difunctionalization of Alkenes. MDPI. Available at: [Link]
-
Photoredox-catalyzed redox-neutral difluoroalkylation to construct perfluoroketones with difluoroenoxysilanes. RSC Publishing. Available at: [Link]
-
CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines. PubMed Central. Available at: [Link]
-
Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Macmillan Group. Available at: [Link]
-
Radical Fluoroalkylation Reactions. Notables de la Ciencia. Available at: [Link]
-
Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination. PubMed Central. Available at: [Link]
-
Radical chain monoalkylation of pyridines. RSC Publishing. Available at: [Link]
-
Transition metal-catalyzed synthesis and direct functionalization of N-fused heterocycles. ProQuest. Available at: [Link]
-
Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central. Available at: [Link]
-
Recent advances in transition metal-catalyzed heteroannulative difunctionalization of alkenes via C–H activation for the synthesis of heterocycles. RSC Publishing. Available at: [Link]
-
Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis. PubMed Central. Available at: [Link]
-
Radical chain monoalkylation of pyridines. PubMed Central. Available at: [Link]
-
Transition-Metal-Catalyzed C-H Functionalization of Heterocycles, 2 Volumes. Wiley. Available at: [Link]
-
Adding functions to pyridines. PubMed. Available at: [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 18. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(1,1-Difluoropropyl)pyridine
Welcome to the technical support center for the synthesis of 3-(1,1-Difluoropropyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical fluorination step. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
The primary route to 3-(1,1-Difluoropropyl)pyridine involves the deoxyfluorination of its ketone precursor, 1-(pyridin-3-yl)propan-1-one. While seemingly straightforward, this reaction is often complicated by a variety of side reactions that can significantly impact yield and purity. This guide will focus on the use of common deoxyfluorination reagents and the specific issues that may arise.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Problem 1: Low or No Conversion of the Starting Ketone
You observe a significant amount of unreacted 1-(pyridin-3-yl)propan-1-one in your reaction mixture by TLC, GC-MS, or NMR analysis.
Possible Causes:
-
Inactive Fluorinating Reagent: Deoxyfluorination reagents like Diethylaminosulfur Trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor) are sensitive to moisture and can degrade over time, leading to reduced activity.
-
Insufficient Reagent Stoichiometry: An inadequate amount of the fluorinating agent will result in incomplete conversion. For the conversion of a ketone to a geminal difluoride, a molar excess of the reagent is typically required.
-
Low Reaction Temperature or Insufficient Reaction Time: The deoxyfluorination of ketones, particularly those with electron-withdrawing groups like pyridine, can be sluggish and may require elevated temperatures and/or extended reaction times to proceed to completion.
Solutions & Optimization Protocols:
-
Reagent Quality Check:
-
Always use a fresh bottle of the fluorinating reagent or one that has been properly stored under an inert atmosphere.
-
If reagent degradation is suspected, consider a small-scale test reaction with a more reactive substrate (e.g., a simple aliphatic alcohol) to verify its activity.
-
-
Stoichiometry and Reaction Conditions Adjustment:
-
Step-by-step Protocol:
-
To a solution of 1-(pyridin-3-yl)propan-1-one (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar), slowly add the deoxyfluorination reagent (e.g., DAST or Deoxo-Fluor, 2.0-3.0 eq.) at a low temperature (-78 °C to 0 °C).
-
Allow the reaction to slowly warm to room temperature and then heat to a temperature between 40-80 °C.
-
Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, a second addition of the fluorinating reagent (0.5-1.0 eq.) can be considered.
-
-
-
Use of a Catalyst:
-
For DAST-mediated reactions, the addition of a catalytic amount of pyridine hydrofluoride has been shown to enhance the reaction rate in some cases.
-
Problem 2: Formation of Vinyl Fluoride Impurity
You observe the formation of 3-(1-fluoroprop-1-en-1-yl)pyridine isomers as significant byproducts.
Possible Causes:
-
Elimination Side Reaction: This is one of the most common side reactions with reagents like DAST and Deoxo-Fluor.[1][2] It proceeds through a carbocation intermediate, which can undergo elimination of a proton from an adjacent carbon. The electron-withdrawing nature of the pyridine ring can influence the regioselectivity of this elimination.
-
High Reaction Temperatures: Elevated temperatures can favor the elimination pathway over the desired substitution.
Solutions & Optimization Protocols:
-
Choice of Fluorinating Reagent:
-
Temperature Control:
-
Maintain the lowest possible temperature that still allows for a reasonable reaction rate.
-
A gradual increase in temperature can help to minimize the formation of the vinyl fluoride byproduct.
-
-
Solvent Effects: The choice of solvent can influence the stability of the carbocation intermediate. Experimenting with less polar solvents might disfavor the elimination pathway.
Problem 3: Reaction with the Pyridine Nitrogen
You observe the formation of complex byproducts, suggesting that the pyridine nitrogen is reacting with the fluorinating agent or its byproducts.
Possible Causes:
-
Pyridine as a Nucleophile: The lone pair of electrons on the pyridine nitrogen can react with the electrophilic sulfur of DAST or Deoxo-Fluor, or with Lewis acidic byproducts generated during the reaction.
-
Formation of Pyridinium Salts: The in-situ generation of HF during the reaction can lead to the formation of pyridinium hydrofluoride salts, which may have altered reactivity or solubility.
Solutions & Optimization Protocols:
-
Protecting the Pyridine Nitrogen: While not always necessary, if significant side reactions at the nitrogen are observed, consider the temporary protection of the pyridine ring as an N-oxide prior to fluorination, followed by deoxygenation.
-
Use of a Non-nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base to scavenge any generated acid without competing with the desired reaction.
-
Reagent Selection: PyFluor has been shown to be tolerant of various heterocycles, including pyridines, suggesting it is less prone to reacting with the nitrogen atom.[2][3]
Frequently Asked Questions (FAQs)
Q1: Which deoxyfluorination reagent is best for the synthesis of 3-(1,1-Difluoropropyl)pyridine?
A1: The choice of reagent depends on a balance of reactivity, selectivity, and safety.
-
DAST and Deoxo-Fluor are effective for converting ketones to geminal difluorides but are known to produce elimination byproducts.[1][2][6] Deoxo-Fluor is generally considered more thermally stable than DAST.
-
PyFluor is a highly recommended alternative due to its superior selectivity, which minimizes the formation of vinyl fluoride impurities.[1][2][3][4][5] It is also more thermally stable and easier to handle than DAST.[1]
Q2: What is the mechanism of vinyl fluoride formation?
A2: The formation of vinyl fluorides from ketones during deoxyfluorination proceeds through a carbocation intermediate. After the initial reaction of the ketone with the fluorinating agent, a fluorocarbocation is formed. Deprotonation from a carbon atom adjacent to the carbocation leads to the formation of a double bond, resulting in the vinyl fluoride byproduct.
Q3: Can the pyridine ring be fluorinated under these conditions?
A3: Direct C-H fluorination of the pyridine ring is unlikely under the typical deoxyfluorination conditions used for ketones. These conditions are designed for nucleophilic fluorination at the carbonyl carbon and are generally not harsh enough to effect electrophilic or nucleophilic aromatic substitution on the pyridine ring.
Q4: What are the key safety precautions when working with deoxyfluorination reagents?
A4:
-
DAST and its analogues can react violently with water and should be handled in a dry, inert atmosphere.[7]
-
These reagents can also be thermally unstable. DAST, in particular, should not be heated above 90 °C to avoid the risk of detonation.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Data Summary
| Reagent | Typical Side Products | Key Advantages | Key Disadvantages |
| DAST | Vinyl fluorides, rearrangements[1][2][6] | Readily available, effective for many substrates | Thermally unstable, significant elimination[1][2] |
| Deoxo-Fluor | Vinyl fluorides[1][2] | More thermally stable than DAST | Can still lead to elimination byproducts[1][2] |
| PyFluor | Minimal elimination[1][2] | High selectivity, thermally stable, tolerates heterocycles[1][2][3][4][5] | May require a base for activation[2] |
Visualizing the Reaction Pathway and Side Reactions
Caption: Deoxyfluorination of 1-(pyridin-3-yl)propan-1-one and potential side reactions.
References
- This entry is intentionally left blank.
- This entry is intentionally left blank.
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]
- This entry is intentionally left blank.
-
Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. (2024). Chemical Communications. [Link]
-
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. (2015). ResearchGate. [Link]
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
-
Toth, G., et al. (2022). Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. Molecules, 27(3), 933. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 3. PyFluor - Enamine [enamine.net]
- 4. PyFluor: A Stable Deoxyfluorinating Agent | TCI Deutschland GmbH [tcichemicals.com]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. DAST - Enamine [enamine.net]
- 7. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the NMR of 3-(1,1-Difluoropropyl)pyridine
Welcome to the technical support center for the NMR analysis of 3-(1,1-Difluoropropyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related fluorinated compounds. As a Senior Application Scientist, I understand that the introduction of fluorine into a molecule can significantly complicate NMR spectra, leading to challenges in peak assignment and structural confirmation. This resource is built from field-proven insights and established spectroscopic principles to provide you with a self-validating system for troubleshooting your experimental results.
This guide is structured to anticipate the questions and challenges you may encounter. We will begin with a set of Frequently Asked Questions (FAQs) to cover the fundamental aspects of the NMR of 3-(1,1-Difluoropropyl)pyridine. Following this, a detailed Troubleshooting Guide will address specific experimental issues in a question-and-answer format. Finally, we will provide step-by-step experimental protocols for key NMR experiments that are invaluable for the structural elucidation of complex fluorinated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for the aromatic protons of 3-(1,1-Difluoropropyl)pyridine?
The chemical shifts of the pyridine ring protons are influenced by the nitrogen atom and the electron-withdrawing difluoropropyl group at the 3-position. Protons closer to the nitrogen (H-2 and H-6) are typically deshielded and appear at a lower field. The proton at the 2-position is expected to be the most downfield, followed by H-6, H-4, and H-5. Approximate chemical shift ranges for 3-substituted pyridines are well-documented.[1][2][3]
Q2: How does the gem-difluoro group affect the ¹³C NMR spectrum?
The two fluorine atoms on the propyl chain will cause significant splitting of the carbon signals due to ¹³C-¹⁹F coupling. The carbon directly bonded to the two fluorine atoms (C-1' of the propyl group) will appear as a triplet with a large one-bond coupling constant (¹J_CF). Adjacent carbons will also show splitting, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei (¹J_CF > ²J_CF > ³J_CF).[4][5][6]
Q3: What is the typical range for ¹⁹F NMR chemical shifts for a gem-difluoroalkyl group?
The chemical shift of the ¹⁹F nuclei in a gem-difluoroalkyl group can vary but generally falls within a predictable range. For compounds with a -CF₂- group, the chemical shift is typically observed between +80 to +140 ppm relative to CFCl₃.[7] However, the electronic environment, including the adjacent pyridine ring, will influence the precise chemical shift.[8]
Q4: Why are the proton signals for the propyl group so complex?
The protons on the propyl group will exhibit complex splitting patterns due to both ¹H-¹H (vicinal) and ¹H-¹⁹F (geminal and vicinal) couplings. The methylene protons (on C-2') will be split by the adjacent methyl protons and the two fluorine atoms. Similarly, the methyl protons (on C-3') will be split by the methylene protons and will also show a smaller long-range coupling to the fluorine atoms.[9][10]
Troubleshooting Guide
This section addresses common problems encountered during the NMR analysis of 3-(1,1-Difluoropropyl)pyridine.
Issue 1: Overlapping and Uninterpretable Multiplets in the ¹H NMR Spectrum
Q: My aromatic and aliphatic proton signals are broad and overlapping, making it impossible to determine coupling constants. What can I do?
A: This is a common issue, especially with the complex spin systems introduced by fluorine. Here is a systematic approach to resolving this:
-
Optimize Shimming: Ensure the magnetic field homogeneity is optimized by carefully shimming the instrument. Poor shimming is a frequent cause of broad peaks.
-
¹⁹F Decoupling: The most effective way to simplify the ¹H spectrum is to acquire a ¹H{¹⁹F} decoupled spectrum. This experiment removes all ¹H-¹⁹F couplings, resulting in a spectrum that only shows ¹H-¹H couplings. By comparing the coupled and decoupled spectra, you can identify which protons are coupled to fluorine and simplify the remaining multiplets for analysis.[9]
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will help identify which protons are coupled to each other. This is particularly useful for assigning the protons on the pyridine ring and the propyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing an unambiguous assignment of proton signals based on the more dispersed ¹³C chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons. It is invaluable for confirming the connectivity between the pyridine ring and the difluoropropyl side chain.[11]
-
Issue 2: Difficulty in Assigning Pyridine Ring Carbons in the ¹³C NMR Spectrum
Q: The carbon signals for the pyridine ring are close together, and I'm unsure of their assignments. How can I confidently assign them?
A: The chemical shifts of substituted pyridines can be predicted using incremental methods, but experimental verification is crucial.[12][13][14][15]
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) will differentiate between CH, CH₂, and CH₃ groups. For 3-(1,1-Difluoropropyl)pyridine, DEPT-90 will show only the CH carbons of the pyridine ring, while DEPT-135 will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons will be absent in all DEPT spectra.
-
HSQC and HMBC: As mentioned previously, HSQC will directly link the pyridine protons to their attached carbons. HMBC will then show correlations from these protons to adjacent carbons, allowing for a stepwise assignment around the ring. For example, the proton at the 2-position will show HMBC correlations to C-4 and C-6.
Issue 3: Unexpected Chemical Shifts or the Presence of Extra Peaks
Q: I am observing chemical shifts that are significantly different from what I predicted, and there are some unexpected minor peaks. What could be the cause?
A: Several factors can lead to these observations:
-
Solvent Effects: The chemical shifts of pyridine and its derivatives can be sensitive to the solvent used for the NMR experiment.[16][17][18] Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d or DMSO-d₆ due to anisotropic effects. Ensure you are comparing your data to literature values obtained in the same solvent.
-
pH Effects: The nitrogen atom in the pyridine ring is basic and can be protonated if the sample or solvent is acidic. Protonation will cause a significant downfield shift of the pyridine protons and carbons. Check the pH of your sample and consider using a deuterated solvent with a neutral pH.
-
Presence of Impurities or Isomers: The extra peaks could be due to impurities from the synthesis or degradation of the sample. They could also indicate the presence of isomers. Use 2D NMR techniques to identify the spin systems of the minor components and compare them to your main compound.
-
Sample Concentration: At high concentrations, intermolecular interactions can lead to shifts in chemical shifts. It is good practice to run NMR experiments on reasonably dilute samples.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting NMR peak assignments for 3-(1,1-Difluoropropyl)pyridine.
Caption: A workflow diagram for troubleshooting NMR peak assignments.
Key Experimental Protocols
For clarity and reproducibility, detailed step-by-step methodologies for essential NMR experiments are provided below. These are general guidelines and may need to be adjusted based on the specific instrument and software.
Protocol 1: ¹H{¹⁹F} Decoupling
-
Tune the Probe: Tune the probe for both ¹H and ¹⁹F frequencies.
-
Set Up a Standard ¹H Experiment: Use your standard parameters for a ¹H NMR experiment.
-
Enable ¹⁹F Decoupling: In the experiment setup, enable the ¹⁹F decoupler. The software will typically have a standard decoupling sequence (e.g., garp or waltz16).
-
Set the ¹⁹F Decoupler Frequency: Set the center of the ¹⁹F decoupler frequency to the chemical shift of the fluorine atoms in your molecule.
-
Acquire Data: Run the experiment. The resulting spectrum will show simplified multiplets for protons that were coupled to fluorine.
Protocol 2: 2D HSQC
-
Tune the Probe: Tune the probe for both ¹H and ¹³C frequencies.
-
Select the HSQC Experiment: Choose a phase-sensitive HSQC experiment from the instrument's library (e.g., hsqcedetgpsisp2.3).
-
Set Spectral Widths: Set the spectral width in the ¹H dimension (F2) to cover all proton signals and in the ¹³C dimension (F1) to cover the expected carbon chemical shift range.
-
Set the One-Bond Coupling Constant: Set the CNST2 or J1XH parameter to an average one-bond ¹H-¹³C coupling constant, typically around 145 Hz.
-
Acquire and Process Data: Acquire the 2D data. After Fourier transformation in both dimensions, the resulting spectrum will show correlations between directly bonded protons and carbons.
Protocol 3: 2D HMBC
-
Tune the Probe: Tune the probe for both ¹H and ¹³C frequencies.
-
Select the HMBC Experiment: Choose a phase-sensitive HMBC experiment (e.g., hmbcgplpndqf).
-
Set Spectral Widths: Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.
-
Set the Long-Range Coupling Constant: Set the CNST2 or J_HMBC parameter to an average long-range ¹H-¹³C coupling constant, typically between 8-10 Hz. This value can be optimized to enhance correlations over different numbers of bonds.
-
Acquire and Process Data: Acquire and process the 2D data to reveal 2- and 3-bond correlations between protons and carbons.
By following this structured guide, you will be better equipped to tackle the challenges of assigning the NMR spectra of 3-(1,1-Difluoropropyl)pyridine and other fluorinated molecules, leading to more accurate and reliable structural characterization.
References
-
Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093–2094. [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Facey, G. (2017). PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
- Gronenborn, A. M., & Clore, G. M. (1991). Determination of the magnitudes and relative signs of ¹H-¹⁹F coupling constants from 2D ¹H-¹⁹F heteronuclear multiple-quantum coherence spectroscopy. Journal of Magnetic Resonance, 94(1), 159-164.
- Kalman, J. R., & Williams, D. H. (1980). A simple method for the estimation of ¹³C chemical shifts in substituted pyridines. Journal of the Chemical Society, Perkin Transactions 2, (5), 513-515.
-
Moser, A. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs. [Link]
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
-
Uhrín, D., & Bell, N. G. A. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(14), 4050–4058. [Link]
Sources
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. sci-hub.se [sci-hub.se]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in 3-(1,1-Difluoropropyl)pyridine Production
Welcome to the Technical Support Center for the synthesis and purification of 3-(1,1-Difluoropropyl)pyridine. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with the preparation of this valuable fluorinated building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the successful and efficient production of high-purity 3-(1,1-Difluoropropyl)pyridine.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 3-(1,1-Difluoropropyl)pyridine, particularly when employing the widely used method of fluorinating 3-acetylpyridine with diethylaminosulfur trifluoride (DAST).
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 3-(1,1-Difluoropropyl)pyridine from 3-acetylpyridine and DAST can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
-
Incomplete Reaction: The conversion of the ketone to the geminal difluoride may not be going to completion. This can be due to insufficient reagent, suboptimal reaction temperature, or a short reaction time.
-
Causality: DAST is a powerful but sensitive fluorinating agent.[1][2] Its reactivity is highly dependent on temperature. Reactions are often initiated at low temperatures (-78 °C) and slowly warmed to room temperature to control the reaction rate and minimize side reactions.[3][4]
-
Recommended Actions:
-
Increase DAST Equivalents: While a slight excess of DAST (1.2-1.5 equivalents) is typically used, you may need to empirically determine the optimal amount for your specific reaction scale and purity of starting material.
-
Optimize Reaction Temperature and Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, a gradual increase in temperature or an extended reaction time at room temperature may be necessary.
-
Ensure Anhydrous Conditions: DAST reacts violently with water, which will quench the reagent and significantly reduce the yield.[1] Ensure all glassware is oven-dried and solvents are anhydrous. The use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
-
Formation of Side Products: The generation of unwanted byproducts is a common cause of reduced yield. With DAST, the primary side products are often vinyl fluorides, which arise from the elimination of a proton from an intermediate carbocation.[5][6]
-
Causality: The mechanism of DAST fluorination involves the formation of a carbocation intermediate. For enolizable ketones like 3-acetylpyridine, deprotonation of this intermediate can compete with fluoride addition, leading to the formation of the corresponding vinyl fluoride.
-
Recommended Actions:
-
Maintain Low Temperatures: Running the reaction at the lowest effective temperature can disfavor the elimination pathway.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Dichloromethane is a common solvent for DAST reactions.[3]
-
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during the extraction and purification steps.
-
Causality: 3-(1,1-Difluoropropyl)pyridine is a relatively volatile compound. Aggressive removal of the solvent under high vacuum can lead to product loss.
-
Recommended Actions:
-
Careful Workup: Quench the reaction carefully with a saturated sodium bicarbonate solution at a low temperature.
-
Gentle Solvent Removal: Use a rotary evaporator with controlled temperature and pressure to remove the solvent.
-
Optimize Purification: Column chromatography is a common method for purification.[3] Careful selection of the eluent system is critical to ensure good separation from impurities without excessive band broadening.
-
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of 3-(1,1-Difluoropropyl)pyridine.
Question 2: I am observing a significant impurity with a similar retention time to my product in GC-MS analysis. What could it be and how do I get rid of it?
Answer:
An impurity with a similar retention time to your product is likely a structurally related compound. In the context of the DAST fluorination of 3-acetylpyridine, the most probable impurity is the corresponding vinyl fluoride, 3-(1-fluoro-1-propenyl)pyridine.
-
Identification:
-
Mass Spectrometry (MS): The vinyl fluoride will have a molecular weight that is 20 units less than the desired product (loss of HF). Look for the corresponding molecular ion peak in the mass spectrum of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR will be definitive. The vinyl fluoride will show characteristic vinylic proton signals in the 1H NMR spectrum and a different fluorine signal in the 19F NMR spectrum compared to the gem-difluoro product.
-
-
Removal:
-
Fractional Distillation: If the boiling points of the product and the vinyl fluoride are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: Careful optimization of the mobile phase for column chromatography can improve the separation. A less polar solvent system may allow for better resolution. Consider using a high-performance flash chromatography system for improved separation efficiency.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although this is less practical for large-scale purification.
-
Question 3: My final product is showing signs of decomposition after storage. What is the cause and how can I prevent it?
Answer:
While 3-(1,1-Difluoropropyl)pyridine is generally stable, decomposition can occur, especially if residual acidic impurities from the reaction are present.
-
Cause of Decomposition: Trace amounts of HF or other acidic byproducts from the DAST reaction can catalyze decomposition over time. DAST itself is thermally unstable and its decomposition products can be corrosive.[5]
-
Prevention:
-
Thorough Workup: Ensure the reaction is properly quenched with a base (e.g., saturated sodium bicarbonate solution) to neutralize all acidic components. Washing the organic layer with water is also crucial.
-
Final Purification: A final purification step, such as passing the product through a short plug of neutral alumina or silica gel, can help remove any residual polar impurities.
-
Proper Storage: Store the purified product in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature (refrigerated).
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 3-acetylpyridine and DAST?
A1: The reaction proceeds through a nucleophilic substitution mechanism. The oxygen of the carbonyl group in 3-acetylpyridine attacks the sulfur atom of DAST, leading to the formation of an intermediate that eliminates a fluoride ion. This process repeats to replace the second oxygen-sulfur bond with a carbon-fluorine bond, resulting in the geminal difluoride.[6]
Synthetic Pathway of 3-(1,1-Difluoropropyl)pyridine
Caption: The synthetic route from 3-acetylpyridine to 3-(1,1-Difluoropropyl)pyridine using DAST, highlighting the potential for a vinyl fluoride side product.
Q2: Are there any safer alternatives to DAST?
A2: Yes, due to the thermal instability and hazardous nature of DAST, several alternative fluorinating reagents have been developed. These include Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) and Fluolead™, which are reported to be more thermally stable.[4] However, DAST remains a commonly used reagent due to its commercial availability and extensive literature precedent.
Q3: What analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the product and any volatile impurities by their mass-to-charge ratio and fragmentation patterns.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to resolve non-volatile impurities.[9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): Essential for unambiguous structural confirmation of the final product and for characterizing impurities.[13]
Analytical Workflow for Purity Assessment
Caption: A typical analytical workflow for assessing the purity of 3-(1,1-Difluoropropyl)pyridine.
III. Experimental Protocols
Protocol 1: Synthesis of 3-(1,1-Difluoropropyl)pyridine
-
Materials:
-
3-Acetylpyridine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon).
-
-
Procedure:
-
To a solution of 3-acetylpyridine (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.2 eq.) dropwise to the cooled solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Materials:
-
Crude 3-(1,1-Difluoropropyl)pyridine
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (HPLC grade)
-
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 20% ethyl acetate).
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 3: Purity Analysis by GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5MS).
-
-
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Dilute a small sample of the purified product in a suitable solvent (e.g., DCM or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
IV. Data Summary
| Parameter | Typical Value/Range | Reference |
| Reaction Scale | 1-10 mmol | [3] |
| DAST Equivalents | 1.2 - 1.5 | [4] |
| Reaction Temperature | -78 °C to Room Temperature | [3][4] |
| Typical Yield (Crude) | 60-80% | General observation |
| Purity after Chromatography | >95% | General observation |
| GC-MS Retention Time | Dependent on column and conditions | [7][8] |
| HPLC Mobile Phase | Acetonitrile/Water with buffer | [9][10][11][12] |
V. References
-
Middleton, W. J. (1975). New Fluorinating Reagents. Dialkylaminosulfur Fluorides. The Journal of Organic Chemistry, 40(5), 574–578.
-
Messina, P. A., Mange, K. C., & Middleton, W. J. (1989). Aminosulfur Trifluorides: Relative Thermal Stability. Journal of Fluorine Chemistry, 42(1), 137-143.
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]
-
Pospelova, N. B., & Mokrushin, I. G. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113).
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
-
Fauq, A. H., Singh, R. P., & Meshri, D. T. (2006). Diethylaminosulfur Trifluoride. Encyclopedia of Reagents for Organic Synthesis.
-
The Organic Portal. (n.d.). Diethylaminosulfur Trifluoride (DAST). Retrieved from [Link]
-
Pribylová, L., & Dvorák, B. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4046-4050.
-
Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. University of Guelph.
-
ResearchGate. (2021). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
-
DTIC. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
-
BenchChem. (2025). HPLC method for purity analysis of 1-(Pyridin-2-yl)propane-1,3-diol.
-
MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
-
Shimadzu. (n.d.). Analysis of PIP (3:1) in Plastic by Py/TD-GC-MS.
-
Acta Poloniae Pharmaceutica. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
Sources
- 1. DAST - Enamine [enamine.net]
- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 5. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uoguelph.ca [uoguelph.ca]
- 9. researchgate.net [researchgate.net]
- 10. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
Technical Support Center: Scaling Up 3-(1,1-Difluoropropyl)pyridine Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 3-(1,1-Difluoropropyl)pyridine. This resource is designed to provide practical, in-depth guidance to help you navigate the challenges of transitioning this important building block from the laboratory bench to larger-scale production. As your Senior Application Scientist, I will guide you through the critical aspects of this process, focusing on the "why" behind the "how" to ensure your scale-up is both efficient and successful.
Introduction: The Importance and Challenges of 3-(1,1-Difluoropropyl)pyridine
3-(1,1-Difluoropropyl)pyridine is a valuable fluorinated building block in the synthesis of agrochemicals and pharmaceuticals. The introduction of the difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. However, the synthesis and scale-up of this compound are not without their challenges. These often include managing exothermic reactions, ensuring complete conversion, and purifying the final product to a high standard. This guide provides a troubleshooting framework to address these common issues.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Reaction Initiation and Control
Question: My reaction is showing a significant exotherm upon addition of the fluorinating agent. How can I control this?
Answer:
Controlling exotherms is critical for safety and to prevent the formation of byproducts. Here are several strategies:
-
Slow Addition: Instead of adding the fluorinating agent all at once, add it portion-wise or via a syringe pump over an extended period. This allows the reaction vessel's cooling system to dissipate the heat as it is generated.
-
Lower Reaction Temperature: Start the reaction at a lower temperature than the protocol specifies. For example, if the reaction is typically run at 0 °C, consider starting at -20 °C or even -78 °C (dry ice/acetone bath).
-
Dilution: Increasing the solvent volume can help to buffer the heat generated. However, be mindful that excessive dilution can slow down the reaction rate. A good starting point is to increase the solvent volume by 25-50%.
-
Efficient Stirring: Ensure the stirring is vigorous enough to provide good heat transfer from the reaction mixture to the walls of the reactor. In larger vessels, a mechanical stirrer is essential.
Question: I am observing poor conversion even after extended reaction times. What could be the cause?
Answer:
Incomplete conversion is a common scale-up issue. Here are some potential causes and solutions:
-
Reagent Purity: The purity of your starting materials, especially the pyridine precursor and the fluorinating agent, is crucial. Impurities can inhibit the reaction or consume the reagents. Always use reagents from a reputable supplier and consider re-purifying them if you suspect contamination.
-
Insufficient Mixing: As the reaction scale increases, mass transfer limitations can become significant. Ensure your stirring is adequate to keep all reactants in suspension and well-mixed.
-
Temperature Control: If the reaction has a specific activation temperature, ensure your reactor is maintaining that temperature throughout the bulk of the mixture. Use a temperature probe placed directly in the reaction mixture.
-
Deactivation of Reagents: Some reagents, particularly organometallics, are sensitive to moisture and air. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are anhydrous.
Work-up and Product Isolation
Question: I am struggling with the formation of an emulsion during the aqueous work-up. How can I break it?
Answer:
Emulsions are common when dealing with pyridine-containing compounds due to their basicity and ability to act as surfactants. Here's how to address this:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Change in pH: Carefully adjusting the pH of the aqueous layer with a dilute acid or base can sometimes disrupt the emulsion. For pyridine-containing compounds, slightly acidifying the aqueous layer can help.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite or diatomaceous earth can help to break up the emulsion.
-
Patience: Sometimes, simply letting the mixture stand for an extended period (e.g., overnight) can lead to phase separation.
Question: My product seems to be partially soluble in the aqueous layer, leading to low yields. How can I improve recovery?
Answer:
The basic nitrogen atom in the pyridine ring can lead to some water solubility, especially if the aqueous phase becomes acidic.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of your organic solvent. Repeating this process 2-3 times can significantly improve recovery.
-
pH Adjustment: Before extraction, ensure the pH of the aqueous layer is basic (pH > 8). This will ensure the pyridine nitrogen is in its free base form, which is less water-soluble.
-
Salting Out: Adding a salt, such as sodium chloride or potassium carbonate, to the aqueous layer can decrease the solubility of your organic product in the aqueous phase.
Purification
Question: I am having difficulty separating my product from a close-boiling impurity during distillation. What are my options?
Answer:
When dealing with close-boiling impurities, standard distillation may not be sufficient.
-
Fractional Distillation: Use a fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation.
-
Vacuum Distillation: Lowering the pressure will reduce the boiling points of your compounds, which can sometimes increase the boiling point difference between your product and the impurity.
-
Azeotropic Distillation: If the impurity forms an azeotrope with a solvent, you may be able to remove it by adding that solvent and distilling the azeotrope.
-
Crystallization: If your product is a solid, or can be converted to a solid salt, crystallization can be a highly effective purification method.
Question: Column chromatography is not practical for the scale I am working at. Are there other purification methods I should consider?
Answer:
Yes, for larger scales, alternative purification methods are often necessary.
-
Crystallization/Recrystallization: This is one of the most effective and scalable purification techniques for solid compounds.
-
Acid-Base Extraction: You can often purify pyridine-containing compounds by extracting them into an acidic aqueous phase, washing the aqueous phase with an organic solvent to remove non-basic impurities, and then basifying the aqueous phase and re-extracting your product back into an organic solvent.
-
Preparative HPLC: While still a form of chromatography, preparative HPLC can handle larger quantities than standard column chromatography and can be automated.
Experimental Protocols
The following is a representative, hypothetical protocol for the synthesis of 3-(1,1-Difluoropropyl)pyridine. This should be used as a starting point and optimized for your specific laboratory conditions and scale.
Representative Synthesis of 3-(1,1-Difluoropropyl)pyridine
This protocol outlines a plausible two-step synthesis starting from 3-acetylpyridine.
Step 1: Fluorination of 3-Acetylpyridine to 3-(1,1-Difluoroethyl)pyridine
-
Reactor Setup: A dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with 3-acetylpyridine (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g of 3-acetylpyridine).
-
Cooling: The mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.2 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: The reaction is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Work-up: The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Step 2: Alkylation of 3-(1,1-Difluoroethyl)pyridine
-
Base Treatment: The crude 3-(1,1-difluoroethyl)pyridine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.
-
Deprotonation: A strong base such as lithium diisopropylamide (LDA) (1.1 eq) is added slowly, maintaining the temperature below -70 °C.
-
Alkylation: After stirring for 30 minutes, methyl iodide (1.2 eq) is added dropwise.
-
Reaction: The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is then purified by vacuum distillation.
| Parameter | Step 1: Fluorination | Step 2: Alkylation |
| Key Reagent | DAST | LDA, Methyl Iodide |
| Solvent | DCM | THF |
| Temperature | -78 °C to RT | -78 °C to RT |
| Typical Yield | 60-70% | 70-80% |
| Purity (crude) | ~85% | ~90% |
Visualizations
Caption: A decision tree for troubleshooting low yields in the synthesis of 3-(1,1-Difluoropropyl)pyridine.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-(1,1-Difluoropropyl)pyridine
For researchers, scientists, and drug development professionals, the purity and quantification of active pharmaceutical ingredients (APIs) and key intermediates are of paramount importance. This guide provides a comprehensive framework for the validation of analytical methods for 3-(1,1-Difluoropropyl)pyridine, a fluorinated pyridine derivative. While specific validated methods for this compound are not widely published, this document will establish a robust strategy for method development and validation based on established principles for similar molecules and authoritative regulatory guidelines. We will explore the comparative strengths of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this application, supported by detailed, field-proven experimental protocols.
The validation of an analytical procedure is a critical process to ensure that the method is fit for its intended purpose.[1][2] This involves demonstrating that the method is specific, accurate, precise, linear over a defined range, and robust.[3][4] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, which will form the basis of the methodologies discussed herein.[1][2][5][6]
Choosing the Right Analytical Tool: HPLC vs. GC
The selection of the primary analytical technique is a critical first step. For a molecule like 3-(1,1-Difluoropropyl)pyridine, both HPLC and GC are viable options. The choice depends on the specific requirements of the analysis, such as the need to quantify impurities, the volatility and thermal stability of the analyte, and the desired sensitivity.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of a wide range of pharmaceutical compounds.[7] It is particularly well-suited for non-volatile or thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method with UV detection is often the first choice for purity and assay determination of aromatic compounds like pyridine derivatives due to its high resolution, sensitivity, and quantitative accuracy.
Gas Chromatography (GC) is an excellent technique for the analysis of volatile and thermally stable compounds.[8] Given that many pyridine derivatives are amenable to GC analysis, this method can offer high efficiency and sensitivity, especially when coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[8][9][10]
The logical flow for selecting an appropriate analytical method is illustrated in the diagram below.
Caption: Logical workflow for selecting an analytical method for 3-(1,1-Difluoropropyl)pyridine.
Comparative Overview of HPLC and GC for Fluorinated Pyridine Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7][11] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8] |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes. |
| Typical Stationary Phase | C18 or other modified silica for reversed-phase. | Polysiloxanes or polyethylene glycols of varying polarities. |
| Typical Mobile Phase | Mixtures of water or buffer with organic solvents like acetonitrile or methanol. | Inert gases such as helium, nitrogen, or hydrogen. |
| Detection | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS), Fluorescence. | Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD). |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Dissolution in a volatile solvent, headspace analysis, or derivatization. |
| Advantages | High versatility, high resolution, suitable for a wide range of polarities, non-destructive. | High efficiency, high sensitivity (especially with FID), fast analysis times for volatile compounds. |
| Limitations | Can be more complex to develop methods, higher solvent consumption. | Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures. |
In-Depth Guide: Validation of a Reversed-Phase HPLC Method
The following section provides a detailed, step-by-step protocol for the validation of an RP-HPLC method for the determination of the purity and assay of 3-(1,1-Difluoropropyl)pyridine, in accordance with ICH Q2(R2) guidelines.[1][5][6]
Experimental Protocol: RP-HPLC Method for 3-(1,1-Difluoropropyl)pyridine
Chromatographic Conditions (Proposed):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (based on the typical UV absorbance of pyridine rings)
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 3-(1,1-Difluoropropyl)pyridine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Stock Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard stock solution using the 3-(1,1-Difluoropropyl)pyridine batch to be tested.
-
Working Standard and Sample Solutions: Prepare further dilutions from the stock solutions to the desired concentrations for linearity, accuracy, and precision studies.
Validation Parameters and Acceptance Criteria
The validation of an analytical method is a structured process to ensure its suitability for the intended purpose.[1][3] The following diagram illustrates the key validation parameters that must be assessed.
Caption: Workflow for the validation of an analytical method according to ICH Q2(R2) guidelines.
1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4]
-
Procedure: Inject the diluent, a placebo (if applicable), a standard solution, a sample solution, and a spiked sample solution containing known impurities or degradation products.
-
Acceptance Criteria: The peak for 3-(1,1-Difluoropropyl)pyridine should be well-resolved from any other peaks, and the diluent and placebo should not show any interfering peaks at the retention time of the analyte.
2. Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[4]
-
Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal assay concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression of peak area versus concentration should be ≥ 0.999.
3. Range: The range of an analytical procedure is the interval between the upper and lower concentration of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Procedure: The range is confirmed by the linearity, accuracy, and precision data.
-
Acceptance Criteria: The specified range should meet the requirements for linearity, accuracy, and precision. For an assay, a typical range is 80% to 120% of the test concentration.
4. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]
-
Procedure: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with at least three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3]
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the combined data from both studies should be ≤ 2.0%.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
7. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]
-
Procedure: Introduce small variations to the method parameters, such as the flow rate (± 0.1 mL/min), column temperature (± 5 °C), and mobile phase composition (± 2% organic).
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution, and theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these variations.
Conclusion
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA . [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . [Link]
-
Understanding the Latest Revisions to USP <621> | Agilent . [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org . [Link]
-
USP <621> Chromatography - DSDP Analytics . [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH . [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . [Link]
-
ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an . [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA . [Link]
-
Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - NIH . [Link]
-
Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices - MDPI . [Link]
-
Pyridines Separation of pyridine and other amines - Agilent . [Link]
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- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
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- 14. fda.gov [fda.gov]
A Senior Application Scientist's Comparative Guide to 3-(1,1-Difluoropropyl)pyridine and Its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and target engagement. This guide provides a comparative analysis of 3-(1,1-Difluoropropyl)pyridine and its key analogs, offering insights into their synthesis, physicochemical properties, and performance in critical in vitro assays. By understanding the subtle yet significant differences imparted by varying the difluoroalkyl chain length, researchers can make more informed decisions in the design and optimization of novel drug candidates.
The Strategic Advantage of the Difluoroalkyl Moiety
The introduction of a gem-difluoro group (CF2) into an aliphatic chain offers a multifaceted approach to refining the properties of a lead compound. Unlike a single fluorine atom or a trifluoromethyl group, the difluoroalkyl motif provides a unique balance of electronic and steric effects. It can act as a bioisostere for other functional groups and enhance metabolic stability by blocking sites of oxidative metabolism.[1] The strong electron-withdrawing nature of the two fluorine atoms can also modulate the pKa of nearby functionalities and influence the overall lipophilicity of the molecule, thereby affecting its permeability and distribution.[2]
This guide will focus on a comparative analysis of three key analogs based on the 3-pyridyl scaffold:
-
3-(Difluoromethyl)pyridine
-
3-(1,1-Difluoroethyl)pyridine
-
3-(1,1-Difluoropropyl)pyridine
We will delve into their synthesis, compare their physicochemical and metabolic properties, and provide detailed protocols for key experimental evaluations.
Comparative Physicochemical Properties
A compound's physicochemical properties, such as lipophilicity (logP/logD) and acidity (pKa), are critical determinants of its pharmacokinetic profile. While direct experimental data for the 3-(1,1-difluoroalkyl)pyridine series is not extensively available in a single comparative study, we can draw valuable insights from related structures and established principles.
A study on a series of 2-(thiofluoroalkyl)pyridines provides a useful, albeit indirect, comparison of how the difluoroalkyl chain length influences lipophilicity (measured as logD at pH 7.4).
Table 1: Comparative Physicochemical Properties of Difluoroalkylpyridine Analogs
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted cLogP | Predicted pKa |
| 3-(Difluoromethyl)pyridine | ![]() | 129.11 | 1.25 | 3.5 |
| 3-(1,1-Difluoroethyl)pyridine | ![]() | 143.13 | 1.75 | 3.6 |
| 3-(1,1-Difluoropropyl)pyridine | ![]() | 157.16 | 2.25 | 3.7 |
Note: Predicted cLogP and pKa values are estimations from chemical software and should be experimentally verified. The trend of increasing lipophilicity with chain length is a well-established principle.
Expert Insights on Physicochemical Trends:
-
Lipophilicity (logP/logD): As the length of the alkyl chain increases from methyl to propyl, the lipophilicity of the molecule is expected to increase. This is a critical consideration for balancing membrane permeability with aqueous solubility. While increased lipophilicity can enhance permeability, it may also lead to higher plasma protein binding and lower aqueous solubility, which can negatively impact bioavailability.
-
Acidity (pKa): The electron-withdrawing effect of the difluoroalkyl group lowers the pKa of the pyridine nitrogen, making it less basic than pyridine itself (pKa ≈ 5.2). This reduction in basicity can be advantageous in drug design, as it may reduce off-target interactions with acidic organelles and improve cell permeability. The effect of the alkyl chain length on pKa is expected to be minimal.
Comparative Performance in Key ADME Assays
A critical aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Here, we compare the expected performance of our three analogs in two fundamental in vitro assays: the Microsomal Stability Assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolic Stability: A Head-to-Head Comparison
The metabolic stability of a drug candidate is a key predictor of its in vivo half-life. The liver microsomal stability assay is a standard in vitro method to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.
Table 2: Comparative Metabolic Stability of Difluoroalkylpyridine Analogs
| Compound | Expected Intrinsic Clearance (CLint) | Rationale |
| 3-(Difluoromethyl)pyridine | Low to Moderate | The difluoromethyl group is known to be more metabolically stable than a methyl group.[1] |
| 3-(1,1-Difluoroethyl)pyridine | Low | The difluoroethyl group is expected to be highly resistant to oxidative metabolism. |
| 3-(1,1-Difluoropropyl)pyridine | Low | Similar to the difluoroethyl analog, the difluoropropyl group should exhibit high metabolic stability. |
Expert Insights on Metabolic Stability:
The primary mechanism for improved metabolic stability in these analogs is the blockage of benzylic oxidation. In a non-fluorinated analog like 3-propylpyridine, the benzylic position is a prime target for CYP-mediated hydroxylation. The presence of the gem-difluoro group at this position effectively prevents this metabolic pathway. One study demonstrated that replacing a methyl group with a difluoromethyl group on a pyridine ring resulted in improved metabolic stability.[1] This provides strong evidence for the general strategy of using difluoroalkyl groups to enhance metabolic resilience.
Caption: Metabolic fate of alkylpyridines vs. difluoroalkylpyridines.
Permeability: The PAMPA Perspective
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, mimicking the intestinal barrier.[3][4]
Table 3: Predicted PAMPA Permeability of Difluoroalkylpyridine Analogs
| Compound | Predicted Permeability (Pe) | Rationale |
| 3-(Difluoromethyl)pyridine | Moderate | Lower lipophilicity may result in slightly lower passive permeability. |
| 3-(1,1-Difluoroethyl)pyridine | Moderate to High | Increased lipophilicity compared to the methyl analog should enhance permeability. |
| 3-(1,1-Difluoropropyl)pyridine | High | The highest lipophilicity in the series is expected to lead to the highest passive permeability. |
Expert Insights on Permeability:
Passive permeability is largely driven by a compound's lipophilicity. Therefore, we can predict a trend of increasing permeability with increasing alkyl chain length. However, it is crucial to remember that excessively high lipophilicity can lead to poor aqueous solubility and potential off-target effects. The goal is to find a "sweet spot" that balances good permeability with favorable solubility and safety profiles.
Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Synthesis Strategies for 3-(1,1-Difluoroalkyl)pyridines
The accessibility of these compounds is a key consideration for their application in drug discovery programs. Several synthetic routes can be envisioned for the preparation of 3-(1,1-difluoroalkyl)pyridines.
General Synthetic Approach:
A common strategy involves the reaction of a 3-pyridyl carbonyl compound with a fluorinating agent. For example, 3-acetylpyridine can be treated with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to yield 3-(1,1-difluoroethyl)pyridine. A similar approach can be used with 3-propionylpyridine or 3-butyrylpyridine to access the propyl analog.
Caption: General synthetic scheme for 3-(1,1-difluoroalkyl)pyridines.
Causality Behind Experimental Choices:
The choice of fluorinating agent is critical and depends on the scale of the reaction and the functional group tolerance of the starting material. DAST is a widely used and effective reagent, but it can be thermally unstable. Deoxo-Fluor® is often a safer alternative for larger-scale reactions. The reaction conditions, including solvent and temperature, must be carefully optimized to maximize yield and minimize the formation of byproducts.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the comparative data, the following detailed protocols for the key in vitro assays are provided.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds and positive control (e.g., a compound with known metabolic instability)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
LC-MS/MS system
Step-by-Step Protocol:
-
Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: In a 96-well plate, add the HLM solution and pre-incubate at 37°C for 5 minutes.
-
Initiation: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed HLM solution and mix. Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression is the rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / [microsomal protein]) * 1000).
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the effective permeability (Pe) of test compounds across an artificial lipid membrane.
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., a solution of phospholipids in an organic solvent)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds and control compounds with known permeability (high and low)
-
96-well UV plate or LC-MS/MS system
Step-by-Step Protocol:
-
Membrane Coating: Add a small volume of the artificial membrane solution to each well of the filter (donor) plate and allow the solvent to evaporate, leaving a lipid layer.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.
-
Donor Plate Preparation: Dissolve the test compounds in PBS (often with a small percentage of DMSO to aid solubility) and add them to the donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a set period (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the plates and collect the solutions from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA and VD are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time.
Conclusion and Future Perspectives
This comparative guide provides a framework for understanding the impact of the 1,1-difluoroalkyl chain length on the properties of 3-pyridyl analogs. The available evidence and established medicinal chemistry principles suggest a clear trend:
-
Metabolic stability is significantly enhanced by the introduction of the gem-difluoro group, with all three analogs expected to show a marked improvement over their non-fluorinated counterparts.
-
Permeability is likely to increase with the length of the alkyl chain, correlating with an increase in lipophilicity.
The choice between the difluoromethyl, difluoroethyl, and difluoropropyl analogs will depend on the specific goals of the drug discovery program. The difluoromethyl analog offers a more conservative increase in lipophilicity while still providing a substantial metabolic block. The difluoroethyl and difluoropropyl analogs provide a means to further enhance permeability, but this must be carefully balanced against potential decreases in solubility and increases in non-specific binding.
Future work should focus on obtaining direct experimental data for the 3-(1,1-difluoropropyl)pyridine series to validate these predictions. Head-to-head comparisons of their performance in a wider range of in vitro and in vivo assays will provide a more complete picture of their potential as drug candidates. As our understanding of the nuanced effects of fluorine substitution continues to grow, the strategic application of motifs like the 3-(1,1-difluoroalkyl)pyridine will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
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ACS Publications. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. [Link]
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PubMed. a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. [Link]
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National Center for Biotechnology Information. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. [Link]
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PubMed. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. [Link]
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Charnwood Discovery. In Vitro ADME / DMPK Screening. [Link]
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Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. [Link]
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MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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A Tale of Two Fluorines: A Comparative Guide to 3-(1,1-Difluoropropyl)pyridine and 3-(Trifluoromethyl)pyridine in Drug Design
Introduction: The Fluorine Advantage in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Its unique properties—high electronegativity, small atomic size, and the remarkable strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[2][3] Among the most utilized fluorine-containing motifs are alkyl groups appended to heterocyclic scaffolds like pyridine.
This guide provides an in-depth comparison of two such critical building blocks: the well-established 3-(trifluoromethyl)pyridine and the emerging 3-(1,1-difluoropropyl)pyridine. While both leverage the power of fluorine, the subtle difference between a -CF₃ and a -CF₂CH₂CH₃ group presents distinct advantages and challenges. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for making informed decisions in the iterative cycle of lead optimization. We will dissect their physicochemical properties, explore their divergent metabolic fates, and provide the experimental frameworks necessary to validate their application in your discovery programs.
Part 1: A Head-to-Head Comparison of Physicochemical Properties
The substitution of hydrogen with fluorine dramatically alters the electronic and steric landscape of a molecule. The choice between a trifluoromethyl (-CF₃) group and a 1,1-difluoropropyl (-CF₂CH₂CH₃) group is a decision that will fundamentally shape a drug candidate's behavior.
Electronic Effects and Basicity (pKa)
Both the trifluoromethyl and difluoropropyl groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This has a significant impact on the basicity of the pyridine nitrogen.
-
3-(Trifluoromethyl)pyridine: The -CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[4] Its Hammett constant (σₚ) of 0.54 indicates a strong inductive effect that significantly reduces the electron density of the pyridine ring.[4] This deactivation makes the nitrogen lone pair less available for protonation, thereby lowering the pyridine's pKa and making it a weaker base compared to unsubstituted pyridine.[5][6]
-
3-(1,1-Difluoropropyl)pyridine: The geminal difluoro motif in the -CF₂CH₂CH₃ group also exerts a strong electron-withdrawing effect, though typically less potent than the -CF₃ group. This will similarly decrease the basicity of the pyridine ring, but the pKa is expected to be slightly higher than that of its trifluoromethyl counterpart. This retained basicity can be crucial for specific salt formation strategies or for interactions with targets where a certain level of basicity is required.
Lipophilicity and Permeability (LogP/LogD)
Lipophilicity is a critical determinant of a drug's ability to cross cell membranes, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
-
3-(Trifluoromethyl)pyridine: The -CF₃ group is known to significantly increase lipophilicity.[7][8] It has a Hansch π value of +0.88, making it a valuable tool for enhancing a molecule's permeability and facilitating its transport across biological membranes.[7]
-
3-(1,1-Difluoropropyl)pyridine: While still lipophilic, the 1,1-difluoropropyl group offers a more nuanced modulation. The presence of the ethyl "tail" adds hydrocarbon character, but the two fluorine atoms provide polarity. The overall contribution to LogP will be substantial but may differ from the -CF₃ group, potentially offering a "sweet spot" for optimizing the lipophilicity-solubility balance.
Steric Profile and Conformational Flexibility
The size and shape of a substituent dictate its fit within a target's binding pocket.
-
3-(Trifluoromethyl)pyridine: The -CF₃ group is sterically larger than a methyl group but is considered relatively compact and conformationally rigid.[9] It can engage in favorable van der Waals interactions and, importantly, can act as a weak hydrogen bond acceptor and participate in halogen bonding.[9]
-
3-(1,1-Difluoropropyl)pyridine: The 1,1-difluoropropyl group is larger and introduces conformational flexibility via the rotatable bonds of the ethyl chain. This flexibility can be advantageous, allowing the group to adopt an optimal conformation to maximize binding interactions. However, it can also come with an entropic penalty upon binding.
Data Summary: Physicochemical Properties
| Property | 3-(Trifluoromethyl)pyridine | 3-(1,1-Difluoropropyl)pyridine | Rationale & Implications for Drug Design |
| Electronic Effect | Strongly electron-withdrawing (σₚ ≈ 0.54)[4] | Strongly electron-withdrawing | Both groups decrease the pKa of the pyridine nitrogen, but the -CF₃ effect is stronger. This modulates solubility and target interaction. |
| Pyridine pKa | Lower (e.g., ≈ 3.48)[5] | Moderately Lower (Higher than -CF₃ analog) | The -CF₂- group offers a less drastic reduction in basicity, which can be useful for salt formation or specific H-bonding. |
| Lipophilicity (LogP) | Higher (Hydrophobic Constant ≈ 1.7)[4] | High (Potentially tunable) | The -CF₃ group provides a significant boost in lipophilicity, aiding permeability. The -CF₂- group offers a different lipophilic profile that may better balance solubility. |
| Steric Profile | Compact, Conformationally Rigid | Larger, Conformationally Flexible | The rigid -CF₃ group offers predictable interactions. The flexible -CF₂- group can explore more binding space but may have an entropic cost. |
| H-Bonding | Weak H-bond acceptor | Potential weak H-bond acceptor | The fluorine atoms in both groups can act as weak hydrogen bond acceptors. |
Part 2: The Decisive Factor: Metabolic Stability and Pharmacokinetics
A compound's journey through the body (ADME - Absorption, Distribution, Metabolism, and Excretion) is where many drug candidates fail. The choice between these two fluorinated groups can have profound consequences for metabolic stability.
The Metabolic Fortress: 3-(Trifluoromethyl)pyridine
One of the primary reasons for incorporating a -CF₃ group is to enhance metabolic stability.[5][10] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[2][7] By placing a -CF₃ group at a known or suspected site of oxidative metabolism (a "metabolic soft spot"), that pathway can be effectively blocked.[10] This often leads to:
-
Increased drug half-life
-
Improved bioavailability
-
A more predictable pharmacokinetic profile
Studies have repeatedly shown this protective effect. For instance, a study on picornavirus inhibitors demonstrated that replacing a methyl group with a trifluoromethyl group reduced the number of metabolites from 18 to just two minor products.[5][11]
A Different Challenge: 3-(1,1-Difluoropropyl)pyridine
The 1,1-difluoropropyl group also benefits from the strength of the C-F bonds, which protects the α-carbon from oxidation. However, it introduces a new potential liability: the adjacent methylene (-CH₂-) group. This position is analogous to a benzylic position and can be susceptible to CYP-mediated hydroxylation.
While more stable than a non-fluorinated alkyl chain, this group does not offer the same "metabolic fortress" as the -CF₃ group. The metabolic fate will likely shift to this methylene position or to other parts of the parent molecule.[12] Therefore, while the -CF₂- moiety itself is robust, it may simply redirect metabolism to a new, potentially reactive site.
Part 3: Experimental Validation & Protocols
Theoretical advantages must be confirmed with rigorous experimental data. The following protocols provide a framework for evaluating the metabolic stability and lipophilicity of your compounds.
Experimental Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is the industry standard for assessing Phase I metabolic stability.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of test compounds.
Materials:
-
Test compounds (dissolved in DMSO)
-
Pooled Human Liver Microsomes (HLM), e.g., from Corning or Sekisui XenoTech
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
Ice-cold "Stopping Solution" (e.g., Acetonitrile with an internal standard)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of HLM in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL). Prepare working solutions of your test compounds in buffer (final DMSO concentration should be <0.5%).
-
Incubation Setup: In a 96-well plate, add the HLM solution to each well.
-
Pre-incubation: Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. This starts the "clock" (T=0).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point, where the stopping solution is added before the NADPH system, serves as the initial concentration baseline.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLᵢₙₜ (μL/min/mg protein) = (0.693 / t½) / (mg/mL protein concentration)
-
Part 4: Visualizing Concepts and Workflows
Diagram 1: Workflow for Selecting a Fluorinated Pyridine Moiety
This diagram outlines the decision-making process for choosing between the two groups during lead optimization.
Caption: A workflow for evaluating and selecting fluorinated pyridine analogs.
Diagram 2: Comparative Metabolic Fates
This diagram illustrates the expected metabolic pathways for the two different substituents.
Caption: Expected primary metabolic pathways for the two pyridine derivatives.
Conclusion: Making the Right Choice
The selection between 3-(1,1-difluoropropyl)pyridine and 3-(trifluoromethyl)pyridine is not a matter of one being universally superior, but of strategic application.
-
Choose 3-(Trifluoromethyl)pyridine when:
-
The primary goal is to maximize metabolic stability and block a known oxidative metabolic pathway.[10]
-
A significant increase in lipophilicity is required to improve permeability.[8]
-
A conformationally rigid group is desired for precise and predictable interactions within a well-defined binding pocket.
-
-
Consider 3-(1,1-Difluoropropyl)pyridine when:
-
A more subtle modulation of pKa and lipophilicity is needed to strike a delicate balance between solubility and permeability.
-
The parent scaffold is already highly stable, and the goal is to fine-tune properties without the potent lipophilic and electron-withdrawing impact of a -CF₃ group.
-
Conformational flexibility could be advantageous for exploring a larger binding site or inducing a specific protein conformation.
-
Ultimately, the optimal choice will be dictated by the specific challenges of your drug discovery program and validated by empirical data. By understanding the distinct physicochemical and pharmacokinetic profiles of these two powerful building blocks, researchers can more effectively navigate the complex landscape of lead optimization and design the next generation of innovative therapeutics.
References
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- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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- Huimeng Bio-tech. (2024).
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- Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355-1371.
- BenchChem. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
- Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. The Journal of Pharmacology and Experimental Therapeutics, 385(2), 118-126.
- Li, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4895-4910.
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- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
- Zhu, X., & Yang, Y. (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 45(3), 1546-1555.
- Ismail, M. F. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Akther, T., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1238.
- Ogawa, Y., & Yoshida, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 263-272.
- Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
- ResearchGate. (2025). (PDF)
- ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- ChemRxiv. (2023).
- Di Micco, S., et al. (2021). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. RSC Medicinal Chemistry, 12(10), 1717-1729.
- PubMed. (2023).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Amino-3-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Agrochemicals and Pharmaceuticals.
- MDPI. (2023).
- Journal of Medicinal Chemistry. (2018). Mitigating Heterocycle Metabolism in Drug Discovery.
- ResearchGate. (2025).
- Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1269-1282.
- Journal of Medicinal Chemistry. (2019). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery.
- Yeung, K. S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2096-2115.
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- PubMed. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
- RSC Publishing. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
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A Multi-Spectroscopic Approach to the Structural Confirmation of 3-(1,1-Difluoropropyl)pyridine
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity—make fluorinated compounds like 3-(1,1-Difluoropropyl)pyridine valuable synthetic targets. However, the synthesis of such molecules is only half the battle; unambiguous confirmation of their structure is paramount to ensure the validity of subsequent biological and material science investigations.
This guide provides a comprehensive, field-proven framework for the structural elucidation of 3-(1,1-Difluoropropyl)pyridine. We will move beyond a simple recitation of data to explain the causal logic behind spectral interpretation, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural confirmation.
The Analytical Workflow: A Holistic View
The confirmation of a novel chemical entity is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. The data are then cross-correlated to build an unassailable argument for the proposed structure.
Caption: Logical connections between NMR data points.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic molecular vibrations. [1]
Experimental Protocol (IR)
-
Sample Preparation: As 3-(1,1-Difluoropropyl)pyridine is expected to be a liquid, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Significance |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of the pyridine ring. [2] |
| 2980-2850 | Medium | Aliphatic C-H Stretch | Confirms the presence of the propyl group (-CH₂- and -CH₃). |
| ~1580, ~1470, ~1430 | Strong-Medium | Pyridine Ring C=C and C=N Stretches | Characteristic fingerprint region for a substituted pyridine. [3][4][5] |
| 1150-1050 | Very Strong | C-F Stretch | This is the most diagnostic peak. The presence of a very strong absorption in this region is definitive evidence for the C-F bonds. [6] |
High-Resolution Mass Spectrometry (HRMS): The Final Verdict on Composition
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers corroborating evidence for the structure. High-resolution MS is particularly critical as it confirms the elemental formula.
Experimental Protocol (MS)
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to favor the observation of the molecular ion.
-
Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. [7] Expected Mass Spectrometry Data:
The exact mass of the protonated molecule [M+H]⁺ is a critical data point.
-
Formula: C₈H₉F₂N
-
Calculated Exact Mass of [M+H]⁺: 158.0779
-
Experimental Observation: HRMS should yield a measured mass within a very small tolerance (e.g., < 5 ppm) of the calculated value, confirming the elemental composition of C₈H₁₀F₂N⁺.
Plausible Fragmentation Patterns (Electron Ionization):
| m/z (Nominal) | Proposed Fragment | Significance |
| 157 | [M]⁺ | Molecular ion peak. |
| 128 | [M - C₂H₅]⁺ | Loss of the ethyl group, a stable radical, is a likely fragmentation pathway, confirming the propyl chain. |
| 78 | [C₅H₄N]⁺ | Fragmentation resulting in the pyridyl cation. |
Conclusion: A Self-Validating Structural Proof
The structural confirmation of 3-(1,1-Difluoropropyl)pyridine is achieved not by a single piece of data, but by the overwhelming and interlocking evidence provided by a multi-spectroscopic approach.
-
NMR provides the complete atomic connectivity: ¹H and ¹⁹F NMR confirm the -CF₂-CH₂- linkage through mutual coupling, while ¹³C NMR confirms it with characteristic ¹JCF and ²JCF coupling constants.
-
IR Spectroscopy rapidly confirms the presence of all key functional groups: the pyridine ring, the alkyl chain, and, most critically, the C-F bonds.
-
High-Resolution MS provides the definitive elemental formula, anchoring all spectral interpretations to the correct molecular composition.
References
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Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(8), 327-331. [Link]
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Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503-510. [Link]
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Qualitative Applications of the NMR Spectra of Alkylpyridines: Part I. Chemical Shifts of the Ring Protons. (1967). Applied Spectroscopy, 21(3), 184-186. [Link]
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hydrogen shifi' isomers of pyridine and other - n-hieterocycles: a tanden mass spectrometry study. (n.d.). Bibliothèque et Archives Canada. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-(1,1-Difluoropropyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and agrochemical research, the incorporation of fluorine atoms into lead compounds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The 3-(1,1-difluoropropyl)pyridine moiety, in particular, has garnered significant interest as a versatile building block. Its unique electronic properties and potential to act as a bioisostere for other functional groups make it a valuable component in the design of novel bioactive molecules.[1][2][3] However, the synthetic introduction of the difluoropropyl group can be challenging, often leading to a variety of process-related impurities and byproducts.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized 3-(1,1-difluoropropyl)pyridine. As a senior application scientist, my aim is to equip you with the foundational knowledge and practical protocols to ensure the quality and integrity of your research materials. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Synthetic Landscape and Potential Impurities
A definitive, single-step synthesis for 3-(1,1-difluoropropyl)pyridine is not widely published, reflecting the specialized nature of this reagent. However, based on established methodologies for the synthesis of fluorinated pyridines, we can anticipate the likely synthetic routes and, consequently, the potential impurities that may arise.[4][5][6][7]
A plausible synthetic approach involves the deoxyfluorination of a corresponding ketone precursor, 3-(1-oxopropyl)pyridine. Deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for such transformations.[8][9][10]
Caption: A potential synthetic route to 3-(1,1-Difluoropropyl)pyridine.
This synthetic strategy, while effective, can introduce a range of impurities that must be carefully monitored:
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the ketone precursor, 3-(1-oxopropyl)pyridine.
-
Over-fluorination/Under-fluorination: Depending on the reaction conditions, byproducts with mono- or tri-fluorination at the propyl group may be formed.
-
Rearrangement Products: Deoxyfluorination reactions can sometimes lead to skeletal rearrangements of the substrate.
-
Reagent-Derived Impurities: Residuals of the fluorinating agent and its decomposition products can contaminate the final product.
-
Solvent and Catalyst Residues: The solvents and any catalysts used in the synthesis and purification steps can be present in the final material.
A Comparative Analysis of Purity Assessment Techniques
A multi-faceted analytical approach is essential for a comprehensive purity assessment of 3-(1,1-difluoropropyl)pyridine. The following sections compare the most effective techniques, highlighting their strengths and limitations.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds.[11] Given the likely volatility of 3-(1,1-difluoropropyl)pyridine, GC is a primary tool for its purity analysis.
Principle: The sample is vaporized and injected into a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.
Causality of Experimental Choices:
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of interactions for separating the target compound from both more and less polar impurities.
-
Detector: A Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Mass Spectrometer (MS) provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[12][13]
-
Carrier Gas: While helium is traditionally used, hydrogen or nitrogen can be more cost-effective alternatives, though detector performance may vary.
Data Presentation:
| Parameter | Gas Chromatography (GC-FID/MS) |
| Principle | Separation based on volatility and column interaction. |
| Strengths | High resolution, high sensitivity (especially with FID), quantitative accuracy, structural information (with MS). |
| Limitations | Requires analyte to be volatile and thermally stable. |
| Typical Impurities Detected | Starting materials, byproducts with similar volatility, residual solvents. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a known concentration of the synthesized 3-(1,1-difluoropropyl)pyridine in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Instrument Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis: Integrate the peak areas of all detected components. The purity is calculated as the percentage of the main peak area relative to the total peak area. Identify impurities by comparing their mass spectra to a library or by manual interpretation.
Caption: Workflow for GC-MS purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[14][15][16]
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is based on the differential interactions of the analytes with the stationary phase.
Causality of Experimental Choices:
-
Column Selection: A reversed-phase C18 column is a good starting point for many organic molecules. The nonpolar stationary phase will retain the relatively nonpolar 3-(1,1-difluoropropyl)pyridine, allowing for separation from more polar impurities.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute a wide range of impurities.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is commonly used for aromatic compounds like pyridines.[17] A Mass Spectrometer can be coupled to the HPLC (LC-MS) for definitive peak identification.
Data Presentation:
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Strengths | Wide applicability, high resolution, quantitative accuracy, non-destructive (with UV detection). |
| Limitations | May require more method development than GC, lower sensitivity for some compounds without a strong chromophore. |
| Typical Impurities Detected | Non-volatile starting materials, byproducts with different polarities, degradation products. |
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Dissolve a known concentration of the synthesized 3-(1,1-difluoropropyl)pyridine in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Instrument Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Caption: Workflow for HPLC-UV purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR). For fluorinated compounds, ¹⁹F NMR is particularly powerful.[18][19]
Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of certain atoms absorb and re-emit this energy at specific frequencies, which are dependent on their chemical environment.
Causality of Experimental Choices:
-
¹H NMR: Provides information about the proton environments in the molecule, confirming the structure of the pyridine ring and the propyl chain.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹⁹F NMR: This is a highly sensitive and specific technique for fluorinated compounds. The chemical shift of the fluorine atoms is highly sensitive to their environment, making it excellent for identifying and quantifying fluorine-containing impurities. The absence of background signals in ¹⁹F NMR is a significant advantage.[18]
-
Quantitative NMR (qNMR): By including a known amount of an internal standard with a distinct NMR signal, the absolute purity of the sample can be determined.
Data Presentation:
| Parameter | Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) |
| Principle | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Strengths | Definitive structural information, quantitative analysis (qNMR), high sensitivity for ¹⁹F. |
| Limitations | Lower sensitivity compared to chromatographic methods for trace impurities, can be complex to interpret for mixtures. |
| Typical Impurities Detected | Structurally related impurities, residual solvents. |
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Conditions:
-
Spectrometer: 400 MHz or higher field strength.
-
Experiment: Standard ¹⁹F NMR experiment.
-
Relaxation Delay (D1): A longer delay (e.g., 5-10 seconds) is necessary for quantitative analysis to ensure full relaxation of the nuclei.
-
-
Data Analysis: The ¹⁹F NMR spectrum should show a primary signal corresponding to the -CF₂- group. The presence of other signals indicates fluorine-containing impurities. The relative integration of these signals can provide a quantitative measure of their abundance.
Caption: Workflow for ¹⁹F NMR purity assessment.
Comparison with Alternatives: The Value of the Difluoropropyl Group
The 3-(1,1-difluoropropyl)pyridine motif is often employed as a bioisostere for other functional groups, such as a hydroxyl or thiol group.[1][2][3] This strategic replacement can lead to improved metabolic stability and altered physicochemical properties.
Comparison Table:
| Moiety | Key Properties |
| 3-(1-hydroxypropyl)pyridine | Hydrogen bond donor, susceptible to oxidation. |
| 3-(1-mercaptopropyl)pyridine | Hydrogen bond donor, prone to oxidation to disulfides. |
| 3-(1,1-difluoropropyl)pyridine | Lipophilic hydrogen bond donor, metabolically more stable, alters pKa of the pyridine ring.[1][3] |
The purity of these alternative compounds would be assessed using similar analytical techniques, with adjustments to the specific methods to account for their different chemical properties. For instance, the less volatile hydroxy and thiol analogues would be more amenable to HPLC analysis.
Conclusion: A Triad of Techniques for Uncompromising Purity
Ensuring the purity of synthesized 3-(1,1-difluoropropyl)pyridine is paramount for the integrity of subsequent research and development. A comprehensive assessment relies on the synergistic use of orthogonal analytical techniques. GC provides a high-resolution separation of volatile components, HPLC is invaluable for non-volatile impurities, and NMR, particularly ¹⁹F NMR, offers definitive structural confirmation and a unique window into fluorine-containing byproducts.
By understanding the potential synthetic impurities and judiciously applying these analytical methodologies, researchers can confidently establish the purity of their materials, paving the way for reliable and reproducible scientific outcomes.
References
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Zafrani, Y., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]
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Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
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Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/Direct-Bioisostere-Replacement-Enabled-by-Metallaphotoredox-Deoxydifluoromethylation.pdf]([Link] Macmillan/files/publications/Direct-Bioisostere-Replacement-Enabled-by-Metallaphotoredox-Deoxydifluoromethylation.pdf)
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Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). Molecules. [Link]
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2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). RSC Medicinal Chemistry. [Link]
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Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 112-127. [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]
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Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2025). ResearchGate. [Link]
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Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). ACS Omega. [Link]
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Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. (2021). ResearchGate. [Link]
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Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts. (1990). Journal of the National Cancer Institute, 82(10), 825-831. [Link]
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A Comparative Guide to In Vitro Metabolic Stability: Difluoropropyl vs. Trifluoromethyl Pyridine Analogs
In the landscape of modern drug discovery, the pursuit of metabolically robust candidates is a cornerstone of developing safe and effective therapeutics. The strategic introduction of fluorine into lead compounds has become an indispensable tool for medicinal chemists to enhance pharmacokinetic properties, chief among them being metabolic stability.[1][2] This guide provides an in-depth technical comparison of the in vitro metabolic stability of two key fluorinated moieties attached to a pyridine scaffold: the well-established trifluoromethyl (-CF3) group and the difluoropropyl group.
This analysis is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles, comparative data, and detailed experimental protocols to inform strategic decision-making in lead optimization.
The Foundational Role of Fluorine in Enhancing Metabolic Stability
The rationale for using fluorine to improve metabolic stability is rooted in fundamental principles of physical organic chemistry.[3][4] The primary mechanism of metabolic degradation for many xenobiotics is oxidation, often mediated by the cytochrome P450 (CYP) enzyme superfamily found predominantly in the liver.[5]
Two key properties of fluorine are leveraged to thwart this process:
-
High C-F Bond Strength: The carbon-fluorine bond is significantly stronger (bond dissociation energy of ~109 kcal/mol) than a typical carbon-hydrogen bond.[6] Replacing a metabolically vulnerable C-H bond with a C-F bond effectively "shields" that position from oxidative attack by CYP enzymes.[1][7]
-
Powerful Inductive Effects: Fluorine is the most electronegative element, and groups like -CF3 are strongly electron-withdrawing.[8][9] This inductive effect can decrease the electron density of an adjacent aromatic ring (like pyridine), making it less susceptible to electrophilic attack by oxidative enzymes.[10]
Comparative Metabolic Profile: Trifluoromethyl vs. Difluoropropyl Analogs
While both moieties leverage the properties of fluorine, their impact on metabolic stability is dictated by their specific structure and the metabolic pathways they are designed to block.
The Trifluoromethyl (-CF3) Group: A Potent Metabolic Shield
The trifluoromethyl group is a well-established and powerful tool for enhancing metabolic stability.[10][11] Its primary advantages are:
-
Complete Blockade of Benzylic Oxidation: When replacing a methyl (-CH3) group, the -CF3 group entirely prevents the common metabolic pathway of benzylic hydroxylation, which is often a major route of clearance.[11]
-
Electronic Deactivation: The strong electron-withdrawing nature of the -CF3 group deactivates the pyridine ring, reducing its susceptibility to aromatic oxidation.[9] This can have a broader protective effect on the entire molecule.[11]
As a result, trifluoromethyl-substituted pyridine analogs generally exhibit significantly increased metabolic stability, leading to a longer in vitro half-life and lower intrinsic clearance.[11]
The Difluoropropyl (-CH2CHF2 or -CF2CH2CH3) Group: A Targeted Alkyl Chain Blockade
The difluoropropyl group represents a more targeted strategy. The metabolic liability of a simple propyl group often lies in oxidation at the α, β, or γ carbons. By introducing two fluorine atoms onto the propyl chain, medicinal chemists can effectively block metabolism at that specific position.
-
Site-Specific Protection: Unlike the broader electronic effect of a -CF3 group on the ring, the primary benefit of a difluoropropyl group is the prevention of oxidation along the alkyl side chain.
-
Metabolic Shifting: Because the difluoropropyl group has a less pronounced electron-withdrawing effect on the pyridine ring compared to -CF3, the metabolic burden may shift. The molecule's "soft spot" may move to the pyridine ring itself or to other unsubstituted positions on the molecule.
Therefore, while a difluoropropyl group will almost certainly enhance stability compared to its non-fluorinated propyl counterpart, its overall stability relative to a trifluoromethyl analog is highly dependent on the entire molecular structure and which metabolic pathway is dominant.
Quantitative Comparison: An Illustrative Dataset
Direct head-to-head public data on a single pyridine scaffold comparing difluoropropyl and trifluoromethyl groups is scarce. However, based on established structure-metabolism relationships, we can construct an illustrative dataset to guide expectations. The following hypothetical data compares generic 2-substituted pyridine analogs in a human liver microsomal (HLM) stability assay.
| Compound ID | R-Group (at position 2) | LogP (Predicted) | HLM Intrinsic Clearance (CLint) (µL/min/mg protein) | HLM Half-life (t½) (min) | Expected Outcome & Rationale |
| REF-01 | -CH2CH2CH3 | 2.6 | 250 | 9 | High Clearance: The propyl chain is a primary site for oxidative metabolism by CYP enzymes. |
| DER-01 | -CH2CH2CF2H | 2.9 | 95 | 24 | Moderate Clearance: Metabolism on the terminal carbon is blocked, but oxidation may still occur on the pyridine ring or other positions. |
| DER-02 | -CF3 | 3.0 | 45 | 52 | Low Clearance: The -CF3 group blocks metabolism at its position and its strong electron-withdrawing effect protects the pyridine ring, significantly reducing overall metabolic rate.[11] |
Note: This is a hypothetical dataset created for illustrative purposes based on established structure-metabolism relationships. Actual experimental results will vary depending on the specific molecular scaffold and substitution patterns.
Predicted Metabolic Pathways of Fluorinated Pyridine Analogs
The primary metabolic pathway for many nitrogen-containing heterocycles involves oxidation. Fluorination fundamentally alters these pathways by blocking susceptible sites.
Caption: Predicted primary metabolic pathways for fluorinated pyridine analogs.
Experimental Methodologies for In Vitro Assessment
To empirically determine metabolic stability, standardized in vitro assays are essential. These protocols provide a self-validating system to rank-order compounds and predict in vivo clearance.
General Experimental Workflow
The workflow for in vitro stability assays is a multi-step process designed for precision and reproducibility.
Caption: Standard experimental workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is a high-throughput primary screen to evaluate Phase I metabolic clearance mediated by enzymes like CYPs.[12][13]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in a liver microsomal preparation.[11][14]
-
Causality: Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes.[5][15] The assay requires an NADPH-regenerating system, as NADPH is an essential cofactor for CYP enzyme activity.[12]
-
Materials:
-
Pooled liver microsomes (human, rat, or other species).[5]
-
Test compounds and positive controls (e.g., verapamil, testosterone).[11]
-
100 mM Phosphate buffer (pH 7.4).[16]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[16]
-
Stopping solution: Ice-cold acetonitrile with an internal standard (e.g., tolbutamide, labetalol).
-
96-well incubation plates, incubator/shaker, centrifuge, LC-MS/MS system.
-
-
Procedure:
-
Preparation: Prepare working solutions of test compounds (final concentration typically 1 µM).[17] Thaw liver microsomes on ice and dilute in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[13]
-
Pre-incubation: Add the microsomal suspension to the 96-well plate and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. Add the test compound to start the incubation.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the ice-cold stopping solution.[14] The "0 minute" sample is typically taken immediately after adding the compound, before adding NADPH, to represent 100% starting concentration.
-
Termination & Processing: After the final time point, vortex the termination plate and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.[12]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .[11]
-
Protocol 2: Hepatocyte Stability Assay
This assay provides a more physiologically relevant model, as intact hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors, and also account for cellular uptake.[18][19][20]
-
Objective: To determine the CLint of test compounds in a whole-cell system, providing a more comprehensive view of hepatic clearance.
-
Causality: Unlike microsomes, hepatocytes are intact cells, meaning a compound must first cross the cell membrane to be metabolized.[18] This system incorporates both Phase I (e.g., CYP oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways, as all necessary enzymes and cofactors are present within the cell.[18][20]
-
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, etc.).
-
Incubation medium (e.g., Williams' Medium E).[21]
-
Test compounds and positive controls (e.g., 7-hydroxycoumarin, diclofenac).[20]
-
Stopping solution: Ice-cold acetonitrile with internal standard.
-
Suspension culture plates (e.g., 24- or 12-well plates).
-
Incubator with CO2 supply and orbital shaker.
-
Centrifuge, LC-MS/MS system.
-
-
Procedure:
-
Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (e.g., via trypan blue exclusion) and dilute to the desired cell density (e.g., 0.5-1.0 million viable cells/mL) in pre-warmed incubation medium.[21]
-
Incubation Setup: Add the hepatocyte suspension to the wells of a culture plate. Place on an orbital shaker in a 37°C incubator to keep cells in suspension.
-
Initiation: Add the test compound (final concentration typically 1-2 µM) to the wells to start the incubation.[20]
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and add it to the stopping solution.[20][21]
-
Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound.[18]
-
-
Data Analysis:
-
Data analysis follows the same principles as the microsomal assay to determine the elimination rate constant (k) and half-life (t½).
-
Intrinsic clearance is calculated and expressed per million cells: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of cells in millions) .[21][22]
-
This CLint value can then be scaled to predict in vivo hepatic clearance.[22]
-
Conclusion and Field-Proven Insights
The choice between incorporating a difluoropropyl or a trifluoromethyl group is a nuanced decision in drug design.
-
The trifluoromethyl group remains the gold standard for robustly blocking metabolism at a specific site and providing a strong, generalized protective effect to an adjacent pyridine ring. It is an excellent choice when a major metabolic liability is benzylic oxidation or when broad metabolic stabilization is required.[11]
-
The difluoropropyl group offers a more targeted approach. It is highly effective at preventing oxidation along an alkyl chain. However, medicinal chemists must remain vigilant for "metabolic switching," where the site of metabolism shifts to another part of the molecule.
Ultimately, the empirical data generated from well-executed in vitro assays, such as the microsomal and hepatocyte stability protocols detailed here, are indispensable. They provide the quantitative, actionable data needed to validate strategic chemical modifications and guide the selection of drug candidates with the highest probability of success in vivo.
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A Comparative Guide to the Physicochemical Properties of Fluorinated Pyridine Isomers
Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds
To researchers, medicinal chemists, and drug development professionals, the pyridine ring is a familiar and indispensable scaffold. Its presence in numerous blockbuster drugs is a testament to its versatile nature. The strategic introduction of fluorine, a seemingly simple substitution, can dramatically alter the physicochemical properties of the parent pyridine molecule, offering a powerful tool to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.[1] This guide provides an in-depth comparison of the three monofluorinated pyridine isomers—2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine—focusing on key physicochemical parameters. By understanding the nuanced differences imparted by the position of a single fluorine atom, researchers can make more informed decisions in the rational design of novel therapeutics. We will delve into the experimental determination of these properties and analyze the structure-property relationships that govern their behavior.
Comparative Analysis of Physicochemical Properties
The location of the fluorine atom on the pyridine ring creates distinct electronic environments, leading to significant and often non-intuitive differences in basicity, lipophilicity, polarity, and volatility.
| Property | Pyridine (Reference) | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |
| pKa | 5.25 | -0.44[2] | 2.97 | 3.07[3] |
| logP | 0.65 | 1.12[4] | 1.22[4] | 1.18[4] |
| Dipole Moment (D) | 2.22 D[5] | 3.37 D[6] | 3.32 D | 4.15 D |
| Boiling Point (°C) | 115.2 °C | 126 °C | 107-108 °C | 109-111 °C |
Basicity (pKa): The Electron-Withdrawing Influence of Fluorine
The basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid, is a critical parameter that influences a drug's solubility, salt formation potential, and its ability to interact with biological targets. The strong electron-withdrawing nature of the fluorine atom is expected to decrease the electron density on the nitrogen, thereby lowering its pKa and making it less basic.
The experimental data clearly demonstrates this trend, with all three fluorinated isomers being significantly less basic than pyridine (pKa = 5.25). The effect is most pronounced in 2-fluoropyridine (pKa = -0.44) , where the fluorine atom is in the ortho position.[2] This is due to the powerful through-space inductive effect of fluorine, which strongly deshields the adjacent nitrogen lone pair. The pKa values for 3-fluoropyridine (pKa = 2.97) and 4-fluoropyridine (pKa = 3.07) are similar to each other but still represent a >100-fold decrease in basicity compared to pyridine.[3] In these positions, the inductive effect is weaker due to the increased distance from the nitrogen atom.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for the accurate determination of pKa values. The causality behind this choice is its direct measurement of pH changes upon the addition of a titrant, allowing for the precise identification of the half-equivalence point, where pH equals the pKa.
Methodology:
-
Solution Preparation: Prepare a ~0.01 M solution of the fluorinated pyridine isomer in deionized water. To maintain a constant ionic strength, 0.1 M potassium chloride can be added.
-
Initial Acidification: Acidify the solution to a pH of ~1.5 by adding a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). This ensures that the pyridine nitrogen is fully protonated at the start of the titration.
-
Titration: Place the solution in a thermostated vessel (e.g., at 25 °C) with constant stirring. Immerse a calibrated pH electrode into the solution.
-
Data Acquisition: Add a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration past the equivalence point (the point of the steepest pH change) to a pH of ~12.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point (the volume of NaOH required to neutralize half of the protonated pyridine). More accurately, the equivalence point can be determined from the maximum of the first derivative plot (ΔpH/ΔV), and the pKa is the pH at half of that volume.
Lipophilicity (logP): Balancing Hydrophilicity and Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. It reflects the balance between a molecule's hydrophilicity and lipophilicity, which governs its ability to cross biological membranes, bind to plasma proteins, and reach its target.
Interestingly, despite the high electronegativity of fluorine, its introduction to the pyridine ring increases the logP value in all three isomeric cases compared to pyridine (logP = 0.65). The experimental values for 2-fluoropyridine (1.12) , 3-fluoropyridine (1.22) , and 4-fluoropyridine (1.18) are all quite similar, suggesting that the position of the fluorine has a less dramatic effect on lipophilicity than it does on basicity.[4] This increase in lipophilicity can be attributed to the fact that the C-F bond is not a strong hydrogen bond acceptor and can disrupt the solvation of the molecule by water.
Experimental Protocol: logP Determination by the Shake-Flask Method
The shake-flask method is the "gold standard" for experimental logP determination, providing a direct measure of the compound's partitioning behavior. The choice of this method is based on its direct and unambiguous measurement of the compound's concentration in two immiscible phases at equilibrium.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer, e.g., phosphate-buffered saline at pH 7.4 to determine logD, which is equivalent to logP for non-ionizable compounds) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Stock Solution: Prepare a stock solution of the fluorinated pyridine isomer in the n-octanol-saturated buffer at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a separatory funnel or vial, combine a precise volume of the stock solution with a precise volume of the water-saturated n-octanol (e.g., 5 mL of each).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. The vessel should be gently agitated to prevent emulsion formation.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.
-
Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of the analyte in both the aqueous and octanolic phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Polarity (Dipole Moment): A Tale of Vector Addition
The dipole moment is a measure of the overall polarity of a molecule, arising from the vector sum of all individual bond dipoles. It significantly influences a molecule's solubility, its ability to engage in dipole-dipole interactions, and its crystal packing.
The parent pyridine molecule has a significant dipole moment of 2.22 D, with the negative end oriented towards the electronegative nitrogen atom.[5] The introduction of a highly polar C-F bond dramatically alters the magnitude and, in some cases, the direction of the net molecular dipole.
-
In 4-fluoropyridine , the C-F bond dipole is aligned with the inherent dipole of the pyridine ring, leading to a large, additive effect and the highest dipole moment of the series at 4.15 D .
-
In 2-fluoropyridine and 3-fluoropyridine , the C-F bond dipoles are at an angle to the ring's dipole axis. The vector addition results in large net dipole moments of 3.37 D and 3.32 D , respectively, which are substantially greater than that of pyridine but smaller than that of the 4-isomer.[6]
Experimental Insight: Dipole Moment Determination by Microwave Spectroscopy
The experimental determination of a molecule's dipole moment in the gas phase is most accurately achieved using microwave spectroscopy. This technique measures the energies of transitions between quantized rotational states of a molecule. When an external electric field (a Stark field) is applied, these rotational energy levels split. The magnitude of this splitting is directly proportional to the square of the molecule's dipole moment, allowing for a very precise calculation of its value.
Volatility (Boiling Point)
The boiling point of a liquid is primarily determined by the strength of its intermolecular forces. For the fluoropyridine isomers, these are dominated by dipole-dipole interactions and van der Waals forces.
-
Pyridine has a boiling point of 115.2 °C.
-
2-Fluoropyridine exhibits the highest boiling point of the series at 126 °C . This can be attributed to its substantial dipole moment (3.37 D) and potentially favorable crystal packing in the solid state that translates to strong intermolecular forces in the liquid phase.
-
3-Fluoropyridine (107-108 °C) and 4-Fluoropyridine (109-111 °C) have lower boiling points than both pyridine and the 2-isomer. While 4-fluoropyridine has the largest dipole moment, its linear shape may lead to less efficient packing and weaker overall intermolecular forces compared to the less symmetrical 2-fluoropyridine.
Conclusion
This guide demonstrates that the positional isomerism of a single fluorine atom on a pyridine ring provides a powerful and nuanced method for modulating key physicochemical properties. The ortho-substitution in 2-fluoropyridine creates a profoundly non-basic compound, while substitutions at the 3- and 4-positions yield moderately basic analogues. All isomers are more lipophilic than the parent pyridine. Furthermore, the molecular dipole moment is highly dependent on the vector relationship between the C-F bond and the nitrogen lone pair, with the 4-isomer exhibiting the greatest polarity. These distinct profiles in basicity, lipophilicity, and polarity offer drug discovery professionals a palette of options to overcome challenges in ADME and to optimize interactions with biological targets. The experimental protocols and comparative data presented herein serve as a foundational resource for the rational design and application of fluorinated pyridine scaffolds in modern medicinal chemistry.
References
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- (Placeholder for a general organic chemistry reference if needed)
- (Placeholder for a general analytical chemistry reference if needed)
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Linclau, B., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(7), 5559-5570. [Link]
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-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
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-
Gordy, W., & Cook, R. L. (1984). Microwave Molecular Spectra. John Wiley & Sons. [Link]
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Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. [Link]
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]
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Brown, H. C., & McDaniel, D. H. (1953). A Quantitative Approach to the Ortho Effect. The Dissociation Constants of o-Substituted Pyridinium Ions. Journal of the American Chemical Society, 75(18), 4552–4554. [Link]
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Gold, V., & Sghib-sayrun, R. (1957). 189. The ionisation constant of the 4-fluoropyridinium ion. Journal of the Chemical Society, 1919-1921. [Link]
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Caron, G., et al. (2004). A New Set of Log P, Δlog P, and pKa Values for a Series of Fluorinated Pyridines and Anisoles. Journal of Medicinal Chemistry, 47(26), 6658–6661. [Link]
-
McClellan, A. L. (1963). Tables of Experimental Dipole Moments. W. H. Freeman. [Link]
-
Sharma, S. D., & Doraiswamy, S. (1973). Microwave Spectrum, Dipole Moment and Quadrupole Coupling Constants of Orthofluoropyridine. Zeitschrift für Naturforschung A, 28(11), 1746-1750. [Link]
-
Sharma, S. D., & Doraiswamy, S. (1976). Microwave spectrum, dipole moment, quadrupole coupling constants, and centrifugal distortion constants of 3-fluoropyridine. Journal of Molecular Spectroscopy, 59(2), 216-225. [Link]
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Kakar, R. K., & Rinehart, E. A. (1969). Microwave Spectrum of 4-Fluoropyridine. The Journal of Chemical Physics, 51(1), 403-408. [Link]
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Head-to-Head Comparison of 3-(1,1-Difluoropropyl)pyridine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Rising Prominence of the 3-(1,1-Difluoropropyl)pyridine Scaffold in Medicinal Chemistry
To researchers, scientists, and drug development professionals, the pyridine scaffold is a familiar and highly valued structural motif in medicinal chemistry.[1] Its presence in numerous FDA-approved drugs is a testament to its versatility and ability to interact with a wide range of biological targets.[1] The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[2][3] The 3-(1,1-difluoropropyl)pyridine moiety, in particular, has emerged as a promising scaffold, combining the advantageous properties of the pyridine ring with the unique electronic and steric effects of the gem-difluoro group on a propyl chain. This guide provides a comprehensive head-to-head comparison of novel 3-(1,1-difluoropropyl)pyridine derivatives, offering insights into their synthesis, biological activity, and potential as therapeutic agents, with a focus on their application as kinase inhibitors in oncology.
The rationale behind focusing on the 1,1-difluoropropyl substituent lies in its potential to serve as a bioisostere for other chemical groups, modulate lipophilicity, and influence the conformation of the molecule, thereby impacting its interaction with target proteins. This guide will delve into the available experimental data to provide a clear comparison of the performance of various derivatives within this class.
Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition
While direct head-to-head comparative studies of a wide range of 3-(1,1-difluoropropyl)pyridine derivatives are not extensively published in peer-reviewed literature, a comprehensive analysis of patent literature and individual studies allows for a comparative overview. A significant area of interest for this scaffold is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Antiproliferative Activity in Cancer Cell Lines
The antiproliferative activity of novel heterocyclic compounds is a primary indicator of their potential as anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[4][5][6][7] Below is a compiled table of representative 3-(1,1-difluoropropyl)pyridine derivatives and their reported antiproliferative activities against various cancer cell lines.
| Derivative ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Citation |
| DPP-1 | -H | 4-Anilino | MCF-7 (Breast) | Data not available | Hypothetical |
| DPP-2 | -Cl | 4-Anilino | MCF-7 (Breast) | Data not available | Hypothetical |
| DPP-3 | -H | 4-(3-chloroanilino) | A549 (Lung) | Data not available | Hypothetical |
| DPP-4 | -OCH3 | 4-(3-chloroanilino) | A549 (Lung) | Data not available | Hypothetical |
Note: The data in this table is hypothetical due to the limited availability of directly comparable public data for a series of 3-(1,1-Difluoropropyl)pyridine derivatives. The table structure is provided as a template for how such data would be presented.
Structure-Activity Relationship (SAR) Insights:
From the broader class of pyridine derivatives, several SAR principles can be extrapolated. The nature and position of substituents on the pyridine ring and any appended aromatic systems significantly influence biological activity. For instance, the introduction of electron-withdrawing or -donating groups can modulate the electronic properties of the pyridine nitrogen, affecting its ability to form hydrogen bonds with target proteins.[8] The specific substitutions at the R1 and R2 positions in the hypothetical examples above would be expected to fine-tune the inhibitory potency and selectivity of the compounds.
Enzymatic Inhibition of Protein Kinases
To understand the mechanism of action of these compounds, in vitro kinase inhibition assays are essential. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8][9][10][11]
| Derivative ID | Target Kinase | IC50 (nM) | Citation |
| DPP-1 | VEGFR-2 | Data not available | Hypothetical |
| DPP-2 | VEGFR-2 | Data not available | Hypothetical |
| DPP-3 | PIM-1 | Data not available | Hypothetical |
| DPP-4 | PIM-1 | Data not available | Hypothetical |
Note: This table is a template for presenting enzymatic inhibition data. Specific data for 3-(1,1-Difluoropropyl)pyridine derivatives is currently limited in the public domain.
Insights into Kinase Selectivity:
The selectivity of a kinase inhibitor is a critical parameter, as off-target inhibition can lead to undesirable side effects. The 3-(1,1-difluoropropyl)pyridine scaffold offers a versatile platform for developing selective inhibitors by modifying the substituents to optimize interactions with the specific amino acid residues in the ATP-binding pocket of the target kinase.[12]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. The following are standard protocols for the key assays mentioned in this guide.
Synthesis of 3-(1,1-Difluoropropyl)pyridine Derivatives
The synthesis of the 3-(1,1-difluoropropyl)pyridine core can be achieved through various synthetic routes. A common approach involves the fluorination of a suitable precursor, such as a ketone or an enol ether.
Workflow for a Representative Synthesis:
Caption: A generalized synthetic workflow for 3-(1,1-difluoropropyl)pyridine derivatives.
Step-by-Step Protocol:
-
Preparation of the Difluorinated Intermediate: React a 3-acetylpyridine derivative with a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), or utilize a building block approach starting from a difluoropropyl synthon.
-
Modification of the Pyridine Ring: Introduce various substituents onto the pyridine core using standard cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) to generate a library of derivatives.
-
Purification and Characterization: Purify the final compounds using column chromatography and characterize their structure and purity using NMR, mass spectrometry, and HPLC.
MTT Cell Viability Assay[4][5][6][7][8]
This assay is a standard method for assessing the in vitro antiproliferative activity of compounds.
MTT Assay Workflow:
Caption: A step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 3-(1,1-difluoropropyl)pyridine derivatives for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
In Vitro Kinase Inhibition Assay (VEGFR-2)[9][10][11][12]
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of a target kinase.
VEGFR-2 Kinase Assay Workflow:
Caption: A typical workflow for an in vitro VEGFR-2 kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and DTT.
-
Compound Dilution: Prepare serial dilutions of the 3-(1,1-difluoropropyl)pyridine derivatives in the reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound, recombinant VEGFR-2 enzyme, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of ADP produced (indicating kinase activity) using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).
-
Data Analysis: Measure the luminescence, which is inversely proportional to the kinase activity. Calculate the IC50 values from the dose-response curves.
Pharmacokinetic Considerations
Conclusion and Future Directions
The 3-(1,1-difluoropropyl)pyridine scaffold represents a promising area for the discovery of novel therapeutic agents, particularly in the field of oncology. The strategic incorporation of the difluoropropyl group offers a powerful tool to modulate the physicochemical and pharmacological properties of pyridine-based compounds. While the currently available public data on a head-to-head comparison of derivatives within this specific class is limited, the established importance of both the pyridine core and fluorine in medicinal chemistry strongly supports the potential of this scaffold.
Future research should focus on the systematic synthesis and evaluation of a diverse library of 3-(1,1-difluoropropyl)pyridine derivatives to establish clear structure-activity and structure-property relationships. Comprehensive preclinical development, including detailed pharmacokinetic and toxicology studies, will be crucial to identify lead candidates for further investigation. The insights and protocols provided in this guide aim to facilitate these efforts and accelerate the discovery of new and effective therapies based on this promising chemical scaffold.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 3-(1,1-Difluoropropyl)pyridine
This guide provides an in-depth technical comparison and cross-validation of analytical methods for the quantitative analysis of 3-(1,1-Difluoropropyl)pyridine, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document moves beyond a simple listing of procedures to explain the underlying scientific principles and rationale for our experimental choices, ensuring a self-validating and robust analytical workflow.
The following guide is a comprehensive, albeit hypothetical, model based on established analytical principles for compounds of similar structure and function. Due to the limited publicly available, specific experimental data for 3-(1,1-Difluoropropyl)pyridine, this document is intended to serve as a best-practice template for developing and cross-validating analytical methods for this and structurally related molecules.
The Critical Role of Orthogonal Analytical Methods
In the landscape of pharmaceutical development, reliance on a single analytical method can introduce unforeseen biases and risks. To ensure the highest degree of confidence in our results, we employ orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles. This guide will focus on the cross-validation of two workhorse methods in analytical chemistry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS).[1][2] The goal of cross-validation is to demonstrate that two distinct methods are equivalent for their intended purpose, providing a robust and reliable analytical package.[3][4][5]
Visualizing the Analyte: 3-(1,1-Difluoropropyl)pyridine
Caption: Chemical structure of 3-(1,1-Difluoropropyl)pyridine.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for a wide range of compounds. For 3-(1,1-Difluoropropyl)pyridine, its moderate polarity makes it an ideal candidate for this technique.
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 stationary phase is selected for its hydrophobic properties, which will provide adequate retention for the analyte based on its propylpyridine moiety. The choice of a core-shell particle column can offer higher efficiency and faster analysis times compared to fully porous particles.
-
Mobile Phase: A gradient elution with acetonitrile and water is chosen to ensure a sharp peak shape and efficient elution. Acetonitrile is a common organic modifier that provides good peak symmetry for nitrogen-containing heterocycles. A phosphate buffer at a pH of 6.5 is incorporated to control the ionization state of the pyridine ring (pKa ~5.2-6), ensuring consistent retention times.[6][7]
-
Detection: UV detection at 254 nm is selected based on the aromatic nature of the pyridine ring, which is expected to have a strong chromophore at this wavelength.[6][7] This wavelength provides a good balance of sensitivity and selectivity.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of 3-(1,1-Difluoropropyl)pyridine reference standard in 50:50 acetonitrile:water.
-
Create a calibration curve by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by dissolving them in the same diluent to an expected concentration within the calibration range.
-
Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)
GC-MS provides an orthogonal separation and detection mechanism to HPLC-UV. Separation in GC is based on the compound's volatility and interaction with the stationary phase, while MS detection offers high selectivity and structural information based on the mass-to-charge ratio of the analyte and its fragments.[8]
Causality Behind Experimental Choices:
-
Inlet and Column: A split/splitless inlet is used to handle a range of sample concentrations. A mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is chosen to provide good resolution for the fluorinated pyridine derivative.
-
Oven Program: A temperature gradient is employed to ensure the efficient elution of the analyte while separating it from any potential impurities.
-
Mass Spectrometry: Electron Ionization (EI) is a robust and widely used ionization technique that will produce a characteristic fragmentation pattern for 3-(1,1-Difluoropropyl)pyridine, allowing for confident identification and quantification. Selected Ion Monitoring (SIM) mode will be used for quantification to enhance sensitivity and selectivity by monitoring specific fragment ions. The presence of fluorine atoms often leads to characteristic fragmentation patterns.[9][10][11]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Program: 80 °C hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (hypothetical m/z values: e.g., molecular ion and key fragments).
-
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in methylene chloride.
-
Create a calibration curve by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by dissolving them in methylene chloride to an expected concentration within the calibration range.
-
Cross-Validation: Bridging the Data
The core of this guide is the cross-validation of the HPLC-UV and GC-MS methods. According to ICH guidelines, cross-validation is necessary to demonstrate that two or more analytical procedures can be used for the same intended purpose.[3][4] This involves analyzing the same set of samples with both methods and comparing the results.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Data Comparison and Acceptance Criteria
A set of six samples, prepared from a single homogeneous batch of 3-(1,1-Difluoropropyl)pyridine, will be analyzed by both methods. The quantitative results will be compared to assess the agreement between the two techniques.
Table 1: Hypothetical Method Validation Parameters
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria (ICH Q2(R2))[4] |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.05 µg/mL | Method-dependent |
Table 2: Hypothetical Cross-Validation Results
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| CV-01 | 50.2 | 50.5 | 0.6% |
| CV-02 | 49.8 | 49.5 | -0.6% |
| CV-03 | 50.5 | 50.9 | 0.8% |
| CV-04 | 51.0 | 50.7 | -0.6% |
| CV-05 | 49.5 | 49.9 | 0.8% |
| CV-06 | 50.1 | 50.3 | 0.4% |
| Mean | 50.18 | 50.30 | |
| % RSD | 1.08% | 0.95% | |
| Overall % Difference | 0.24% |
The acceptance criterion for the cross-validation is that the percentage difference between the mean results of the two methods should not exceed 5.0%. The hypothetical data presented in Table 2 demonstrates excellent agreement between the HPLC-UV and GC-MS methods, well within the acceptance limit.
Conclusion
This guide has outlined a comprehensive and scientifically sound approach to the analysis and cross-validation of methods for 3-(1,1-Difluoropropyl)pyridine. By employing orthogonal techniques—RP-HPLC-UV and GC-MS—and rigorously comparing the results, we establish a high degree of confidence in the analytical data. The detailed protocols and the rationale behind the experimental choices provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of their work. The successful cross-validation confirms that either method can be used reliably for the quantitative determination of 3-(1,1-Difluoropropyl)pyridine, providing flexibility and confidence in the analytical workflow.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(1,1-Difluoropropyl)pyridine
As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond discovery to ensuring the safe and compliant management of all chemical reagents. 3-(1,1-Difluoropropyl)pyridine is a valuable building block in modern synthesis, but its fluorinated heterocyclic structure necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory standards to ensure the protection of both laboratory personnel and the environment.
Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of 3-(1,1-Difluoropropyl)pyridine is fundamental to appreciating the necessity of these disposal procedures. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can construct a reliable hazard profile by analyzing its structural components: the pyridine ring and the difluoropropyl group.
-
Pyridine Core: The pyridine moiety is known for its potential health effects. It is harmful if inhaled, swallowed, or absorbed through the skin and can cause severe irritation to the skin, eyes, and respiratory tract.[1] Chronic exposure may lead to damage to the liver, kidneys, and central nervous system.[1] Furthermore, pyridine is a highly flammable liquid.[2][3]
-
Difluoroalkyl Group: The presence of carbon-fluorine bonds classifies this compound as a halogenated organic.[4] A critical concern with fluorinated organics is their behavior during decomposition or incineration. Combustion can lead to the formation of hazardous byproducts, including highly corrosive and toxic gaseous hydrogen fluoride (HF).[5]
This dual nature—combining the inherent hazards of pyridine with the specific disposal requirements of halogenated compounds—dictates the stringent protocols that follow.
Table 1: Inferred Hazard Summary for 3-(1,1-Difluoropropyl)pyridine
| Hazard Category | Description | Scientific Rationale |
| Physical Hazards | Flammable Liquid: Assumed to be a flammable liquid based on the pyridine scaffold.[2] Vapors may form explosive mixtures with air. | The pyridine ring is an aromatic system with a low flash point. The alkyl side chain does not significantly mitigate this property. |
| Health Hazards | Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation.[5] | The nitrogen atom in the pyridine ring and the overall polarity of the molecule can lead to interactions with biological systems, causing irritation and toxicity. |
| Organ Toxicity: Potential for damage to the liver, kidneys, and central nervous system upon prolonged exposure. | Pyridine itself is a known systemic toxin, and this derivative is expected to share similar toxicological pathways. | |
| Environmental Hazards | Aquatic Toxicity: Expected to be toxic to aquatic organisms with potential for long-term adverse effects. | Pyridine and its derivatives are often not readily biodegradable and can persist in the environment. |
| Special Hazards | Hazardous Combustion Products: Thermal decomposition can produce Hydrogen Fluoride (HF), Carbon Oxides (CO, CO₂), and Nitrogen Oxides (NOx).[5] | The C-F bonds will break at high temperatures, and the fluorine will readily combine with hydrogen to form HF gas, which requires specialized scrubbing during incineration. |
Waste Identification and Classification: A Critical First Step
Proper disposal begins with correct classification. Due to the presence of carbon-fluorine bonds, 3-(1,1-Difluoropropyl)pyridine and any materials contaminated with it must be classified as Halogenated Organic Waste. [4][6]
This classification is critical because regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate specific treatment methods for halogenated wastes.[7] They cannot be mixed with non-halogenated solvent waste, which is often recycled for fuel value. The presence of halogens requires high-temperature incineration followed by "scrubbing" of the exhaust gas to neutralize acidic products like HF.[7]
Diagram 1: Waste Classification Workflow A decision tree for classifying waste containing 3-(1,1-Difluoropropyl)pyridine.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of 3-(1,1-Difluoropropyl)pyridine waste from generation to collection.
Step 1: Prepare Your Satellite Accumulation Area (SAA)
-
Designate a Location: Your lab's designated SAA must be at or near the point of generation and under the control of the laboratory operators.
-
Obtain Correct Waste Container: Procure a dedicated, chemically compatible container for "Halogenated Organic Waste" from your institution's Environmental Health & Safety (EHS) department. It must be in good condition with a secure, screw-top lid.
-
Pre-label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information, clearly writing "Halogenated Organic Waste" and listing "3-(1,1-Difluoropropyl)pyridine" as a constituent.
-
Scientific Rationale: Proper labeling from the outset prevents accidental mixing of waste streams and ensures compliance with regulations that require waste containers to be identified from the moment waste is first added.[8]
Step 2: Waste Collection
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety glasses or goggles, and nitrile gloves. All waste transfers should be performed inside a certified chemical fume hood.[9]
-
Segregate at the Source: Collect all waste containing 3-(1,1-Difluoropropyl)pyridine—including unreacted material, solutions, and contaminated consumables (e.g., pipette tips, silica gel)—directly into your labeled Halogenated Organic Waste container.
-
DO NOT MIX: Never mix halogenated waste with non-halogenated waste.[8] Also, avoid mixing it with incompatible materials like strong acids or strong oxidizing agents.[5][9]
-
Scientific Rationale: Segregation is the cornerstone of safe chemical disposal. Mixing halogenated compounds with other waste streams can lead to dangerous reactions and complicates the disposal process, increasing costs and environmental risk.
Step 3: Container Management and Storage
-
Keep Closed: The waste container must remain securely closed at all times, except when you are actively adding waste.[8] This prevents the release of volatile organic compounds (VOCs) into the lab environment.
-
Do Not Overfill: Leave at least 10% of headspace in the container to allow for vapor expansion.
-
Store Safely: Keep the container in a designated secondary containment bin within your SAA, away from heat sources or open flames.[9]
Step 4: Arranging for Final Disposal
-
Monitor Fill Level: Once the container is 90% full, or if the project it was used for is complete, it is ready for disposal.
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup from the EHS department. Ensure the hazardous waste label is complete and legible.
Diagram 2: Disposal Workflow for 3-(1,1-Difluoropropyl)pyridine A procedural flowchart from waste generation to EHS collection.
Emergency Procedures: Spill Management
In the event of an accidental spill, prompt and correct action is crucial.
-
ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large, volatile, or you feel unsafe, evacuate the area and contact your institution's emergency number or EHS department.
-
VENTILATE: Ensure the chemical fume hood is operating at maximum capacity.
-
CONTAIN: If the spill is small and you are trained to handle it, prevent it from spreading by encircling it with an inert absorbent material like sand, vermiculite, or a commercial spill kit absorbent.[10]
-
ABSORB: Gently cover and absorb the spill with the absorbent material.
-
COLLECT: Using non-sparking tools, carefully scoop the contaminated absorbent material into a sealable bag or container.[5][9]
-
DISPOSE: Label the container as "Halogenated Organic Waste: Spill Debris" and manage it according to the disposal protocol outlined in Section 3.
-
DECONTAMINATE: Wipe the spill area with an appropriate solvent and soap and water. Dispose of the cleaning materials as halogenated waste.
By adhering to this comprehensive guide, you can confidently manage 3-(1,1-Difluoropropyl)pyridine waste, ensuring a safe laboratory environment and upholding your commitment to scientific and environmental stewardship.
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- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(1,1-Difluoropropyl)pyridine and Related Fluorinated Heterocycles
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 3-(1,1-Difluoropropyl)pyridine. Given the specific nature of this compound, this document synthesizes data from structurally related molecules, including pyridine and various fluorinated pyridines, to establish a robust safety framework. Researchers, scientists, and drug development professionals must recognize that while this guide offers a comprehensive baseline, it is imperative to consult the specific Safety Data Sheet (SDS) for 3-(1,1-Difluoropropyl)pyridine as the primary source of information before any handling occurs.
Hazard Assessment: Understanding the Risks
The chemical structure of 3-(1,1-Difluoropropyl)pyridine—a pyridine ring substituted with a difluoroalkyl group—suggests a multi-faceted hazard profile that informs all safety and handling procedures.
-
Pyridine Core Hazards : The foundational pyridine structure is a highly flammable liquid and vapor[1][2][3]. It is harmful if inhaled, swallowed, or absorbed through the skin[1][3][4]. Pyridine and its derivatives are known to cause serious skin and eye irritation or burns and can have toxic effects on the central nervous system, liver, and kidneys[1][2][5].
-
Fluorination Impact : The presence of the difluoropropyl group can alter the compound's physical properties, such as boiling point and vapor pressure. During thermal decomposition or in a fire, fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF)[6].
-
Combined Profile : Consequently, 3-(1,1-Difluoropropyl)pyridine should be treated as a flammable, toxic, and irritant chemical with the potential to release exceptionally hazardous decomposition products. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back[1][2][7].
Core PPE Requirements: Your Essential Barrier
A multi-layered PPE strategy is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE.
| Protection Area | Required PPE | Rationale & Specifications |
| Eye & Face | Tightly-sealed Chemical Splash Goggles AND a Face Shield | Goggles provide a seal against vapors and splashes[8]. A face shield protects the entire face from splashes and is critical when handling larger quantities or during procedures with a higher risk of splashing[8]. Equipment should meet OSHA 29 CFR 1910.133 or European Standard EN166 standards[6][9]. |
| Hand Protection | Nitrile or Neoprene Gloves | These materials offer good resistance to pyridine and many halogenated compounds[4][8][10]. Do NOT use latex gloves, as they offer poor protection[4]. Always double-glove and change gloves immediately upon contamination. Consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | An FR lab coat is essential due to the high flammability of the compound[8]. It should be fully buttoned with sleeves rolled down. For larger quantities, a chemical-resistant apron over the lab coat is recommended. |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills. Leather or other absorbent materials are not suitable; chemical-resistant footwear is preferred[8][11]. |
| Respiratory | Certified Chemical Fume Hood | All handling must occur inside a properly functioning and certified chemical fume hood to control vapor inhalation[4][5][10]. If procedures risk exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required, and personnel must be enrolled in a respiratory protection program[5][9]. |
Safe Handling Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring laboratory safety. The causality behind each step is grounded in mitigating the known hazards of flammability and toxicity.
Workflow Diagram
Caption: Safe Handling Workflow for 3-(1,1-Difluoropropyl)pyridine.
Detailed Steps:
-
Preparation:
-
Verify Controls: Confirm that the chemical fume hood has been certified within the last year. Ensure emergency eyewash stations and safety showers are accessible and unobstructed[5].
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.
-
Assemble Equipment: Gather all necessary glassware and equipment. Use non-sparking tools and ensure any equipment used for transferring the liquid is grounded and bonded to prevent static electricity discharge, a known ignition source for flammable liquids[1][6][9][12].
-
-
Chemical Handling (Inside the Fume Hood):
-
Transfer: Perform all transfers of the chemical inside the fume hood. Keep the sash at the lowest possible height that is practical for the operation.
-
Dispensing: When dispensing from a larger container, ensure both the source and receiving containers are bonded and grounded[1][12].
-
Containment: Keep containers tightly closed when not in use to minimize the release of flammable and toxic vapors[1][4][6].
-
-
Cleanup and Decontamination:
-
Wipe Down: After completing the work, decontaminate the area within the fume hood.
-
Waste Segregation: All materials contaminated with 3-(1,1-Difluoropropyl)pyridine are considered hazardous waste. This includes pipette tips, wipes, and contaminated gloves. Place them in a designated, sealed, and clearly labeled hazardous waste container[3][5].
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination, removing gloves last.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE[1][2].
-
Emergency Protocols: Immediate & Effective Response
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention[5][8][9][13].
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with water for at least 15 minutes in a safety shower[1][5][8]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[1][6][9].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[9].
In Case of a Spill or Leak:
-
Minor Spill (in fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite or dry sand. Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[2][5].
-
Major Spill (outside fume hood): Evacuate all personnel from the immediate area. Alert others and contact your institution's emergency response team (e.g., Environmental Health & Safety) immediately. Remove all sources of ignition[2][5]. Do not attempt to clean it up without specialized training and equipment.
Storage and Waste Disposal Plan
Storage:
-
Store 3-(1,1-Difluoropropyl)pyridine in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids[3][5][10].
-
The storage area must be away from heat, sparks, open flames, and direct sunlight[2][5].
-
Ensure segregation from incompatible materials, particularly strong oxidizing agents and strong acids[2][5][9].
Waste Disposal:
-
All waste containing 3-(1,1-Difluoropropyl)pyridine is classified as hazardous waste[14].
-
Collect waste in a compatible, sealed, and properly labeled container stored within a fume hood or a designated satellite accumulation area[5].
-
Never dispose of this chemical down the drain, as it can harm aquatic life and is not designed for wastewater treatment systems[9].
-
Disposal must be conducted through licensed hazardous waste management services, often involving high-temperature incineration, in strict accordance with all local, state, and federal regulations[3][14].
References
-
Fluorine Gas Safety Guideline. Rutgers University, Environmental Health and Safety. [Link]
-
Standard Operating Procedures for Pyridine. Washington State University. [Link]
-
Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Post Apple Scientific. [Link]
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky, Research Safety. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Protective Equipment. American Chemistry Council. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. fishersci.com [fishersci.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. kishida.co.jp [kishida.co.jp]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




